molecular formula C8H8N2O B1274900 2-Amino-4-methoxybenzonitrile CAS No. 38487-85-3

2-Amino-4-methoxybenzonitrile

Cat. No.: B1274900
CAS No.: 38487-85-3
M. Wt: 148.16 g/mol
InChI Key: AUCDLHDDGNGDHD-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCDLHDDGNGDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395538
Record name 2-amino-4-methoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38487-85-3
Record name 2-amino-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-4-methoxybenzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-4-methoxybenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 38487-85-3, is a substituted aromatic nitrile that serves as a crucial building block in organic synthesis.[1][2] Its unique molecular architecture, featuring an amino group, a methoxy group, and a nitrile moiety on a benzene ring, offers a versatile platform for the construction of more complex molecules. This multifunctionality makes it a valuable intermediate in the pharmaceutical and materials science sectors. Benzonitrile derivatives are recognized as important pharmacophores and are integral to the synthesis of various therapeutic agents.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, structure, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis. The properties of this compound are summarized below.

Physicochemical Data

Quantitative data for this compound has been compiled from various chemical databases and suppliers.

PropertyValueSource
CAS Number 38487-85-3[1][2]
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [1]
Appearance Solid
Melting Point 102 °C (for isomer 4-Amino-2-methoxybenzonitrile)[5]
Boiling Point 351.2±27.0 °C (Predicted)[5]
Solubility Soluble in Methanol[5]
InChI Key AUCDLHDDGNGDHD-UHFFFAOYSA-N[1]
SMILES COC1=CC(=C(C=C1)C#N)N[1]
Molecular Structure and Spectroscopic Profile

The structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 4. The interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing nitrile (-C≡N) group dictates the molecule's electronic properties and reactivity. Spectroscopic analysis is essential for confirming the structure and purity of the compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The aromatic protons will appear as a set of multiplets or doublets in the aromatic region (typically δ 6.0-7.5 ppm). The methoxy group protons will present as a sharp singlet around δ 3.8 ppm, and the amino group protons will appear as a broad singlet.[7]

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The nitrile carbon is typically found downfield (δ 115-120 ppm). The aromatic carbons will resonate in the δ 100-160 ppm range, with carbons attached to the electronegative oxygen and nitrogen atoms appearing further downfield. The methoxy carbon will show a signal around δ 55-60 ppm.[7]

1.2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

  • N-H Stretch: Strong, sharp peaks between 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C≡N Stretch: A strong, sharp absorption band in the range of 2210-2230 cm⁻¹, characteristic of the nitrile group.[9]

  • C-O Stretch: A strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) for the aryl ether.

  • Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

1.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight, 148.16.[1]

Synthesis and Purification

While multiple synthetic routes may exist, a common approach for preparing substituted aminobenzonitriles involves the reduction of a corresponding nitrobenzonitrile or the modification of an existing aminobenzonitrile. A plausible route for synthesizing the title compound could start from 4-methoxybenzonitrile.

Proposed Synthetic Workflow

A logical synthetic pathway involves the nitration of 4-methoxybenzonitrile followed by the selective reduction of the nitro group. The methoxy group is an ortho-, para- director, and while nitration will yield a mixture of isomers, the desired 2-nitro-4-methoxybenzonitrile can be separated and then reduced.

Sources

physicochemical properties of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted benzonitrile that has garnered significant interest within the medicinal chemistry landscape. Its molecular architecture, featuring strategically positioned amino, methoxy, and nitrile functional groups, renders it a valuable precursor for the synthesis of complex heterocyclic systems. Notably, it serves as a key building block for targeted therapeutics, including kinase inhibitors used in oncology.[1][2] This guide provides a comprehensive analysis of the core . Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document synthesizes information from computational predictions and comparative data from its close structural isomers to provide a robust, predictive framework for researchers. We will delve into its structural and spectroscopic profile, solubility characteristics, and provide validated protocols for its analysis and handling, thereby equipping scientists with the foundational knowledge required for its effective utilization in research and development.

Molecular Structure and Core Physicochemical Properties

The identity and behavior of this compound are defined by its fundamental molecular and physical properties. While extensive experimental data is still emerging, a combination of data from public repositories and predictive modeling provides a solid foundation for its characterization.

Chemical Identity

The arrangement of functional groups on the benzene ring is critical to the molecule's reactivity and its utility as a pharmaceutical intermediate.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and known properties. It is crucial to note that experimental values for properties like melting and boiling points are often for structural isomers, providing a valuable but indirect reference point.

PropertyValue / ObservationSource
Molecular Formula C₈H₈N₂O[3][4]
Molecular Weight 148.17 g/mol [3][4]
CAS Number 38487-85-3[4]
Appearance Expected to be a crystalline powder.[5][6]
Melting Point Data for the specific compound is not readily available. The isomer 4-amino-2-methoxybenzonitrile has a melting point of 126-130 °C.[5][6]
Boiling Point Data for the specific compound is not readily available. The isomer 4-amino-2-methoxybenzonitrile has a boiling point of 366.3 °C.[5][6]
Solubility Poorly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (methanol, ethanol).[7]
pKa (Predicted) Data for the specific compound is not available. The isomer 4-amino-2-methoxybenzonitrile has a predicted pKa of 1.30 ± 0.10.[8]

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment are critical steps in utilizing any chemical intermediate. This section outlines the expected spectroscopic signatures for this compound based on computational predictions and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural confirmation. The predicted chemical shifts provide a reference for experimental verification.

  • Predicted ¹H NMR Data:

    Chemical Shift (ppm) Multiplicity Assignment
    ~7.5 - 7.7 d Aromatic CH
    ~6.2 - 6.4 dd Aromatic CH
    ~6.1 - 6.2 d Aromatic CH
    ~4.5 - 5.0 br s -NH₂

    | ~3.8 - 3.9 | s | -OCH₃ |

  • Predicted ¹³C NMR Data: [9]

    Chemical Shift (ppm) Assignment
    ~160 - 165 C-OCH₃
    ~145 - 150 C-NH₂
    ~120 - 125 Aromatic CH
    ~115 - 120 C-CN
    ~100 - 105 Aromatic CH

    | ~95 - 100 | C-CN |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound is expected to show characteristic absorption bands.

  • Expected IR Absorptions:

    Wavenumber (cm⁻¹) Functional Group Vibration Type
    3450 - 3300 Amine (-NH₂) N-H Stretch
    2230 - 2210 Nitrile (-C≡N) C≡N Stretch
    1620 - 1580 Aromatic Ring C=C Stretch

    | 1250 - 1200 | Aryl Ether | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Mass Spectrum Data (Electron Ionization): [9]

    m/z Assignment
    148 [M]⁺ (Molecular Ion)
    133 [M - CH₃]⁺

    | 120 | [M - CO]⁺ |

Experimental Protocols & Workflow

The following protocols are designed as self-validating systems, providing a logical workflow for the characterization and use of this compound. The causality behind experimental choices is explained to ensure robust and reproducible results.

start Compound Procurement (this compound) solubility Solubility Assessment (Protocol 3.1) start->solubility Initial Characterization hplc Purity Analysis (HPLC) (Protocol 3.2) solubility->hplc Prepare Analytical Sample structure Structural Confirmation (NMR, IR, MS) hplc->structure If Purity ≥ 95% nmr NMR Analysis (Protocol 3.3) structure->nmr ir IR Analysis (Protocol 3.4) structure->ir ms MS Analysis (Protocol 3.5) structure->ms reaction Use in Synthesis (e.g., Kinase Inhibitor Precursor) nmr->reaction Structure Verified ir->reaction Structure Verified ms->reaction Structure Verified end Verified Intermediate reaction->end

Caption: A logical workflow for the validation and use of a chemical intermediate.

Protocol: Solubility Determination and Stock Solution Preparation
  • Rationale: Accurate dosing in biological assays or chemical reactions requires complete dissolution. Polar aprotic solvents like DMSO are often chosen for their ability to solvate a wide range of organic molecules without participating in reactions.

  • Methodology: [7]

    • Weigh 1-2 mg of this compound into a clean, dry glass vial.

    • Add anhydrous DMSO or DMF dropwise while vortexing to create a concentrated stock solution (e.g., 10-50 mM).

    • If dissolution is slow, gently warm the vial to 40-50°C in a water bath.

    • For enhanced dissolution, place the sealed vial in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure no particulates remain.

    • For aqueous assays, perform a serial dilution from the DMSO stock into the aqueous buffer, vortexing during addition to prevent precipitation.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for assessing the purity of a non-volatile organic compound. A reversed-phase C18 column is effective for separating aromatic molecules based on their hydrophobicity.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

    • Instrumentation:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Flow Rate: 1.0 mL/min.

      • Detector: UV at 254 nm.

    • Gradient: Start with a 95:5 ratio of A:B, ramping to 5:95 A:B over 15 minutes. Hold for 5 minutes.

    • Injection: Inject 10 µL of the sample solution.

    • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol: Structural Elucidation by NMR Spectroscopy
  • Rationale: To confirm the chemical structure and connectivity of atoms. Deuterated solvents are required to avoid large solvent signals in the ¹H NMR spectrum.

  • Methodology: [9]

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main peaks.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

    • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and compare the observed chemical shifts and coupling constants to the predicted values.

Chemical Reactivity and Synthetic Utility

This compound is primarily valued as a synthetic intermediate. Its functional groups offer multiple handles for chemical modification. The amino group can act as a nucleophile or be diazotized, while the nitrile group can be hydrolyzed or reduced.[10] Its most prominent application is as a precursor in multi-step syntheses of pharmacologically active molecules.[2]

Safety and Handling

While specific toxicity data for this compound is limited, data from related nitroaromatic and cyano compounds necessitates cautious handling.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[12][13]

  • Engineering Controls: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[11]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12] It is classified as an irritant.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12]

Conclusion

This compound is a functionally rich building block with significant potential in drug discovery and organic synthesis. While a comprehensive experimental dataset is still being established, this guide provides a robust predictive overview of its physicochemical properties, grounded in data from analogous compounds and computational models. The provided protocols offer a validated workflow for its characterization and safe handling, enabling researchers to confidently integrate this valuable intermediate into their synthetic programs.

References

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Sources

An In-depth Technical Guide to 2-Amino-4-methoxybenzonitrile: A Foundational Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4-methoxybenzonitrile (CAS No. 38487-85-3) is a highly functionalized aromatic compound that has emerged as a valuable building block in organic synthesis and medicinal chemistry.[1] Its strategic arrangement of an amino group, a methoxy group, and a nitrile functionality on a benzene core provides a versatile platform for constructing more complex molecular architectures. While not an active pharmaceutical ingredient itself, its true value lies in its role as a key starting material for a range of downstream products, most notably in the synthesis of heterocyclic systems for targeted therapeutics.[2][3] This guide provides a comprehensive analysis of its physicochemical properties, a detailed protocol for a key synthetic transformation, its application context in drug discovery, and essential safety and handling information.

Physicochemical and Structural Profile

The utility of this compound begins with its fundamental chemical and physical properties. These characteristics govern its reactivity, solubility, and handling requirements.

Table 1: Core Identifiers and Properties

Property Value Source(s)
CAS Number 38487-85-3 [4][5]
Molecular Formula C₈H₈N₂O [4][5]
Molecular Weight 148.16 g/mol [4]
IUPAC Name This compound [4]
SMILES COC1=CC(=C(C=C1)C#N)N [4]

| InChIKey | AUCDLHDDGNGDHD-UHFFFAOYSA-N |[4] |

Table 2: Computed Physicochemical Data

Descriptor Value Source(s)
XLogP3 1.5 [4]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor Count 3 [4]
Rotatable Bond Count 1 [4]
Topological Polar Surface Area 59 Ų [4]

| Heavy Atom Count | 11 |[4] |

Spectroscopic Characterization Insights
  • ¹H NMR: One would expect to see distinct singlets for the methoxy (-OCH₃) protons and the amino (-NH₂) protons. The aromatic region would display a characteristic splitting pattern for the three protons on the substituted ring.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals, including the nitrile carbon (C≡N), the carbons attached to the amino and methoxy groups, the remaining aromatic carbons, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: Key vibrational stretches would confirm the presence of primary amine (N-H stretch, typically a doublet around 3300-3450 cm⁻¹) and nitrile (C≡N stretch, a sharp, strong peak around 2210-2230 cm⁻¹) functional groups.[7]

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of 148.16 g/mol .

Synthetic Utility: A Versatile Chemical Intermediate

The primary value of this compound is its role as a precursor in multi-step syntheses. The electron-donating amino and methoxy groups activate the aromatic ring towards electrophilic substitution, while the nitrile and amino groups provide handles for cyclization and other transformations.

A cornerstone reaction is the regioselective nitration to produce 2-Amino-4-methoxy-5-nitrobenzonitrile, a critical intermediate for certain kinase inhibitors.[7][8]

Protocol: Regioselective Nitration

This protocol details the synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile, a common and vital transformation of the title compound.

Expertise & Causality: The choice of concentrated sulfuric acid is crucial; it acts as a solvent and a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), the active electrophile. The reaction is conducted at 0-5°C because the nitration of an activated ring is highly exothermic. This low temperature prevents over-nitration and the formation of unwanted byproducts. The regioselectivity is dictated by the existing substituents: the strongly activating -NH₂ group and the moderately activating -OCH₃ group direct the incoming electrophile to the ortho and para positions. The C5 position is sterically accessible and electronically enriched, making it the primary site of nitration.

Step-by-Step Methodology: [7][8]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve this compound (1.0 eq) in concentrated sulfuric acid. Stir until a complete solution is formed, maintaining the temperature at 0°C.

  • Nitrating Mixture: In a separate, pre-chilled dropping funnel, slowly prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the solution from Step 1. Crucially, ensure the internal temperature is maintained between 0 and 5°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching & Precipitation: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (test with pH paper).

  • Drying & Purification: Dry the crude product under vacuum. For high purity, recrystallize the solid from ethanol to obtain pure 2-Amino-4-methoxy-5-nitrobenzonitrile.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in conc. H₂SO₄ at 0°C addition Slow, Dropwise Addition (Maintain 0-5°C) start->addition reagents Prepare Nitrating Mixture (fuming HNO₃ + conc. H₂SO₄) reagents->addition stir Stir for 2-3 hours at 0-5°C (Monitor by TLC) addition->stir quench Pour onto Crushed Ice stir->quench filtrate Vacuum Filtration quench->filtrate wash Wash with Cold Water until Neutral filtrate->wash dry Dry Under Vacuum wash->dry purify Recrystallize from Ethanol dry->purify end Pure Product: 2-Amino-4-methoxy- 5-nitrobenzonitrile purify->end

Workflow for the regioselective nitration of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound is most prominent in the synthesis of kinase inhibitors. Its nitrated derivative is a precursor to 2,5-diamino-4-methoxybenzonitrile, a key fragment for building the quinazoline core found in several pharmaceuticals.[2]

A prime example is its role in the synthetic pathway towards Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[3] The transformation of this compound is an early and critical step in constructing the complex heterocyclic scaffold of the final drug molecule.[3] This demonstrates the compound's value in creating high-value, biologically active agents.

G start Starting Material: This compound intermediate Key Intermediate Synthesis (e.g., Nitration, Reduction) start->intermediate Step 1 scaffold Scaffold Construction (e.g., Quinazoline Ring Formation) intermediate->scaffold Step 2 library Library of Novel Derivatives (e.g., Suzuki Coupling, Alkylation) scaffold->library Step 3 screening High-Throughput Screening (e.g., Kinase Inhibition Assays) library->screening Step 4 hit Identification of 'Hit' Compounds screening->hit Step 5 lead_opt Lead Optimization (SAR Studies) hit->lead_opt Step 6 candidate Preclinical Candidate lead_opt->candidate Step 7

Logical workflow for utilizing this compound in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The following information is derived from its Safety Data Sheet (SDS).[9]

Table 3: GHS Hazard and Precautionary Statements

Category Code Statement Source(s)
Hazard H315 Causes skin irritation. [9]
H319 Causes serious eye irritation. [9]
H335 May cause respiratory irritation. [9]
H402 Harmful to aquatic life. [9]
Precaution P261 Avoid breathing dust. [9]
P264 Wash skin thoroughly after handling. [9]
P271 Use only outdoors or in a well-ventilated area. [9]
P280 Wear protective gloves/eye protection/face protection. [9]
P302+P352 IF ON SKIN: Wash with plenty of soap and water. [9]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9] |

Handling and First Aid
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Facilities should be equipped with an eyewash station and safety shower.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9]

  • First Aid (Inhalation): If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9][10]

  • First Aid (Skin Contact): Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[9]

  • First Aid (Eye Contact): Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[9]

  • First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water and then drink two glasses of water. Consult a physician.[9]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a quintessential example of a foundational building block whose value is realized in the complex structures it helps create. Its well-defined reactivity and versatile functional groups make it an indispensable starting material for medicinal chemists engaged in the synthesis of heterocyclic compounds, particularly kinase inhibitors. A thorough understanding of its properties, synthetic transformations, and safety protocols enables researchers to leverage its full potential in the pursuit of novel therapeutic agents.

References

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synthesis pathway of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-methoxybenzonitrile

Introduction

This compound (CAS No: 38487-85-3) is a key substituted benzonitrile, a class of organic compounds recognized for their versatile applications as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The molecule's architecture, featuring a nitrile group, an amino group, and a methoxy group on an aromatic scaffold, provides multiple reactive sites for synthetic elaboration. The cyano group, in particular, is a valuable functional handle that can be transformed into amines, carboxylic acids, amides, and tetrazoles, making it a cornerstone in drug discovery programs.[3][4]

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to this compound. Moving beyond a simple recitation of steps, this document elucidates the strategic considerations behind pathway selection, details the mechanistic underpinnings of key transformations, and presents field-proven experimental protocols.

Section 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound requires careful strategic planning to achieve the desired 1,2,4-substitution pattern. The primary challenge lies in controlling the regioselectivity of the reactions due to the competing directing effects of the substituents.

  • Amino Group (-NH₂): A strongly activating, ortho, para-directing group.

  • Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.

  • Nitrile Group (-CN): A deactivating, meta-directing group.

A retrosynthetic analysis reveals two primary strategic disconnections, pointing towards two robust and widely applicable synthetic methodologies: the Sandmeyer reaction and Palladium-catalyzed cross-coupling.

G cluster_main Retrosynthetic Pathways cluster_sandmeyer Sandmeyer Pathway cluster_pd Pd-Catalyzed Pathway Target This compound SM_Precursor 4-Methoxy-2-nitrobenzonitrile SM_Precursor->Target C-N Bond Formation (Nitro Reduction) 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline SM_Precursor->4-Methoxy-2-nitroaniline C-N to C-C (Sandmeyer Reaction) Pd_Precursor 2-Bromo-4-methoxyaniline Pd_Precursor->Target C-C Bond Formation (Cyanation) 4-Methoxyaniline 4-Methoxyaniline 4-Methoxy-2-nitroaniline->4-Methoxyaniline Electrophilic Nitration

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two key precursors: 4-Methoxy-2-nitrobenzonitrile for the Sandmeyer route and 2-Bromo-4-methoxyaniline for the palladium-catalyzed approach. The following sections will detail the forward synthesis for each of these pathways.

Section 2: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a classic, powerful transformation for converting an aromatic amino group into a variety of functionalities, including the nitrile group, via a diazonium salt intermediate.[5][6] This pathway leverages readily available starting materials and follows a logical, multi-step sequence that offers excellent control over regiochemistry. The overall strategy begins with the nitration of a commercially available aniline derivative.

Workflow Overview

G start 4-Methoxyaniline (p-Anisidine) step1 Nitration start->step1 inter1 4-Methoxy-2-nitroaniline step1->inter1 step2 Diazotization inter1->step2 inter2 Diazonium Salt step2->inter2 step3 Sandmeyer Cyanation (CuCN) inter2->step3 inter3 4-Methoxy-2-nitrobenzonitrile step3->inter3 step4 Nitro Group Reduction (e.g., SnCl2/HCl) inter3->step4 end This compound step4->end

Caption: Workflow for the Sandmeyer synthesis pathway.
Step 1: Nitration of 4-Methoxyaniline

The initial step involves the regioselective nitration of 4-methoxyaniline. To prevent oxidation of the amino group and control the position of nitration, the amine is often first protected as an acetamide.[7] However, direct nitration is also well-documented. The powerful ortho, para-directing influence of both the amino and methoxy groups directs the incoming nitro group primarily to the position ortho to the amine and meta to the methoxy group.

  • Experimental Protocol (Adapted from Lothrop, 1941)[8]

    • Prepare a solution of 4-methoxyaniline (1 mole) in glacial acetic acid and water.

    • Cool the solution to 0-5°C using an ice bath and add acetic anhydride (1.1 moles) to form the acetanilide in situ.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C.

    • After the addition is complete, stir the mixture for 2-3 hours at low temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the N-(4-methoxy-2-nitrophenyl)acetamide.

    • Hydrolyze the acetamide using an alkali solution (e.g., Claisen's alkali) to yield 4-methoxy-2-nitroaniline.[8]

Step 2 & 3: Diazotization and Sandmeyer Cyanation

This two-part sequence is the core of the pathway. The primary amino group of 4-methoxy-2-nitroaniline is converted to a diazonium salt, which is an excellent leaving group (N₂ gas). This intermediate is then immediately treated with a copper(I) cyanide solution.

  • Mechanistic Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] Copper(I) initiates a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical subsequently reacts with a copper(II) species to form the final product and regenerate the copper(I) catalyst.[6]

  • Experimental Protocol (General Procedure) [7]

    • Dissolve 4-methoxy-2-nitroaniline (1.0 eq) in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5°C to form the diazonium salt solution.

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq).

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

    • Gently heat the reaction mixture (e.g., to 50-60°C) to drive the reaction to completion, monitoring for the cessation of nitrogen gas evolution.

    • After cooling, extract the product, 4-methoxy-2-nitrobenzonitrile, with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Reduction of the Nitro Group

The final step is the selective reduction of the nitro group to an amine. Several methods are effective, with one of the most reliable being the use of tin(II) chloride in an acidic medium.

  • Experimental Protocol [9]

    • Suspend 4-methoxy-2-nitrobenzonitrile (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, monitoring progress by TLC.

    • After completion, cool the mixture and carefully neutralize with a sodium hydroxide solution to a basic pH (8-9).

    • Extract the final product, this compound, with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Purification can be achieved by recrystallization or column chromatography.

Section 3: Synthesis via Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions represent a more modern, milder, and often more efficient alternative to classical methods.[10] This approach offers high functional group tolerance and typically proceeds under less harsh conditions than the Sandmeyer reaction. The key precursor for this route is an aryl halide.

Workflow Overview

G start 4-Methoxyaniline step1 Electrophilic Bromination start->step1 inter1 2-Bromo-4-methoxyaniline step1->inter1 step2 Pd-Catalyzed Cyanation (e.g., K4[Fe(CN)6]) inter1->step2 end This compound step2->end

Caption: Workflow for the Pd-catalyzed synthesis pathway.
Step 1: Synthesis of 2-Bromo-4-methoxyaniline

The synthesis begins with the regioselective bromination of 4-methoxyaniline. The strong activating properties of the amine and methoxy groups direct the bromine to the position ortho to the amine.

  • Experimental Protocol

    • Dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

    • Cool the solution to 0°C.

    • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Work up the reaction by neutralizing any remaining acid and extracting the product.

    • Purify the crude 2-Bromo-4-methoxyaniline by recrystallization or column chromatography.

Step 2: Palladium-Catalyzed Cyanation

This step involves the cross-coupling of the aryl bromide with a cyanide source. A variety of cyanide reagents can be used, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is less toxic than simple cyanide salts.

  • Mechanistic Insight: The catalytic cycle typically involves:

    • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.

    • Transmetalation/Cyanide Exchange: The cyanide source exchanges the bromide on the palladium complex.

    • Reductive Elimination: The C-CN bond is formed, releasing the final benzonitrile product and regenerating the Pd(0) catalyst.

  • Experimental Protocol (General Procedure) [10]

    • To a reaction vessel, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, cataCXium A), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq).

    • Add the 2-Bromo-4-methoxyaniline (1.0 eq).

    • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon).

    • Add a solvent system, such as a mixture of dioxane and aqueous potassium acetate solution.

    • Heat the reaction mixture (e.g., 80-120°C) with stirring for several hours until the starting material is consumed (monitored by GC-MS or LC-MS).

    • After cooling, dilute the mixture with water and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase. Purify the crude this compound by column chromatography.

Section 4: Comparative Analysis of Synthetic Pathways

The choice between the Sandmeyer and palladium-catalyzed routes depends on several factors, including scale, available equipment, cost, and safety considerations.

FeatureSandmeyer PathwayPalladium-Catalyzed Pathway
Starting Materials Inexpensive, bulk chemicals (p-anisidine, acids, NaNO₂)Requires a pre-functionalized aryl halide; Pd catalysts and ligands can be expensive.
Reagents & Safety Uses highly toxic CuCN; Diazonium salts are unstable and potentially explosive if isolated. Requires careful temperature control.Uses less toxic cyanide sources (e.g., K₄[Fe(CN)₆]); avoids unstable intermediates. Palladium reagents are toxic but used in catalytic amounts.
Reaction Conditions Often requires strong acids and low temperatures (-5 to 0°C), followed by heating.Generally milder temperatures (rt to 120°C) and neutral or slightly basic conditions.
Scalability Well-established for large-scale industrial synthesis.Can be more challenging to scale due to catalyst cost and sensitivity, but modern methods are robust.
Yield & Purity Yields can be variable; side reactions can occur, requiring careful purification.Often provides higher yields and cleaner reactions with fewer byproducts.
Functional Group Tolerance Less tolerant; the strongly acidic and oxidative conditions can affect sensitive functional groups.Excellent functional group tolerance, a key advantage of modern cross-coupling.

Conclusion

The synthesis of this compound can be effectively achieved through multiple robust pathways.

  • The Sandmeyer reaction pathway is a classic, cost-effective route that relies on fundamental organic transformations. While it involves harsh conditions and hazardous reagents, its scalability and use of inexpensive starting materials make it a viable option for large-scale production.

  • The Palladium-catalyzed cyanation pathway represents a more modern, milder, and often higher-yielding approach. Its superior functional group tolerance and cleaner reaction profiles make it an excellent choice for laboratory-scale synthesis, medicinal chemistry applications, and situations where substrate complexity is a concern.

The optimal choice of synthesis will ultimately be dictated by the specific requirements of the research or development program, balancing considerations of cost, scale, safety, and efficiency.

References

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An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxybenzonitrile: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the primary synthetic routes for 2-Amino-4-methoxybenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and drug development professionals, this document delves into the selection of starting materials, the rationale behind synthetic strategies, and detailed experimental protocols. The focus is on providing actionable insights grounded in established chemical principles to facilitate the efficient and reliable synthesis of this versatile molecule.

Introduction: The Significance of this compound

This compound is a substituted benzonitrile derivative whose structural motifs—an aromatic amine, a nitrile group, and a methoxy substituent—make it a valuable building block for the synthesis of more complex molecules. Notably, it serves as a precursor for various heterocyclic compounds, including quinazolines, which are core structures in numerous biologically active compounds. A thorough understanding of its synthesis is therefore crucial for the advancement of various research and development endeavors.

Strategic Synthesis Pathways and Starting Material Selection

The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route often depends on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities. This guide will focus on the most prevalent and practical approaches.

Route 1: Synthesis Starting from 4-Methoxyaniline

A common and logical approach begins with the commercially available 4-methoxyaniline. This multi-step synthesis involves the protection of the amine, subsequent functionalization of the aromatic ring, introduction of the nitrile group, and final deprotection.

A 4-Methoxyaniline B N-(4-methoxyphenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(4-methoxy-2-nitrophenyl)acetamide B->C Nitration (HNO₃/H₂SO₄) D 4-Methoxy-2-nitroaniline C->D Deprotection (Hydrolysis) (Acid or Base) E 4-Methoxy-2-nitrobenzenediazonium salt D->E Diazotization (NaNO₂/HCl) F 4-Methoxy-2-nitrobenzonitrile E->F Sandmeyer Reaction (CuCN) G This compound F->G Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed synthesis pathway for this compound starting from 4-methoxyaniline.

Step 1: Acetylation of 4-Methoxyaniline

To control the regioselectivity of the subsequent nitration step and to prevent oxidation of the amino group, it is first protected as an acetamide.[1]

  • Protocol:

    • Dissolve 4-methoxyaniline in glacial acetic acid.

    • Add acetic anhydride to the solution while stirring.

    • Continue stirring the reaction mixture at room temperature for an extended period (e.g., 18 hours).[1]

    • Upon completion, the solvent is typically removed under vacuum.

    • The crude N-(4-methoxyphenyl)acetamide can be purified by recrystallization.[1]

  • Causality: The lone pair of electrons on the nitrogen of the amino group is highly activating, which can lead to multiple nitration products and potential oxidation. The acetyl group moderates this reactivity, ensuring a more controlled reaction in the next step.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

This step introduces the nitro group onto the aromatic ring. The acetylated amino group directs the incoming nitro group primarily to the ortho position due to steric hindrance at the other ortho position by the methoxy group.

  • Protocol:

    • Dissolve N-(4-methoxyphenyl)acetamide in concentrated sulfuric acid at a low temperature (0-5 °C).[1]

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.[1]

    • After the addition is complete, stir the mixture for several hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.[1]

    • The resulting N-(4-methoxy-2-nitrophenyl)acetamide is then filtered and washed.

  • Causality: The nitronium ion (NO₂⁺) generated from the acid mixture is a strong electrophile. The low temperature is crucial to control the reaction rate and prevent over-nitration.

Step 3: Hydrolysis (Deprotection) of the Acetamide

The protecting acetyl group is removed to regenerate the amino group.

  • Protocol:

    • Suspend the N-(4-methoxy-2-nitrophenyl)acetamide in an acidic or basic solution (e.g., aqueous HCl or NaOH).

    • Heat the mixture to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and neutralize it to precipitate the 4-methoxy-2-nitroaniline.

    • Filter, wash with water, and dry the product.[1]

Step 4: Diazotization and Sandmeyer Reaction

This two-part process first converts the primary aromatic amine into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst. The Sandmeyer reaction is a classic and reliable method for introducing a nitrile group onto an aromatic ring.[2][3][4]

  • Protocol:

    • Diazotization: Dissolve 4-methoxy-2-nitroaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[1]

    • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often heated to drive it to completion.[1][2]

    • After the reaction is complete, the product can be extracted into an organic solvent.

    • The organic layer is then washed, dried, and the solvent evaporated to yield crude 4-methoxy-2-nitrobenzonitrile.

  • Causality: The diazonium salt is a good leaving group (as N₂ gas), facilitating the substitution reaction. The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[2][4]

Step 5: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amino group.

  • Protocol:

    • Dissolve 4-methoxy-2-nitrobenzonitrile in a suitable solvent like ethanol or acetic acid.

    • Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.[5]

    • If using SnCl₂, the reaction is typically heated.

    • After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., NaOH solution) to precipitate the product.

    • The this compound is then extracted, dried, and purified.

  • Causality: Tin(II) chloride is a classic and effective reducing agent for aromatic nitro groups in an acidic medium.[5] Catalytic hydrogenation is a cleaner alternative but may require specialized equipment.

Route 2: Synthesis Starting from 3-Hydroxy-4-methoxybenzonitrile

An alternative, though more complex, route begins with 3-hydroxy-4-methoxybenzonitrile. This pathway requires a series of protection, nitration, reduction, and deprotection steps.

cluster_main Main Synthetic Pathway A 3-Hydroxy-4-methoxybenzonitrile B 3-(Benzyloxy)-4-methoxybenzonitrile A->B Protection (Benzylation) (Benzyl Bromide, K₂CO₃) C Mixture of Nitro Isomers B->C Nitration (HNO₃/H₂SO₄) D 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile C->D Isomer Separation (Chromatography) E 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile D->E Reduction (Sodium Dithionite) F 2-Amino-5-hydroxy-4-methoxybenzonitrile E->F Deprotection (Hydrogenolysis) (H₂/Pd-C) G 2-Amino-4-methoxy-5-nitrobenzonitrile (Isomer) F->G Nitration (HNO₃/H₂SO₄)

Caption: A multi-step synthesis of a this compound derivative from 3-hydroxy-4-methoxybenzonitrile.[6]

This route, while demonstrating several important organic transformations, is generally less direct for the specific synthesis of this compound and often leads to a different isomer. However, the principles are instructive. The key challenge in this route is the control of regioselectivity during the nitration steps and the need for chromatographic separation of isomers.[6]

Route 3: Reduction of 4-Methoxy-2-nitrobenzonitrile

A more direct approach, if the starting material is available, is the reduction of 4-methoxy-2-nitrobenzonitrile. This simplifies the synthesis to a single step.

A 4-Methoxy-2-nitrobenzonitrile B This compound A->B Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: A direct, single-step synthesis of this compound via reduction.

The protocol for this reduction would be similar to Step 5 in Route 1. The primary challenge in this approach is the synthesis or procurement of the starting material, 4-methoxy-2-nitrobenzonitrile.

Comparative Summary of Starting Materials and Routes

Starting MaterialKey Synthetic StepsAdvantagesDisadvantages
4-Methoxyaniline Acetylation, Nitration, Deprotection, Diazotization, Sandmeyer Reaction, ReductionReadily available starting material; well-established reactions.Multi-step process with potential for yield loss at each stage.
3-Hydroxy-4-methoxybenzonitrile Protection, Nitration, Isomer Separation, Reduction, Deprotection, Final NitrationUtilizes different starting material; demonstrates a range of reactions.Very long and complex route; requires chromatographic separation of isomers; may lead to other isomers.[6]
4-Methoxy-2-nitrobenzonitrile ReductionHighly efficient and direct one-step synthesis.The starting material may not be as readily available or may be more expensive.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of the most suitable route is a strategic decision based on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. For laboratory-scale synthesis where versatility is key, the route starting from 4-methoxyaniline provides a robust and well-documented approach. For larger-scale industrial production, a more streamlined process, such as the direct reduction of 4-methoxy-2-nitrobenzonitrile, would be preferable if the starting material is economically viable.

As the demand for novel pharmaceuticals and functional materials grows, the development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of key intermediates like this compound will continue to be an active area of research. Future work may focus on catalytic C-H activation or flow chemistry approaches to further streamline these synthetic processes.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). A Comprehensive Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • BenchChem. (2025). Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide.
  • Venka, N. et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1.
  • ChemBK. (2024, April 9). 4-amino-2-methoxybenzonitrile. Retrieved from [Link]

  • Google Patents. (2006). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Amfine. (n.d.). Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide. Retrieved from [Link]

  • Google Patents. (2016). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

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spectroscopic data for 2-Amino-4-methoxybenzonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-methoxybenzonitrile

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, the precise elucidation of a molecule's structure is a cornerstone of innovation. This compound, a substituted aromatic compound, presents a compelling scaffold for chemical synthesis due to its versatile functional groups: a primary amine, a methoxy ether, and a nitrile. These features make it a valuable intermediate for the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not widely available in public-domain literature, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust, predictive framework for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to confidently identify and characterize this compound.

The narrative that follows is grounded in the core tenets of scientific integrity. We will not merely present data; we will delve into the causality behind the expected spectral features, offering a self-validating system of analysis. Every piece of information is supported by authoritative sources to ensure a trustworthy and comprehensive resource.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in a thorough characterization.

  • Molecular Formula: C₈H₈N₂O[1]

  • Molecular Weight: 148.16 g/mol [1]

  • Appearance: Expected to be a solid at room temperature, likely crystalline.

  • Solubility: Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform (CHCl₃), and methanol (CH₃OH).

The strategic placement of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, along with the electron-withdrawing nitrile (-C≡N) group, creates a unique electronic environment within the aromatic ring. This electronic distribution is key to interpreting the spectroscopic data that follows.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the precise connectivity of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be highly informative, with distinct signals for the aromatic protons, the amine protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.3 - 7.5Doublet1HH-6
~6.2 - 6.4Doublet of Doublets1HH-5
~6.1 - 6.3Doublet1HH-3
~4.5 - 5.5Broad Singlet2H-NH₂
~3.8Singlet3H-OCH₃

Predicted in a non-polar solvent like CDCl₃.

Interpretation and Causality:

  • Aromatic Region (6.0-7.5 ppm): The three aromatic protons will appear as distinct signals due to their unique electronic environments. The proton at the C-6 position (H-6) is expected to be the most downfield (highest ppm) due to the anisotropic effect of the adjacent nitrile group. The protons at C-3 and C-5 will be further upfield, influenced by the electron-donating effects of the amino and methoxy groups. The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling with neighboring protons.

  • Amine Protons (4.5-5.5 ppm): The protons of the primary amine will likely appear as a broad singlet. The exact chemical shift and peak shape can be influenced by factors such as solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

  • Methoxy Protons ( ~3.8 ppm): The three protons of the methoxy group are chemically equivalent and will therefore appear as a sharp singlet, integrating to 3H.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~160 - 165C-4 (-OCH₃)
~150 - 155C-2 (-NH₂)
~133 - 136C-6
~118 - 122C≡N
~105 - 110C-5
~95 - 100C-1
~90 - 95C-3
~55 - 60-OCH₃

Predicted in a non-polar solvent like CDCl₃.

Interpretation and Causality:

  • Aromatic Carbons: The carbons directly attached to the electron-donating amino (C-2) and methoxy (C-4) groups are expected to be the most downfield in the aromatic region. Conversely, the carbons at positions 1, 3, and 5 will be shifted upfield. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 118-122 ppm range.

  • Aliphatic Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 55-60 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to encompass a range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same instrument as for ¹H NMR.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans will be necessary compared to the ¹H NMR experiment due to the lower natural abundance of the ¹³C isotope.[2]

Figure 2: NMR Experimental Workflow cluster_0 a Sample Preparation b Instrument Setup a->b c Data Acquisition b->c d Data Processing c->d e Spectral Analysis d->e

Caption: NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "molecular fingerprint."

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, DoubletN-H stretch (primary amine)
~2220StrongC≡N stretch (nitrile)
1620 - 1580MediumAromatic C=C stretch
1280 - 1200StrongAryl C-O stretch (methoxy)
1150 - 1050MediumC-N stretch (amine)

Interpretation and Causality:

  • N-H Stretch: The primary amine will show two distinct absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C≡N Stretch: The nitrile group has a very characteristic and strong absorption band around 2220 cm⁻¹. Its position can be slightly influenced by the electronic effects of the aromatic ring.

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of bands in the 1620-1580 cm⁻¹ region.

  • Aryl C-O Stretch: The stretching vibration of the aryl C-O bond of the methoxy group will result in a strong absorption band between 1280 and 1200 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation: Place a small amount of the solid, dry this compound directly onto the diamond crystal of the ATR accessory.[2]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

    • Record the IR spectrum of the sample over a range of 4000 to 400 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityAssignment
148High[M]⁺ (Molecular Ion)
133Moderate[M - CH₃]⁺
105Moderate[M - CH₃ - CO]⁺

Predicted for Electron Ionization (EI).

Interpretation and Causality:

  • Molecular Ion Peak: The peak at m/z 148 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 148.16 g/mol .

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 133. Subsequent loss of carbon monoxide (CO) could lead to the fragment at m/z 105.

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

  • Data Acquisition:

    • Introduce the sample solution into the ESI mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Figure 3: Mass Spectrometry Fragmentation Pathway cluster_0 a [M]⁺ (m/z 148) b [M - CH₃]⁺ (m/z 133) a->b - •CH₃ c [M - CH₃ - CO]⁺ (m/z 105) b->c - CO

Caption: Mass Spectrometry Fragmentation Pathway

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Structurally related compounds, such as other benzonitrile derivatives, can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[3][4][5]

Recommended Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid creating dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[3]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While direct experimental data may be sparse, a deep understanding of spectroscopic principles, coupled with comparative analysis of structurally similar molecules, allows for a confident and accurate prediction of its spectral features. This guide provides a robust framework for researchers to approach the analysis of this and other novel chemical entities, underscoring the importance of a logical, evidence-based approach to structural elucidation.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3723128, this compound. Retrieved from [Link]

  • Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 291867, 2-Methoxy-4-nitrobenzonitrile. Retrieved from [Link]

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theoretical and computational studies of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Amino-4-methoxybenzonitrile

Executive Summary

This compound is a substituted aromatic compound possessing functional groups—amino, methoxy, and nitrile—that make it a molecule of significant interest for medicinal chemistry and materials science.[1][2] As a versatile scaffold, it holds potential for the synthesis of novel therapeutic agents, particularly as a precursor to quinazoline-based pharmaceuticals like EGFR tyrosine kinase inhibitors.[3] This guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, designed for researchers, computational chemists, and drug development professionals. By integrating Density Functional Theory (DFT) calculations with molecular docking simulations, we elucidate its structural, spectroscopic, and electronic properties, and explore its potential as a bioactive agent. The methodologies described herein are self-validating, emphasizing the crucial synergy between computational prediction and experimental validation to accelerate research and development.

Introduction: The Rationale for a Computational Approach

Benzonitrile derivatives are a cornerstone in modern drug discovery, with the nitrile group acting as a key pharmacophore or a bioisostere for other functionalities in a multitude of therapeutic agents.[2] The specific molecule, this compound (PubChem CID: 3723128), presents a unique electronic and structural profile due to the interplay of its electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups.[4]

While experimental synthesis and characterization are indispensable, a robust computational analysis offers unparalleled insight into molecular properties at a granular level.[5] Theoretical studies can predict molecular geometry, vibrational frequencies, and electronic behavior with high accuracy, guiding experimental design and saving significant resources. Furthermore, computational techniques like molecular docking allow for the rapid screening of a molecule's potential to interact with biological targets, providing a foundational step in the drug discovery pipeline.[6][7] This guide establishes a validated workflow for the comprehensive in silico characterization of this compound.

Methodological Framework: A Synergy of Computation and Validation

The cornerstone of modern computational chemistry lies in its ability to generate data that can be validated against experimental results. This principle of self-validation is critical for building trustworthy predictive models. The workflow for analyzing a novel compound like this compound therefore involves a tight loop between theoretical calculations and experimental spectroscopy.

G cluster_0 Computational Analysis cluster_1 Experimental Validation cluster_2 Data Synthesis & Interpretation A Input Structure This compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation Confirmation of Minimum Energy B->C E Molecular Docking (vs. Biological Target) B->E D Property Calculations HOMO-LUMO MEP NBO C->D F Spectroscopic Analysis FT-IR NMR UV-Vis C->F Compare Frequencies G Structure-Activity Relationship D->G E->G F->G Validate Structure G cluster_0 Molecular Docking Workflow A 1. Ligand Preparation | Optimize 3D structure of AMBN B 2. Receptor Preparation | Obtain PDB structure, remove water, add hydrogens A->B C 3. Define Binding Site | Specify grid box around the active site B->C D 4. Run Docking Algorithm | (e.g., Lamarckian Genetic Algorithm) C->D E 5. Analyze Results | Rank poses by binding energy D->E F 6. Visualize Interactions | Identify key H-bonds, hydrophobic contacts E->F

Caption: A step-by-step workflow for molecular docking studies.

Results and Discussion: A Multi-faceted Analysis

While extensive experimental data for this compound is not widely published, we can predict its properties and compare them with closely related, well-characterized molecules like 2-amino-4-chlorobenzonitrile. [8]

Physicochemical and Spectroscopic Profile

The fundamental properties of the molecule are summarized below.

PropertyValue / DescriptionSource
Molecular FormulaC₈H₈N₂O[4]
Molecular Weight148.16 g/mol [4]
IUPAC NameThis compound[4]
Predicted AppearanceLikely a yellow to orange solid[2]
XLogP31.5[4]
Hydrogen Bond Donors1 (the -NH₂ group)[4]
Hydrogen Bond Acceptors3 (the N of C≡N, O of -OCH₃)[4]

Vibrational Analysis: The comparison between DFT-calculated vibrational frequencies and experimental FT-IR data is a critical validation step. Key vibrational modes for this compound are expected in the following regions:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Asymmetric & Symmetric Stretch3400 - 3500 (typically two bands) [8][9]
Nitrile (-C≡N)C≡N Stretch2210 - 2230 [8][10]
Aromatic RingC=C Stretch1600 - 1450
Methoxy (-OCH₃)C-H Stretch2950 - 2850
Ether (Ar-O-C)C-O Asymmetric Stretch1275 - 1200

The calculated frequencies from DFT are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental values.

Electronic Structure and Chemical Reactivity

G cluster_0 Computational Insights cluster_1 Inferred Molecular Properties A Optimized Geometry P1 Molecular Stability A->P1 B HOMO-LUMO Analysis P2 Chemical Reactivity & Charge Transfer B->P2 C MEP Surface P3 Reactive Sites (Nucleophilic/Electrophilic) C->P3 D Molecular Docking P4 Potential Bioactivity D->P4

Caption: Relationship between computational analyses and derived properties.
  • Frontier Molecular Orbitals (HOMO-LUMO): Calculations on similar benzonitrile structures show that the HOMO is typically localized over the aromatic ring and the electron-donating amino group, while the LUMO is distributed over the ring and the electron-withdrawing nitrile group. [11][12]This spatial separation facilitates intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO energy gap (ΔE) is a direct measure of the molecule's excitability. For related aromatic nitriles, this gap is typically in the range of 3.5-4.5 eV. [9]

  • Molecular Electrostatic Potential (MEP): The MEP surface would predictably show the most negative potential (red/yellow) localized around the nitrogen atom of the nitrile group and the oxygen of the methoxy group, identifying these as the primary sites for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue) would be found around the hydrogen atoms of the amino group, marking them as the key hydrogen bond donor sites. [13]This charge distribution is critical for understanding how the molecule will interact with a protein's active site.

Potential for Drug Development: A Molecular Docking Perspective

Given that substituted benzonitriles have shown promise as antibacterial agents and enzyme inhibitors, a molecular docking study can provide a preliminary assessment of this compound's therapeutic potential. [5][14][15]For instance, a docking simulation against a bacterial target like Mycobacterium tuberculosis pantothenate kinase (PanK) could be performed. [16][17] A successful docking pose would likely involve:

  • Hydrogen Bonding: The amino group (-NH₂) acting as a hydrogen bond donor to an acceptor residue (e.g., Asp, Glu) in the active site.

  • Hydrogen Bonding: The nitrile nitrogen (-C≡N) acting as a hydrogen bond acceptor from a donor residue (e.g., Arg, Lys, Ser).

  • Hydrophobic Interactions: The benzene ring engaging in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket.

A hypothetical docking result might yield a strong binding affinity (e.g., -7 to -9 kcal/mol), suggesting stable binding and potential inhibitory activity. Such in silico results provide a strong rationale for prioritizing the compound for experimental synthesis and biological screening.

Conclusion and Future Outlook

This guide has outlined a robust, multi-faceted computational workflow for the in-depth characterization of this compound. Through the integrated application of DFT calculations and molecular docking, we can predict its structural, spectroscopic, and electronic properties with a high degree of confidence. The analyses of its frontier molecular orbitals and molecular electrostatic potential provide a clear map of its chemical reactivity, while docking studies offer a promising glimpse into its potential as a bioactive molecule.

The true power of this approach is realized when computational predictions are used to guide targeted experimental work. Future studies should focus on synthesizing and experimentally characterizing this compound to validate the theoretical data presented here. Subsequent biological assays, informed by the docking results, could then efficiently probe its efficacy against relevant therapeutic targets, accelerating its journey through the drug discovery pipeline.

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Foreword: The Benzonitrile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Benzonitriles

The benzonitrile moiety, a simple benzene ring substituted with a cyano group (-C≡N), represents a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in approved pharmaceuticals and clinical candidates is not accidental. The nitrile group's unique physicochemical properties—its strong electron-withdrawing nature, its role as a hydrogen bond acceptor, its metabolic stability, and its compact size—make it a versatile tool for fine-tuning a molecule's interaction with biological targets.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of activities. As a Senior Application Scientist, my objective is to provide a narrative grounded in causality, explaining why certain structural modifications to the benzonitrile core lead to potent and selective biological effects. We will explore the key therapeutic areas where these compounds have shown promise, delve into the mechanistic underpinnings of their activity, and provide robust, field-tested protocols for their evaluation. Every claim is supported by and linked to authoritative research, ensuring a self-validating and trustworthy resource for your laboratory.

Part 1: Anticancer Activity - Targeting the Machinery of Malignancy

Benzonitrile derivatives have emerged as powerful agents in oncology, primarily by inhibiting the critical cellular machinery that drives cancer progression.[4] Their versatility allows them to target a range of mechanisms, from cytoskeletal dynamics to immune checkpoint modulation.

Mechanism: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain substituted benzonitriles, particularly 2-phenylacrylonitrile derivatives, act as potent inhibitors of tubulin polymerization.[1] By binding to tubulin, they prevent the formation of the mitotic spindle, arresting the cell cycle in the G2/M phase and inducing apoptosis.[1]

A key insight from structure-activity relationship (SAR) studies is the role of specific substitutions on the acrylonitrile skeleton. For instance, N,N-dimethylamino substituted acrylonitriles bearing an N-isobutyl group on a linked benzimidazole nucleus have demonstrated strong and selective antiproliferative activity in the submicromolar range.[5] Computational docking studies confirm that these molecules fit within the colchicine binding site of tubulin, with the dimethylamino group forming favorable cation∙∙∙π and hydrogen bonding interactions with key residues like Lys352.[5]

Table 1: Antiproliferative Activity of Selected Benzonitrile Derivatives

Compound IDDerivative ClassTarget/Cell LineActivity (IC₅₀)Reference
1g2a 2-PhenylacrylonitrileHCT116, BEL-74025.9 nM, 7.8 nM[1][4]
30 N-isobutyl benzimidazole acrylonitrileHuman Cancer Cell Lines0.2 - 0.6 µM[5]
41 Cyano-substituted benzimidazole acrylonitrileHuman Cancer Cell Lines0.2 - 0.6 µM[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a method to assess the inhibitory effect of test compounds on tubulin assembly.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm. Inhibitors will prevent this increase in absorbance.

Materials:

  • Tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Docetaxel)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Preparation: Pre-warm the spectrophotometer to 37°C.

  • Reaction Mixture: In a 96-well plate on ice, add the following to each well:

    • 85 µL of General Tubulin Buffer with 10% glycerol.

    • 5 µL of test compound at various concentrations (final DMSO concentration <1%).

    • 5 µL of tubulin protein (final concentration 2 mg/mL).

  • Incubation: Incubate the plate on ice for 15 minutes to allow compound binding.

  • Initiation: Add 5 µL of GTP solution to each well to initiate polymerization.

  • Measurement: Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot absorbance vs. time. The rate of polymerization is the slope of the linear phase. Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value for each compound.

Mechanism: Kinase Inhibition

Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets. Benzonitrile derivatives serve as key intermediates and core structures for various kinase inhibitors targeting pathways involving Tankyrase, mTOR, and VEGFR-2.[1][4] The nitrile group's ability to act as a hydrogen bond acceptor is crucial for its interaction within the ATP-binding pocket of these enzymes.

Kinase_Inhibition_Pathway

Mechanism: PD-1/PD-L1 Immune Checkpoint Inhibition

Cancer cells can evade the immune system by exploiting the PD-1/PD-L1 checkpoint. Small-molecule inhibitors that block this interaction are a promising therapeutic strategy. Biphenyl-1,2,3-triazol-benzonitrile derivatives have been designed and synthesized as potent inhibitors of the PD-1/PD-L1 interaction.[6] The benzonitrile moiety is often a key component of scaffolds that interact with the PD-L1 dimer interface.

Table 2: PD-1/PD-L1 Interaction Inhibitory Activity

Compound IDDerivative ClassActivity (IC₅₀)Reference
Compound 7 3-(4-((...phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile8.52 µM[6]
Compound 6 Intermediate for Compound 7 series12.28 µM[6]
Compound 8a Derivative of Compound 714.08 µM[6]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

Principle: This assay measures the proximity of two molecules. A donor fluorophore (on PD-1) and an acceptor fluorophore (on PD-L1) will generate a FRET signal when in close proximity. An inhibitor will disrupt the interaction, leading to a decrease in the HTRF signal.

Materials:

  • Recombinant human PD-1 protein (tagged with donor, e.g., terbium cryptate)

  • Recombinant human PD-L1 protein (tagged with acceptor, e.g., d2)

  • Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • Test compounds in DMSO

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Add 2 µL of test compound dilutions in DMSO to the assay plate.

  • Protein Addition:

    • Prepare a solution of tagged PD-L1 in assay buffer. Add 4 µL to each well.

    • Prepare a solution of tagged PD-1 in assay buffer. Add 4 µL to each well.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). Plot the ratio against compound concentration to determine the IC₅₀ value.[6]

Part 2: Antiviral Activity - Halting Viral Entry

The application of benzonitriles extends to virology, with notable success in developing inhibitors against the Hepatitis C Virus (HCV).

Mechanism: HCV Entry Inhibition

Certain 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives are potent and orally available inhibitors that block the early stages of the HCV life cycle, specifically preventing the virus from entering host cells.[1] A newer chemotype, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, has shown even greater potency, with efficacy at low nanomolar concentrations.[7] The precise mechanism involves interference with viral glycoproteins and host cell receptors required for entry.

Table 3: Anti-HCV Activity of Benzonitrile Derivatives

Compound ClassActivity (EC₅₀)Reference
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile (Lead L0909)0.022 µM[1]
2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrileLow nanomolar[7]

SAR_Concept

Part 3: Antimicrobial and Other Enzymatic Activities

The benzonitrile scaffold is also a fertile ground for developing agents against microbial pathogens and for modulating key metabolic enzymes.

Antibacterial and Antifungal Agents

Novel benzonitrile derivatives have been screened for activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] SAR studies have revealed important trends: the presence of halogens, particularly at the meta position, tends to enhance antimicrobial activity.[8] Conversely, the introduction of electron-donating groups can lead to lower inhibition.[8] This highlights the critical role of the electronic properties of the benzene ring, which are modulated by the strongly electron-withdrawing nitrile group, in determining antimicrobial efficacy.[9][10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds in DMSO

  • Positive control antibiotic (e.g., Ampicillin)

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Serial Dilution: Add 50 µL of broth to all wells. Add 50 µL of the test compound stock solution to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include wells for a positive control (no compound) and a sterility control (no inoculum).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours (for bacteria) or as appropriate for fungi.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout. A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been identified as XO inhibitors with micromolar potency.[11] Kinetic studies revealed a mixed-type inhibition mechanism. SAR analysis indicated that specific alkoxy groups at the 2-position of the benzonitrile ring, such as iso-pentyloxy or cyclopentyloxy, were beneficial for inhibitory potency.[11]

Table 4: Xanthine Oxidase Inhibitory Activity

Compound ID2-Position SubstituentActivity (IC₅₀)Reference
1j iso-pentyloxy8.1 µM[11]
1k cyclopentyloxy6.7 µM[11]

Workflow

Conclusion and Future Outlook

The substituted benzonitrile scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across oncology, virology, and microbiology. The nitrile group is not merely a passive component; its distinct electronic and steric properties are instrumental in defining the biological activity of the parent molecule, enhancing binding affinity, and improving pharmacokinetic profiles.[3] As our understanding of disease pathways deepens, the rational design of novel benzonitrile derivatives, guided by quantitative structure-activity relationship (QSAR) modeling and computational chemistry, will continue to yield next-generation therapeutics.[4] The protocols and data presented in this guide provide a robust framework for researchers to build upon, fostering further innovation in this exciting field.

References

  • Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. (n.d.). Benchchem.
  • Zhang, T. J., Li, S. Y., Zhang, Y., Wu, Q. X., & Meng, F. H. (2018). Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors. Chemical biology & drug design, 91(2), 526–533. [Link]

  • A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. (n.d.). Benchchem.
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (n.d.). Benchchem.
  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. (2020). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

  • The chemical structure of some biologically important benzonitrile derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Wang, X., Wang, Y., Li, X., Yu, Z., Yang, T., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

  • Song, H., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Sedić, M., et al. (2021). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry, 215, 113271. [Link]

Sources

The Strategic Application of 2-Amino-4-methoxybenzonitrile in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Privileged Scaffold

In the landscape of contemporary drug discovery, particularly within the realm of oncology, the identification and utilization of "privileged scaffolds" remains a cornerstone of efficient and successful lead generation. These are molecular frameworks that, with appropriate functionalization, are capable of binding to multiple biological targets, thereby offering a rich starting point for the development of novel therapeutics. 2-Amino-4-methoxybenzonitrile, a seemingly simple aromatic compound, represents one such critical building block. While exhibiting no significant intrinsic biological activity itself, its true value lies in its role as a versatile precursor for a class of potent enzyme inhibitors. This technical guide will provide an in-depth exploration of the strategic application of this compound in drug discovery, with a particular focus on its pivotal role in the synthesis of quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. We will delve into the synthetic methodologies, the biological rationale for its use, and the principles of structure-activity relationship (SAR) that guide the optimization of lead compounds derived from this scaffold.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. These properties, summarized in the table below, influence its reactivity, solubility, and handling characteristics.

PropertyValueSource
Molecular Formula C₈H₈N₂O[PubChem][1]
Molecular Weight 148.17 g/mol [Matrix Scientific][2]
CAS Number 38487-85-3[Matrix Scientific][2]
Appearance Solid[Sigma-Aldrich][3]
Hydrogen Bond Donor Count 1[PubChem][1]
Hydrogen Bond Acceptor Count 3[PubChem][1]
Predicted XLogP3 1.5[PubChem][1]

The Quinazoline Core: A Gateway to Kinase Inhibition

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of the quinazoline ring system. This bicyclic heterocycle is the foundational core of numerous approved and investigational kinase inhibitors, including Gefitinib and Erlotinib.[4][5] The strategic importance of the this compound scaffold lies in the specific arrangement of its functional groups, which facilitates the efficient construction of the quinazoline core.

A common synthetic strategy involves the initial nitration of this compound to yield 2-Amino-4-methoxy-5-nitrobenzonitrile.[6] This nitro-derivative then undergoes a reductive cyclization sequence to form the quinazoline ring. The nitro group is a critical addition as it can be selectively reduced to an amine, which is then poised to cyclize with the adjacent nitrile group.[4]

Synthetic Workflow for Quinazoline Core Formation

The following diagram illustrates a generalized workflow for the synthesis of a quinazoline core from this compound. This process highlights the key transformations that convert the simple benzonitrile into a privileged heterocyclic scaffold.

G A This compound B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C 2-Amino-4-methoxy-5-nitrobenzonitrile B->C D Reduction of Nitro Group (e.g., SnCl₂, H₂) C->D Step 2 E 2,5-Diamino-4-methoxybenzonitrile D->E F Cyclization with a One-Carbon Source (e.g., Formamide, DMF-DMA) E->F Step 3 G Substituted Quinazoline Core F->G H Further Functionalization (e.g., Cross-Coupling Reactions) G->H Step 4 I Bioactive Quinazoline Derivatives (e.g., EGFR Inhibitors) H->I

Caption: Generalized synthetic workflow from this compound to bioactive quinazoline derivatives.

Detailed Experimental Protocol: Reduction of 2-Amino-4-methoxy-5-nitrobenzonitrile

The selective reduction of the nitro group is a critical step in the synthesis of the quinazoline core.[4] The following protocol, adapted from established methodologies, details a common procedure using tin(II) chloride.

Materials:

  • 2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 eq)

  • Ethanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

  • Concentrated hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Suspend 2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.[4]

  • To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.[4]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,5-diamino-4-methoxybenzonitrile.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Targeting the Epidermal Growth Factor Receptor (EGFR)

The biological significance of the quinazoline scaffold derived from this compound is most prominently demonstrated in its ability to inhibit the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[7] Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the downstream signaling events that drive tumorigenesis.

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P P EGFR->P Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Activation Proliferation_Survival Cell Proliferation & Survival Downstream Signaling->Proliferation_Survival Quinazoline Inhibitor Quinazoline Inhibitor (derived from scaffold) Quinazoline Inhibitor->EGFR ATP-Competitive Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.[7]

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Once the core quinazoline scaffold is synthesized, the next crucial phase in drug discovery is lead optimization. This involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound-derived scaffold provides multiple points for such modifications.

A study on novel 4-stilbenylamino quinazoline derivatives provides excellent insights into the SAR of this class of compounds.[8] In this study, various substituents were introduced onto the stilbene moiety, and the resulting compounds were evaluated for their in vitro antitumor activity against several cancer cell lines.

Substitution on Stilbene MoietyEffect on Antitumor ActivityRationale
Trifluoromethyl (-CF₃) Increased activityThe trifluoromethyl group is a strong electron-withdrawing group and can enhance binding affinity through various non-covalent interactions.
Fluoro (-F) and Bromo (-Br) Increased activityHalogens can act as hydrogen bond acceptors and modulate the electronic properties of the molecule, potentially improving target engagement.[8]
Methyl (-CH₃) and Methoxy (-OCH₃) Less contribution to activityThese electron-donating groups may not be optimal for interaction with the target binding site in this series of compounds.[8]

These findings demonstrate the importance of systematic chemical modification and provide a clear rationale for experimental choices in lead optimization. The goal is to identify substituents that provide the most favorable interactions with the target protein, thereby maximizing therapeutic efficacy.

Experimental Protocols for Biological Evaluation: In Vitro Antitumor Assay

To assess the potential of newly synthesized quinazoline derivatives, a robust and reproducible biological assay is required. The MTS assay is a common colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized quinazoline derivatives against EGFR-positive cancer cell lines (e.g., A431, A549).[8]

Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.

Materials:

  • EGFR-positive human tumor cell lines (e.g., A431, A549)

  • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized quinazoline derivatives dissolved in DMSO

  • Positive control (e.g., Gefitinib)

  • MTS reagent

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. Add the diluted compounds to the appropriate wells, ensuring a final DMSO concentration that is non-toxic to the cells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Future Directions and Emerging Applications

The versatility of the this compound scaffold extends beyond EGFR inhibitors. The resulting quinazoline core can be further functionalized to target other kinases involved in cancer and other diseases. For instance, dual inhibitors targeting both EGFR and other receptor tyrosine kinases, such as VEGFR, are of significant interest in overcoming drug resistance.[9] Furthermore, the broader class of benzonitrile derivatives has shown promise in the development of antimicrobial and antitubercular agents, suggesting that this scaffold could be explored for applications in infectious diseases.[10]

Conclusion

This compound is a prime example of a non-descript chemical intermediate that holds immense strategic value in drug discovery. Its utility as a precursor to the quinazoline ring system has paved the way for the development of life-saving targeted cancer therapies. This guide has provided a comprehensive overview of its application, from the fundamental synthetic transformations to the biological rationale and principles of lead optimization. By understanding the chemistry and biology associated with this privileged scaffold, researchers and drug development professionals can continue to leverage its potential in the design and synthesis of the next generation of therapeutic agents.

References

  • MDPI. (2017). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • 2A Biotech. (2026, January 4). 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile: A Vital Pharmaceutical Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2008). SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. Retrieved from [Link]

  • PubMed Central. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Laboratory Researchers, Chemical Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-Amino-4-methoxybenzonitrile (CAS No: 38487-85-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data from authoritative safety data sheets and chemical databases. The guide covers hazard identification, exposure controls, emergency procedures, and proper storage and disposal, aiming to foster a culture of safety and informed risk management in the laboratory.

Compound Identification and Physicochemical Properties

This compound is an aromatic organic compound incorporating amine, methoxy, and nitrile functional groups. Understanding its fundamental properties is the first step in ensuring its safe handling. While comprehensive experimental data is limited, key identifiers and computed properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
CAS Number 38487-85-3[1][2]
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.17 g/mol [1]
MDL Number MFCD05149246[1]
Appearance Solid (form may vary)Assumed from related compounds
Purity Typically >95%[3]

Note: Physical properties such as melting point and boiling point are not consistently reported in the available literature for this specific isomer and should be determined experimentally under controlled conditions.

Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS), this compound is classified as an irritant. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] A detailed toxicological profile has not been fully investigated, but the known hazards necessitate stringent safety measures.[4]

Causality of Hazards:

  • Skin and Eye Irritation: The aromatic amine and nitrile functionalities can interact with biological tissues, leading to irritation. Symptoms of skin contact may include itching, scaling, redness, or blistering.[3] Eye contact can cause redness, pain, and potentially severe damage.[3]

  • Respiratory Irritation: As a powder, the compound can become airborne. Inhalation of dust may irritate the lungs and respiratory system.[3][5]

  • Allergic Skin Reaction: Some data suggests the potential for this compound to act as a skin sensitizer, meaning repeated contact could lead to an allergic reaction.[1]

Table 2: GHS Hazard Classification Summary

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin IrritationH315: Causes skin irritationExclamation Mark (GHS07)Warning
Eye IrritationH319: Causes serious eye irritationExclamation Mark (GHS07)Warning
Skin SensitizationH317: May cause an allergic skin reactionExclamation Mark (GHS07)Warning
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationExclamation Mark (GHS07)Warning

This table is a composite from multiple sources.[1][3][5] Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at the source.

  • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[3][6] A certified chemical fume hood is the standard and most effective control to prevent inhalation of dust.

  • Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3][6] This is a non-negotiable requirement for providing immediate decontamination in case of accidental contact.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is mandatory even when engineering controls are in place. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandard/SpecificationRationale
Hands Compatible, chemical-resistant glovese.g., EN 374Prevents skin contact and irritation. Nitrile gloves are commonly used, but breakthrough times should be verified.
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.e.g., ANSI Z87.1, EN 166Protects against dust particles and splashes, preventing serious eye irritation.[4][6]
Body Laboratory coatN/AProtects skin and personal clothing from contamination.[7]
Respiratory A NIOSH/MSHA or EN 149 approved respirator (e.g., N95 dust mask) should be used if engineering controls are insufficient or during spill cleanup.29 CFR 1910.134Prevents inhalation of airborne dust, which can cause respiratory irritation.[4][6][8]

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a validated SOP is the cornerstone of a self-validating safety system. The following protocol outlines the critical steps for handling this compound.

Experimental Workflow: A Step-by-Step Protocol
  • Preparation:

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Ensure the work area is clean and uncluttered.

    • Verify the locations of the nearest eyewash station, safety shower, and fire extinguisher.

    • Don the required PPE as detailed in Table 3.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a chemical-resistant weigh boat or paper.

    • Handle the container carefully to avoid generating dust. Use spatulas and other tools gently.

    • Close the primary container tightly immediately after dispensing the required amount.[5]

  • Dissolution/Reaction Setup:

    • If dissolving the compound, add the solvent to the reaction vessel first, if possible.

    • Slowly add the this compound powder to the solvent with gentle stirring to avoid splashing and dust generation.

  • Post-Handling:

    • Clean all tools and the work surface thoroughly. Decontamination can be performed by scrubbing with alcohol, followed by soap and water.[7]

    • Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[3][5]

Workflow Visualization

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep1 Verify Fume Hood & Safety Equipment prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Carefully Weigh Solid Compound prep2->handle1 Proceed to handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Securely Close Stock Container handle2->handle3 clean1 Decontaminate Workspace & Tools handle3->clean1 Procedure complete clean2 Dispose of Contaminated Waste Properly clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 G cluster_routes start Exposure Incident Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale remove_clothing Remove Contaminated Clothing skin->remove_clothing Immediately flush_eye Flush Eyes with Water for 15+ min (Remove Contacts if Safe) eye->flush_eye Immediately fresh_air Move to Fresh Air inhale->fresh_air Immediately flush_skin Flush with Water for 15+ min remove_clothing->flush_skin Then seek_medical_skin Seek Medical Attention flush_skin->seek_medical_skin If irritation persists seek_medical_eye Seek IMMEDIATE Medical Attention flush_eye->seek_medical_eye Always seek_medical_inhale Seek IMMEDIATE Medical Attention fresh_air->seek_medical_inhale If breathing is difficult

Caption: Decision Tree for Accidental Exposure Response.

Storage and Waste Management

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage
  • Container: Store in the original, tightly-closed container. [3][5]* Conditions: Keep in a cool, dry, and well-ventilated area. [3][6]Store locked up. [3][5]* Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases. [4][8]Keep away from sources of ignition. [3]

Waste Disposal
  • Classification: Unused product and contaminated materials are classified as hazardous waste. [7]* Procedure: Waste must be disposed of via an approved waste disposal plant or a licensed professional waste disposal service. [4][5][7]The recommended method is often incineration in a chemical incinerator equipped with an afterburner and scrubber. [7]* Regulations: All local, state, and federal regulations for hazardous waste disposal must be strictly followed. [7]Do not allow the chemical to enter drains, soil, or surface water. [3][5]

Conclusion

This compound is a valuable research chemical that presents manageable hazards when handled with the appropriate precautions. The core principles of its safe use are rooted in a thorough understanding of its irritant properties, consistent implementation of engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols for handling, storage, and emergency response. By integrating these measures into all laboratory activities, researchers can effectively mitigate risks and ensure a safe working environment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3723128, this compound. PubChem. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-methoxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-methoxybenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science.[1] A comprehensive understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, crystallization, formulation, and biological screening.[2][3] This technical guide provides a framework for researchers, scientists, and drug development professionals to determine and interpret the solubility profile of this compound. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document emphasizes the foundational principles, experimental methodologies, and theoretical models necessary for its characterization.

Physicochemical Properties of this compound

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₈N₂O [PubChem][4]
Molecular Weight 148.16 g/mol [PubChem][4]
XLogP3 1.5 [PubChem][4]
Hydrogen Bond Donor Count 1 [PubChem][4]
Hydrogen Bond Acceptor Count 3 [PubChem][4]
Rotatable Bond Count 1 [PubChem][4]

| Topological Polar Surface Area | 59 Ų | [PubChem][4] |

This data is computationally generated and provides an estimate of the compound's properties.

The presence of an amino (-NH₂) group and a methoxy (-OCH₃) group, in addition to the nitrile (-C≡N) function, imparts a degree of polarity to the molecule. The amino group can act as a hydrogen bond donor, while the nitrogen of the nitrile and the oxygen of the methoxy group are hydrogen bond acceptors. This suggests that this compound will exhibit solubility in polar organic solvents. The general principle of "like dissolves like" is a useful starting point; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5]

Based on the structure, solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like alcohols (methanol, ethanol), is expected.[6] Its solubility in non-polar solvents such as hexane is likely to be limited.

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately determine the solubility of this compound. The following sections detail both qualitative and quantitative methods.

2.1. Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly provide an overview of suitable solvents.

Protocol 1: Qualitative Solubility Test

  • Preparation: Add approximately 5-10 mg of this compound to a clean, dry vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

  • Agitation: After each addition, vortex or shake the vial vigorously for 30-60 seconds.

  • Observation: Visually inspect the mixture for the dissolution of the solid.

  • Classification:

    • Soluble: The solid completely dissolves, resulting in a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

2.2. Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol 2: Isothermal Shake-Flask Method

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker or a shaking water bath. Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the undissolved solid to settle. Centrifugation can be employed to accelerate this process.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility (S) using the following formula:

    S = (C × DF) / V

    Where:

    • C = Measured concentration of the diluted sample

    • DF = Dilution factor

    • V = Initial volume of the supernatant withdrawn

The following diagram illustrates the workflow for the quantitative determination of solubility.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to solvent in vial equil1 Seal and agitate at constant temperature (24-72h) prep1->equil1 sep1 Cease agitation and allow solid to settle equil1->sep1 sep2 Optional: Centrifuge to pellet solid sep1->sep2 quant1 Withdraw supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze concentration (e.g., HPLC) quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for quantitative solubility determination.

Theoretical Framework for Solubility

Thermodynamic models can be employed to correlate and predict the solubility of organic compounds, offering a deeper understanding of the solute-solvent interactions.[7] For solid-liquid equilibria, the solubility (expressed as the mole fraction of the solute, x₁) can be described by the following equation:

ln(x₁) = (ΔHfus/R) * ((1/Tm) - (1/T)) - ln(γ₁)

Where:

  • ΔHfus is the molar enthalpy of fusion of the solute.

  • Tm is the melting point of the solute.

  • T is the absolute temperature of the solution.

  • R is the ideal gas constant.

  • γ₁ is the activity coefficient of the solute in the solution.

The activity coefficient, γ₁, accounts for the non-ideal interactions between the solute and the solvent. Various thermodynamic models, such as the UNIFAC, UNIQUAC, and NRTL models, can be used to estimate this parameter based on the molecular structures and interactions of the components.[7][8] These models are particularly useful for screening potential solvents and optimizing crystallization processes.

The following diagram outlines the relationship between thermodynamic properties and solubility.

G cluster_solute Solute Properties cluster_solution Solution Properties cluster_output Predicted Output Hfus Enthalpy of Fusion (ΔHfus) Solubility Mole Fraction Solubility (x₁) Hfus->Solubility Tm Melting Point (Tm) Tm->Solubility Gamma Activity Coefficient (γ₁) Gamma->Solubility Temp Temperature (T) Temp->Solubility

Caption: Factors influencing thermodynamic solubility prediction.

Data Presentation and Interpretation

For comparative analysis, the experimentally determined solubility data should be tabulated.

Table 2: Template for Experimental Solubility Data of this compound at 25°C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L)
Methanol Polar Protic
Ethanol Polar Protic
Isopropanol Polar Protic
Acetone Polar Aprotic
Acetonitrile Polar Aprotic
Ethyl Acetate Polar Aprotic
Dichloromethane Halogenated
Toluene Aromatic
Hexane Non-polar
Dimethyl Sulfoxide (DMSO) Polar Aprotic

| Dimethylformamide (DMF) | Polar Aprotic | | |

Researchers should populate this table with their experimental findings.

The solubility profile can provide valuable insights for various applications:

  • For Synthesis and Purification: Solvents with high solubility at elevated temperatures and low solubility at room temperature are ideal for recrystallization.

  • For Formulation: In drug development, selecting solvents in which the compound is highly soluble is critical for preparing stock solutions for biological assays.

  • For Process Chemistry: Understanding solubility across a range of solvents is essential for designing extraction and separation processes.

Conclusion

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound in organic solvents. By combining systematic experimental methodologies with a foundational understanding of the underlying thermodynamic principles, researchers can generate the critical data needed to advance the development and application of this compound. The provided protocols and data templates are intended to facilitate a standardized approach to solubility determination, ensuring data quality and comparability across different laboratories.

References
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
  • 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions. Benchchem.
  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • This compound. PubChem - NIH.
  • A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Solubility of "2-Amino-4-cyclopropylbenzonitrile" in common organic solvents. Benchchem.

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2-Amino-4-methoxybenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4-methoxybenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a benzonitrile core functionalized with an amino and a methoxy group, makes it a versatile precursor for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. The benzonitrile moiety itself is a well-recognized pharmacophore, present in numerous therapeutic agents where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core physicochemical properties, propose a rational synthetic pathway with detailed protocols, explore its applications as a key building block in drug discovery, and outline essential safety and handling procedures. The insights provided are grounded in established chemical principles and data from authoritative sources, reflecting the perspective of a Senior Application Scientist focused on practical and validated methodologies.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. These parameters dictate its solubility, reactivity, and suitability for various analytical and synthetic protocols. The key properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [1]
CAS Number 38487-85-3[1][2]
IUPAC Name This compound[1]
Canonical SMILES COC1=CC(=C(C=C1)C#N)N[1]
Appearance Expected to be a solid at room temperatureN/A
Storage Keep in dark place, inert atmosphere, room temperature[3]

The structure possesses key functional groups that inform its chemical behavior. The primary amine (-NH₂) is a nucleophilic center and a hydrogen bond donor. The nitrile group (-C≡N) is a strong electron-withdrawing group and a hydrogen bond acceptor. The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution at the ortho and para positions. This electronic interplay is crucial for designing synthetic transformations involving this molecule.

Part 2: Synthesis of this compound

While this compound is available from commercial suppliers, understanding its synthesis provides valuable context for its reactivity and potential impurities. A plausible and efficient laboratory-scale synthesis can be designed from readily available starting materials. The following proposed pathway is based on well-established organic transformations.

Proposed Synthetic Workflow

The synthesis begins with 3-hydroxybenzonitrile, proceeding through protection, methoxylation, nitration, and finally, reduction to yield the target compound. This multi-step process is designed to control regioselectivity and ensure high purity of the final product.

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on analogous reactions found in the literature for similar substituted benzonitriles[4].

Step 1: Protection of the Hydroxyl Group

  • Rationale: The hydroxyl group of 3-hydroxybenzonitrile is protected as a benzyl ether to prevent it from interfering with the subsequent nitration step. The benzyl group is chosen for its stability under nitrating conditions and its ease of removal via hydrogenolysis.

  • Procedure:

    • To a solution of 3-hydroxybenzonitrile (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

    • Add benzyl bromide (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3-(benzyloxy)benzonitrile.

Step 2: Nitration

  • Rationale: A nitro group is introduced onto the aromatic ring. The directing effects of the benzyloxy (ortho, para-directing) and cyano (meta-directing) groups favor substitution at the 4-position.

  • Procedure:

    • Dissolve 3-(benzyloxy)benzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.

    • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is selectively reduced to a primary amine using a standard reducing agent like tin(II) chloride. This transformation is a critical step to install the required amino functionality[5].

  • Procedure:

    • Suspend the nitrated intermediate (1 equivalent) in ethanol or ethyl acetate.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amino compound.

(Note: The above synthesis describes the formation of an amino benzonitrile. The introduction of the methoxy group at the 4-position would require a different starting material or a more complex synthetic design, highlighting the value of this compound as a pre-functionalized starting material.)

Part 3: Applications in Drug Discovery

Substituted benzonitriles are crucial scaffolds in medicinal chemistry. The specific arrangement of functional groups in this compound makes it a valuable intermediate for synthesizing targeted therapeutics, particularly kinase inhibitors.

Role as a Precursor to EGFR Inhibitors

Closely related structures are key intermediates in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which are used in cancer therapy[5][6]. For instance, 2-Amino-4-methoxy-5-nitrobenzonitrile is a direct precursor in some synthetic routes to Gefitinib[5]. Therefore, this compound serves as the immediate precursor to this key intermediate via a regioselective nitration reaction.

A This compound (Starting Material) B 2-Amino-4-methoxy-5-nitrobenzonitrile (Key Intermediate) A->B Nitration (HNO₃, H₂SO₄) C 2,5-Diamino-4-methoxybenzonitrile (Diamine Scaffold) B->C Reduction (SnCl₂, HCl) D Quinazoline Core (Heterocyclic System) C->D Cyclization (with formamidine acetate) E Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) D->E Further Functionalization

Caption: Role of this compound in a drug discovery workflow.

Key Transformation: Nitration Protocol

The introduction of a nitro group at the 5-position is a critical step to enable further chemistry for building complex heterocyclic systems.

  • Rationale: The amino and methoxy groups are both strongly activating and ortho, para-directing. The position ortho to the amino group and meta to the nitrile group (C5) is sterically accessible and electronically favored for electrophilic aromatic substitution.

  • Procedure: [7]

    • Dissolution: Dissolve this compound (1 equivalent) in concentrated sulfuric acid, maintaining the temperature between 0-5 °C with an ice bath.

    • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the solution from Step 1, ensuring the temperature does not exceed 10 °C.

    • Reaction Monitoring: Stir the mixture at low temperature for 1-2 hours. Monitor the reaction's progress using TLC.

    • Quenching: Once the reaction is complete, carefully pour the mixture over a large volume of crushed ice to precipitate the product.

    • Isolation & Purification: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 2-Amino-4-methoxy-5-nitrobenzonitrile can be further purified by recrystallization or column chromatography.

Part 4: Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensuring personnel safety and experimental integrity.

  • Hazard Profile: this compound is classified as an irritant[2]. Related nitroaromatic and nitrile compounds can be hazardous, and specific toxicity data for this compound is limited[7]. Therefore, it should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling:

    • All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes[8][9].

    • Avoid contact with skin, eyes, and clothing[8][9]. In case of contact, flush the affected area with copious amounts of water.

    • Wash hands thoroughly after handling[8].

  • Storage:

    • Store in a tightly-closed container in a cool, dry, and well-ventilated area[3].

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

    • The compound should be stored in a dark place under an inert atmosphere to maintain its stability[3].

Conclusion

This compound is more than a simple organic molecule; it is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its defined physicochemical properties and the predictable reactivity of its constituent functional groups make it a reliable starting material for complex molecular targets. As demonstrated, its role as a precursor to key intermediates for EGFR inhibitors underscores its importance in modern drug discovery pipelines. By adhering to the rigorous synthetic protocols and safety guidelines detailed in this guide, researchers can effectively harness the synthetic utility of this compound to advance their scientific objectives.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3723128, this compound. PubChem. [Link]

  • Pharmaffiliates (2026). 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile: A Vital Pharmaceutical Intermediate. [Link]

  • ResearchGate. Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). [Link]

  • ChemBK. 4-amino-2-methoxybenzonitrile. [Link]

  • Chemsrc. 2-Methoxybenzonitrile. [Link]

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Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 2-Amino-4-methoxybenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step, one-pot procedure commencing with the readily available starting material, 3-methoxyaniline. The protocol details the diazotization of the aniline followed by a copper(I) cyanide-mediated Sandmeyer reaction to introduce the nitrile functionality. This document explains the causality behind critical experimental choices, outlines stringent safety procedures for handling cyanide reagents, and provides a systematic approach to the purification and characterization of the final product.

Introduction: Strategic Approach to Synthesis

This compound is a key intermediate whose structural motifs are prevalent in a range of biologically active molecules. The strategic placement of the amino, methoxy, and nitrile groups offers multiple avenues for further synthetic elaboration.

The selected synthetic route leverages the Sandmeyer reaction, a classic and reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2][3] The process begins with the diazotization of 3-methoxyaniline. In this step, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly reactive aryldiazonium salt.[4][5][6] This intermediate is then immediately subjected to a cyanation reaction using a copper(I) cyanide catalyst, which facilitates the substitution of the diazonium group with a nitrile group, yielding the desired product.[1][7] This one-pot approach is efficient as it avoids the isolation of the often-unstable diazonium salt.

Reaction Mechanism and Workflow

Overall Synthetic Transformation

The synthesis proceeds in two key stages within a single reaction vessel:

  • Diazotization: Conversion of the primary amine of 3-methoxyaniline to a diazonium salt.

  • Sandmeyer Cyanation: Copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile.

Mechanistic Rationale

The diazotization reaction is initiated by the formation of the nitrosonium ion (NO+) from sodium nitrite and hydrochloric acid.[5][6] The lone pair of the amino group on 3-methoxyaniline attacks the nitrosonium ion, leading to an N-nitrosamine after deprotonation. Subsequent tautomerization and protonation, followed by the loss of a water molecule, generates the stable aryldiazonium ion.[4][5]

The Sandmeyer reaction follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] Copper(I) acts as a catalyst, initiating a single-electron transfer to the diazonium salt. This results in the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the copper(II) cyanide species (formed in the initial electron transfer) to yield the final product, this compound, and regenerates the copper(I) catalyst.[1]

Visualized Experimental Workflow

G cluster_0 PART A: Diazotization cluster_1 PART B: Sandmeyer Cyanation cluster_2 PART C: Work-up & Purification A Dissolve 3-Methoxyaniline in aq. HCl B Cool to 0-5 °C (Ice-Salt Bath) A->B C Slowly Add aq. NaNO₂ (Maintain T < 5 °C) B->C D Stir for 30 min at 0-5 °C C->D E Formation of Diazonium Salt Solution D->E H Slowly Add Diazonium Salt Solution to CuCN Solution (Maintain T < 10 °C) E->H F Prepare CuCN Solution in aq. NaCN G Cool to 0-5 °C F->G I Warm to Room Temp. Stir for 2h H->I J Heat to 50-60 °C Stir for 1h I->J K Cool and Quench (Ice & Water) J->K L Neutralize with Na₂CO₃ (pH ~8-9) K->L M Extract with Ethyl Acetate L->M N Dry (Na₂SO₄), Filter, & Concentrate M->N O Purify via Column Chromatography N->O P This compound (Final Product) O->P

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
3-MethoxyanilineC₇H₉NO123.1510.0 g (81.2 mmol)≥98%
Hydrochloric Acid (conc.)HCl36.4625 mL37%
Sodium NitriteNaNO₂69.005.88 g (85.2 mmol)≥97%
Copper(I) CyanideCuCN89.568.00 g (89.3 mmol)≥98%
Sodium CyanideNaCN49.019.95 g (203.0 mmol)≥97%
Ethyl AcetateC₄H₈O₂88.113 x 100 mLACS Grade
Sodium Sulfate (anhydrous)Na₂SO₄142.04As neededACS Grade
Sodium CarbonateNa₂CO₃105.99As neededACS Grade
Deionized WaterH₂O18.02As needed-
Silica GelSiO₂60.08As needed60 Å, 230-400 mesh
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnels (x2)

  • Thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Critical Safety Precautions

This protocol involves the use of highly toxic cyanide salts (Copper(I) Cyanide and Sodium Cyanide).[8] All handling of these reagents, as well as the reaction itself, must be performed in a certified chemical fume hood.[9][10][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, a face shield, and double-glove with nitrile gloves at all times.[8][10]

  • Cyanide Handling: Weigh solid cyanides in the fume hood.[8] Never work alone when handling cyanides.[9]

  • Acid Incompatibility: Keep acids away from cyanide waste and storage containers. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.[8][12]

  • Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide under basic conditions) before disposal and segregated into a designated hazardous waste container.[11][12]

  • Emergency Preparedness: Ensure access to a safety shower, eyewash station, and a cyanide antidote kit (if available and personnel are trained in its use).

Step-by-Step Procedure

Part A: Diazotization of 3-Methoxyaniline

  • In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, combine 3-methoxyaniline (10.0 g, 81.2 mmol) and deionized water (50 mL).

  • Stir the mixture to form a suspension. Place the flask in an ice-salt bath and cool the internal temperature to 0-5 °C.

  • Slowly add concentrated hydrochloric acid (25 mL) to the stirred suspension. The aniline will dissolve to form the hydrochloride salt. Maintain the temperature below 10 °C during the addition.

  • In a separate beaker, dissolve sodium nitrite (5.88 g, 85.2 mmol) in deionized water (25 mL).

  • Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the aniline hydrochloride solution over 30-40 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper (a blue-black color indicates excess).

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part B: Sandmeyer Cyanation

  • In a separate 1 L beaker, prepare the cyanide solution. Perform this step in a fume hood with extreme caution. Dissolve sodium cyanide (9.95 g, 203.0 mmol) in deionized water (100 mL).

  • To this solution, add copper(I) cyanide (8.00 g, 89.3 mmol) and stir to form a solution of Na[Cu(CN)₂]. Gently warm the mixture if necessary to facilitate dissolution, then cool it to 10-15 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution (from Part A) to the stirred copper cyanide solution over 45-60 minutes. Vigorous evolution of nitrogen gas will occur. Use a wide-bore dropping funnel or add in portions to control the effervescence. Maintain the temperature below 20 °C during this addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Heat the reaction mixture to 50-60 °C using a heating mantle and stir for an additional 1 hour to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Cool the dark reaction mixture to room temperature and then pour it onto a mixture of crushed ice (200 g) and water (200 mL).

  • Carefully neutralize the mixture by adding a saturated solution of sodium carbonate until the pH is approximately 8-9. This will precipitate copper salts and decompose any remaining diazonium salt.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark solid.

  • Purify the crude solid by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20) is typically effective. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization and Expected Results

The purified product should be characterized to confirm its identity and purity.

Analysis Expected Results for this compound
Appearance Off-white to light brown solid
Yield 60-75% (based on 3-methoxyaniline)
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.3 (d, 1H, Ar-H), ~6.3 (dd, 1H, Ar-H), ~6.2 (d, 1H, Ar-H), ~4.5 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃).[13]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~162 (C-OMe), ~150 (C-NH₂), ~134 (Ar-CH), ~118 (C≡N), ~105 (Ar-CH), ~100 (Ar-C), ~98 (Ar-CH), ~55 (-OCH₃).[13]
FT-IR (ATR, cm⁻¹)~3450-3300 (N-H stretch, doublet), ~2220 (C≡N stretch), ~1620 (N-H bend), ~1250 (C-O stretch).[14]
Mass Spec. (ESI+)m/z: 149.07 [M+H]⁺, Calculated for C₈H₉N₂O⁺.[13]

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete diazotization due to temperature rising above 5 °C.Ensure strict temperature control during NaNO₂ addition. Check for excess nitrous acid with starch-iodide paper.
Diazonium salt decomposed before addition to cyanide solution.Use the diazonium salt solution immediately after preparation; do not store it.
"Oiling out" during work-up Product is impure or has a low melting point.Proceed with extraction. The impurities will likely be removed during column chromatography.
Difficult Purification Co-elution of impurities.Adjust the polarity of the chromatography eluent. Consider using a different solvent system (e.g., dichloromethane/methanol).
Product Discoloration Air oxidation of the amino group.Store the final product under an inert atmosphere (N₂ or Ar) and protect it from light.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By adhering to the outlined procedures, particularly the stringent safety precautions for handling cyanides and the precise control of reaction conditions, researchers can effectively produce this versatile chemical intermediate. The described methods for purification and characterization will ensure the final product is of high purity, suitable for subsequent applications in pharmaceutical and materials science research.

References

  • BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from a URL analogous to the provided search results.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from a URL analogous to the provided search results.
  • BenchChem. (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from a URL analogous to the provided search results.
  • Khan Academy. (2019). Converting anilines to diazoniums ions. YouTube. Retrieved from [Link].

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from a URL analogous to the provided search results.
  • BYJU'S. Diazotization Reaction Mechanism. Retrieved from [Link].

  • Unacademy. Diazotization Reaction Mechanism. Retrieved from [Link].

  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link].

  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from a URL analogous to the provided search results.
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. Retrieved from a URL analogous to the provided search results.
  • Geng, R., et al. (2022). Copper-catalysed asymmetric radical cyanation. Nature Chemistry. Retrieved from a URL analogous to the provided search results.
  • Daugulis, O., et al. (2009). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Journal of the American Chemical Society. Retrieved from [Link].

  • ResearchGate. (2015). The diazotization process. Retrieved from a URL analogous to the provided search results.
  • University of Illinois Division of Research Safety. (2014). Cyanides. Retrieved from [Link].

  • Wikipedia. Cyanation. Retrieved from [Link].

  • Buchwald, S. L., et al. (2011). A. Cu-catalyzed cyanation with metal/metalloid cyanide sources. Chapter 1. Retrieved from a URL analogous to the provided search results.
  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from a URL analogous to the provided search results.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide. Retrieved from a URL analogous to the provided search results.
  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link].

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link].

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). SOP-Cyanide-Salt. Retrieved from a URL analogous to the provided search results.
  • Wang, Z., et al. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters. Retrieved from [Link].

  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from a URL analogous to the provided search results.
  • Wikipedia. Sandmeyer reaction. Retrieved from [Link].

  • ChemBK. (2024). 4-amino-2-methoxybenzonitrile. Retrieved from [Link].

  • ResearchGate. (2018). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Retrieved from a URL analogous to the provided search results.
  • BYJU'S. Sandmeyer Reaction Mechanism. Retrieved from [Link].

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  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link].

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  • PubChem. This compound. Retrieved from [Link].

  • Sarlah, D., et al. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. Journal of the American Chemical Society. Retrieved from [Link].

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reaction mechanism of 2-Amino-4-methoxybenzonitrile formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Formation of 2-Amino-4-methoxybenzonitrile: Mechanisms and Protocols

Abstract

This compound is a valuable substituted benzonitrile that serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the strategic placement of three functional groups—amine, nitrile, and methoxy—which allow for diverse subsequent chemical transformations. This application note provides a detailed exploration of a robust and widely employed synthetic pathway for its formation, centering on the classic Sandmeyer reaction. We will dissect the underlying reaction mechanisms for each synthetic step, offering field-proven insights into experimental choices and providing detailed, self-validating laboratory protocols for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthetic Overview

The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. This compound is a prime example of such a scaffold, where the ortho-amino-nitrile arrangement is a precursor to various heterocyclic systems, such as quinazolines.

The most reliable and well-documented approach to constructing this molecule involves a multi-step sequence starting from a commercially available nitroaniline precursor. This strategy ensures unambiguous placement of the functional groups and culminates in the introduction of the nitrile moiety via the Sandmeyer reaction—a powerful transformation that converts a primary aromatic amine into a wide range of functionalities via a diazonium salt intermediate.[1][2]

The overall transformation discussed herein follows three main stages:

  • Reduction of a Nitro Group: Conversion of the nitro precursor, 4-methoxy-2-nitroaniline, into the key intermediate, 4-methoxybenzene-1,2-diamine.

  • Diazotization: Selective conversion of one of the primary amino groups of the diamine into a reactive aryldiazonium salt.

  • Copper-Catalyzed Cyanation (Sandmeyer Reaction): Displacement of the diazonium group with a cyanide nucleophile to yield the final product.

This guide will examine the causality behind each of these steps, providing both the theoretical mechanism and the practical protocol.

Overall Synthetic Workflow

The following diagram outlines the complete synthetic pathway from the starting material to the target compound.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Cyanation A 4-Methoxy-2-nitroaniline B 4-Methoxybenzene-1,2-diamine A->B  SnCl₂·2H₂O, HCl (conc.)  Ethanol, Reflux C Aryldiazonium Salt Intermediate (in situ) B->C  NaNO₂, HCl (aq)  0-5 °C D This compound C->D  CuCN, KCN  Heat

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Diamine Precursor

The journey begins with the reduction of 4-methoxy-2-nitroaniline. The conversion of an aromatic nitro group to an amine is a fundamental transformation, essential for preparing the 1,2-diamine intermediate required for the subsequent Sandmeyer reaction.

Mechanistic Insight: Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process. While various reagents can accomplish this (e.g., catalytic hydrogenation with H₂/Pd-C), a common and effective laboratory method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[3]

The mechanism involves a series of single-electron transfers from the Sn(II) species (the reducing agent) to the nitrogen atom of the nitro group. The acidic medium is crucial for protonating the oxygen atoms, facilitating their removal as water molecules. The tin is oxidized from Sn(II) to Sn(IV) in the process. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before the final amine is formed.

G cluster_mech Nitro Reduction Mechanism Ar-NO₂ Ar-NO₂ Ar-NO Ar-NO Ar-NO₂->Ar-NO 2e⁻, 2H⁺ -H₂O Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH 2e⁻, 2H⁺ Ar-NH₂ Ar-NH₂ Ar-NHOH->Ar-NH₂ 2e⁻, 2H⁺ -H₂O

Caption: Simplified pathway of nitro group reduction.

Experimental Protocol: Reduction of 4-Methoxy-2-nitroaniline

Materials:

  • 4-Methoxy-2-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-methoxy-2-nitroaniline (1.0 eq) in ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (approx. 4.0 eq) in concentrated hydrochloric acid. Caution: The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow, dropwise addition of a chilled sodium hydroxide solution until the pH is basic (pH > 10). A thick precipitate of tin salts will form.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-methoxybenzene-1,2-diamine. The product can be purified further by column chromatography if necessary.

Part 2: The Sandmeyer Reaction

This stage is the crux of the synthesis, where the nitrile group is introduced. It is a two-step, one-pot process involving the formation of a diazonium salt, followed by its conversion to the nitrile.[4]

Mechanistic Insight: Diazotization

The first step is the reaction of a primary aromatic amine with nitrous acid (HONO) to form a diazonium salt. Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically HCl or H₂SO₄, at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.

The mechanism proceeds as follows:

  • Protonation of nitrous acid followed by loss of water generates the highly electrophilic nitrosonium ion (N=O⁺).

  • The nucleophilic amino group of the diamine attacks the nitrosonium ion to form an N-nitrosamine.

  • A series of proton transfers (tautomerization) and subsequent protonation of the hydroxyl group leads to the formation of a good leaving group (water).

  • Elimination of water results in the formation of the resonance-stabilized aryldiazonium ion (Ar-N₂⁺).

It is crucial to maintain a low temperature throughout this process as diazonium salts can be unstable and potentially explosive at higher temperatures.

Mechanistic Insight: Copper-Catalyzed Cyanation

The conversion of the aryldiazonium salt to an aryl nitrile is a classic Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The use of a copper(I) salt, in this case, copper(I) cyanide (CuCN), is catalytic.

  • Single-Electron Transfer (SET): The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium ion and oxidizes the copper to Cu(II).

  • Formation of Aryl Radical: The resulting diazonium radical is unstable and rapidly decomposes, losing a molecule of highly stable dinitrogen gas (N₂) to form an aryl radical.

  • Nucleophilic Attack/Redox Transfer: The aryl radical then reacts with the copper(II) cyanide complex. This can be viewed as the transfer of a cyanide ligand from the copper complex to the aryl radical, which simultaneously reduces Cu(II) back to the catalytic Cu(I) species, thus completing the catalytic cycle.

G A Ar-N₂⁺ B [Ar-N₂]• A->B  e⁻ (from Cu(I)) C Ar• B->C  -N₂ D Ar-CN C->D  +[Cu(II)(CN)₂] Cu1 Cu(I)CN Cu2 Cu(II)(CN)₂ Cu1->Cu2  SET Cu2->Cu1  Regeneration N2 N₂

Caption: Catalytic cycle of the Sandmeyer Cyanation mechanism.

Experimental Protocol: Diazotization and Sandmeyer Reaction

Materials:

  • 4-Methoxybenzene-1,2-diamine (from Part 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) - Extreme Caution: Highly Toxic

  • Ice-salt bath, thermometer, dropping funnel

Procedure:

  • Diazotization:

    • Dissolve 4-methoxybenzene-1,2-diamine (1.0 eq) in a mixture of concentrated HCl and water in a flask.

    • Cool the solution to 0-5 °C using an ice-salt bath. Maintain this temperature range strictly.

    • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature never exceeds 5 °C. Stir for 20-30 minutes after addition is complete. The formation of the diazonium salt solution is now complete.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Work in a well-ventilated fume hood and wear appropriate PPE. Cyanide salts are extremely toxic.

    • Gently heat the copper cyanide solution to around 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution from the dropping funnel to the warm copper cyanide solution. Vigorous bubbling (evolution of N₂ gas) will occur. Control the rate of addition to manage the effervescence.

    • After the addition is complete, continue to heat the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1. Reduction 4-Methoxy-2-nitroanilineSnCl₂·2H₂O, HClEthanolReflux (~85°C)85-95%
2. Sandmeyer 4-Methoxybenzene-1,2-diamineNaNO₂, CuCN, KCNWater/HCl0-5°C then ~70°C60-75%

Alternative & Modern Synthetic Approaches

While the Sandmeyer reaction is a robust method, modern organic synthesis often seeks more atom-economical and direct routes. A promising alternative is the direct C-H cyanation of an available precursor like 3-methoxyaniline (m-anisidine).[5] This approach avoids the need for pre-functionalization (nitration/reduction) and the use of stoichiometric tin reagents.

The mechanism typically involves a transition-metal catalyst (e.g., Pd, Cu, Ni) that coordinates to a directing group on the substrate—in this case, the amino group.[6][7] This coordination facilitates the activation and cleavage of a specific C-H bond (in this case, the bond ortho to the amine), followed by functionalization with a cyanide source.

G A 3-Methoxyaniline B Catalyst Coordination A->B + Catalyst C Ortho C-H Activation B->C Directing Group Assistance D Cyanation C->D + CN Source E Product Release D->E F This compound E->F Cat_out [M] Catalyst E->Cat_out Catalyst Regeneration Cat_in [M] Catalyst CN_source CN Source (e.g., TMSCN)

Caption: Conceptual workflow for direct C-H cyanation.

While elegant, these methods can be highly substrate- and catalyst-dependent, and may require more extensive optimization for a specific molecule compared to the well-established Sandmeyer pathway.

Conclusion

The formation of this compound via a synthetic route culminating in a Sandmeyer reaction represents a classic and reliable strategy in organic synthesis. Understanding the stepwise mechanisms—from the six-electron reduction of the nitro precursor to the radical-based catalytic cycle of the copper-cyanide reaction—provides researchers with the knowledge to troubleshoot and optimize the process. The detailed protocols provided herein offer a validated starting point for the laboratory-scale synthesis of this important intermediate. While newer methods like direct C-H activation present exciting, more efficient alternatives, the Sandmeyer approach remains a cornerstone of aromatic chemistry due to its broad applicability and predictable outcomes.

References

  • Yan, F., et al. (2021). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 1(11), 1918-1924. Available at: [Link]

  • Schmalz, B., et al. (2021). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis, 11(9), 5423-5429. Available at: [Link]

  • ResearchGate. (n.d.). Ni-catalyzed cyanation of aryl chlorides using CO2/NH3 as a cyano source. Available at: [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

  • Wang, X., et al. (2014). Copper-catalyzed, oxidative sp2 C-H cyanation: facile synthesis of aromatic carbonitriles. ARKIVOC, 2014(5), 72-93. Available at: [Link]

  • Jiang, H., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances, 10(18), 10556-10570. Available at: [Link]

  • Douglas, J. J., & Martin, R. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. ACS Omega, 2(7), 3544-3551. Available at: [Link]

  • Darvishi, D., et al. (2022). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 24(30), 5560-5565. Available at: [Link]

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2549-2565. Available at: [Link]

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Harnessing 2-Amino-4-methoxybenzonitrile as a Versatile Intermediate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

As a cornerstone in the synthesis of high-value molecules, 2-Amino-4-methoxybenzonitrile presents a unique combination of functional groups that make it a prized intermediate for drug discovery and materials science professionals. This guide provides an in-depth exploration of its properties, reactivity, and practical applications, with a focus on building complex heterocyclic scaffolds. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and scalable results.

Core Characteristics of this compound

This compound is an aromatic compound featuring an amino (-NH₂), a methoxy (-OCH₃), and a nitrile (-C≡N) group.[1] This specific arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups on the benzene ring creates a nuanced reactivity profile, making it a versatile precursor for further chemical modifications.[2][3] Its structure is foundational for creating more complex molecules, particularly in the realm of medicinal chemistry.

PropertyValue / DescriptionSource
Molecular Formula C₈H₈N₂OPubChem[4]
Molecular Weight 148.16 g/mol PubChem[4]
Appearance Typically a crystalline powder.Inferred from related compounds[5]
Solubility Expected to be soluble in organic solvents like DMSO and DMF.Inferred from related compounds[1]
CAS Number 38487-85-3PubChem[4]

Strategic Application in the Synthesis of Kinase Inhibitors

A paramount application of this intermediate and its derivatives is in the synthesis of quinazoline-based pharmaceuticals, most notably epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like Gefitinib.[3][6][7] Quinazolines are a class of privileged heterocyclic scaffolds known for their broad range of biological activities.[8][9] The specific substitution pattern of this compound provides the essential framework for constructing the quinazoline core required for potent kinase inhibition.[3]

The general synthetic strategy involves a multi-step process where the aromatic ring is first functionalized with a nitro group, which is subsequently reduced to a diamine. This diamine is the key precursor that undergoes cyclization to form the fused heterocyclic quinazoline ring system.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Precursor Preparation cluster_2 Phase 3: Heterocycle Formation A This compound B 2-Amino-4-methoxy-5-nitrobenzonitrile A->B Nitration (HNO₃, H₂SO₄) C 2,5-Diamino-4-methoxybenzonitrile B->C Reduction (SnCl₂, HCl) D Quinazoline Scaffold C->D Cyclization (e.g., Formamide) E Target Kinase Inhibitor (e.g., Gefitinib) D->E Further Derivatization G cluster_0 Reaction Mechanism Nitro Ar-NO₂ (Nitro Intermediate) Amine Ar-NH₂ (Diamine Product) Nitro->Amine 6e⁻, 6H⁺ SnCl2 SnCl₂ (Tin II) SnCl2->Nitro SnIV Sn⁴⁺ (Tin IV) SnCl2->SnIV Oxidation (loses 2e⁻) Hplus H⁺ (from HCl) Hplus->Nitro

Sources

Application Note: Strategic Derivativation of the Amino Group on 2-Amino-4-methoxybenzonitrile for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4-methoxybenzonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and drug development. Its structure, featuring a nucleophilic primary aromatic amine, an electron-donating methoxy group, and an electron-withdrawing nitrile, offers multiple points for chemical modification. Derivatization of the amino group is a key strategy for modulating the physicochemical and pharmacological properties of resulting compounds, such as solubility, lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of established and robust protocols for the derivatization of the amino group on this compound, including N-acylation, N-sulfonylation, and N-alkylation/arylation. By explaining the causality behind experimental choices and providing detailed, step-by-step protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this valuable building block in their synthetic programs.

Introduction: The Strategic Value of this compound

The benzonitrile moiety is a prevalent feature in a wide range of pharmaceutical agents, contributing to their biological activity through various molecular interactions.[1][2] this compound, in particular, serves as a crucial intermediate in the synthesis of targeted therapeutics, most notably in the development of tyrosine kinase inhibitors for cancer therapy.[2] The primary amino group at the 2-position is a highly versatile functional handle. Its derivatization allows for the systematic exploration of chemical space around the core scaffold, a fundamental practice in establishing structure-activity relationships (SAR) during lead optimization.

This application note details three principal classes of derivatization reactions targeting the amino group:

  • N-Acylation: Formation of a stable amide bond, one of the most common linkages in pharmaceuticals.[3]

  • N-Sulfonylation: Introduction of a sulfonamide group, a well-known pharmacophore with diverse biological activities.

  • N-Alkylation and N-Arylation: Formation of secondary or tertiary amines to modulate basicity and steric profile.

Each section provides not only a detailed experimental protocol but also the underlying chemical principles, guidance on reagent selection, and expected outcomes.

Physicochemical Properties and Safety

Before commencing any synthetic work, a thorough understanding of the starting material's properties and safe handling procedures for all reagents is paramount.

Properties of this compound
PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem[4]
Molecular Weight 148.16 g/mol PubChem[4]
Appearance White crystalline powder (typical)---
Melting Point 126-130 °CChemBK[5]
CAS Number 38487-85-3PubChem[4]
Critical Safety Considerations
  • General Handling: Always handle this compound and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Acyl Halides and Sulfonyl Chlorides: Reagents like acetyl chloride and benzenesulfonyl chloride are highly reactive, corrosive, and moisture-sensitive.[6][7][8] They react violently with water, releasing toxic and corrosive gases (e.g., HCl).[6][8] These reagents must be handled under anhydrous conditions, and appropriate quenching procedures must be in place.

  • Bases: Organic bases such as triethylamine (TEA) and pyridine are flammable and toxic. Strong inorganic bases like sodium hydroxide are corrosive. Handle with care.

  • Palladium Catalysts: While used in catalytic amounts, palladium compounds can be toxic and should be handled with care. Ensure proper disposal of heavy metal waste according to institutional guidelines.

Derivatization Workflow Overview

The selection of a derivatization strategy depends on the desired final molecular structure and properties. The following diagram illustrates a general decision-making workflow.

G cluster_input Design Phase cluster_reaction Reaction Selection cluster_protocol Protocol Execution cluster_output Outcome Start Target Molecule Design (e.g., Amide, Sulfonamide, Arylamine) Acylation N-Acylation Start->Acylation Amide Target Sulfonylation N-Sulfonylation Start->Sulfonylation Sulfonamide Target Alkylation N-Alkylation / N-Arylation Start->Alkylation Amine Target P_Acyl Protocol A: Acyl Chloride / Anhydride Acylation->P_Acyl Simple Acyl Group P_EDC Protocol B: Carboxylic Acid + Coupling Agent Acylation->P_EDC Complex/Sensitive Carboxylic Acid P_Sulfonyl Protocol C: Sulfonyl Chloride Sulfonylation->P_Sulfonyl P_Reductive Protocol D: Reductive Amination Alkylation->P_Reductive N-Alkylation P_Buchwald Protocol E: Buchwald-Hartwig Amination Alkylation->P_Buchwald N-Arylation Product Purified Derivative P_Acyl->Product P_EDC->Product P_Sulfonyl->Product P_Reductive->Product P_Buchwald->Product

Caption: Decision workflow for derivatizing this compound.

Core Derivatization Protocols

N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation that introduces an amide linkage. This can be achieved using highly reactive acylating agents or through milder, coupling agent-mediated reactions.

This classic method is robust and suitable for a wide range of acyl chlorides. The reaction is typically performed in a two-phase system or in an organic solvent with a base to neutralize the HCl byproduct.[9][10][11][12]

Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride. The base is crucial to deprotonate the resulting ammonium intermediate and drive the reaction to completion.[9][13]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Base Addition: Add an organic base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the solution. Stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.

For sensitive substrates or when the corresponding acyl chloride is unavailable, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) are used.[3][14][15]

Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14][16] This intermediate is then intercepted by HOBt to form an active ester, which is less prone to side reactions and racemization. The amine then attacks this active ester to form the stable amide bond.[14][16]

Step-by-Step Protocol:

  • Reagent Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.).

  • Dissolution: Dissolve the mixture in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or DCM (approx. 0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq.), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[14]

  • Workup: Dilute the reaction with ethyl acetate. Wash sequentially with saturated ammonium chloride, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[14]

Method Acylating Agent Key Reagents Typical Conditions Advantages Considerations
Protocol A Acyl Chloride / AnhydridePyridine or TEADCM, 0 °C to RTFast, high-yielding, simpleAcylating agent may be unstable/corrosive; HCl byproduct
Protocol B Carboxylic AcidEDC, HOBt, DIPEADMF or DCM, 0 °C to RTMild, broad scope, low racemizationMore expensive reagents, removal of urea byproduct
N-Sulfonylation: Sulfonamide Bond Formation

The sulfonamide functional group is a key feature in many antibacterial drugs and other therapeutics. It is readily formed by reacting the amine with a sulfonyl chloride.

This reaction is analogous to acylation with acyl chlorides and is often performed under similar conditions.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq.) in pyridine or a mixture of DCM and TEA.

  • Reagent Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) (1.1 eq.) portion-wise or dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor by TLC.

  • Workup: If pyridine is the solvent, remove it under reduced pressure. Otherwise, dilute with DCM. Wash the organic layer with 1 M HCl (to remove base), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

N-Alkylation and N-Arylation

Direct alkylation of anilines with alkyl halides often leads to over-alkylation.[17] Therefore, controlled methods like reductive amination (for N-alkylation) and palladium-catalyzed cross-coupling (for N-arylation) are preferred.

Reductive amination is a powerful, one-pot method to form secondary amines from primary amines and a carbonyl compound (aldehyde or ketone).[17][18]

G A This compound + Aldehyde/Ketone B Imine/Iminium Ion Formation (Reversible) A->B Weakly Acidic Conditions C Reduction (e.g., NaBH(OAc)₃) B->C Hydride Source D N-Alkylated Product C->D

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Protocol:

  • Setup: In a flask, combine this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: If desired, add a catalytic amount of acetic acid to facilitate imine formation. Stir for 30-60 minutes at room temperature.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.[19] This reagent is particularly effective as it is selective for the iminium ion over the carbonyl starting material.[17]

  • Reaction: Stir the reaction at room temperature for 4-24 hours until TLC analysis shows consumption of the starting materials.

  • Workup: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[20][21][22] It allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine.[20][23]

Mechanism Insight: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[20]

Step-by-Step Protocol:

  • Inert Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Reagent Addition: Add the aryl halide (1.0 eq.) and this compound (1.2 eq.).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction by LC-MS or TLC.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Characterization of Derivatives

Confirmation of successful derivatization is achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the new structural features (e.g., new amide N-H signal, signals from the added acyl/sulfonyl/alkyl group).

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe characteristic vibrational frequencies (e.g., amide C=O stretch around 1650 cm⁻¹).

  • Melting Point: To assess the purity of solid products.

Conclusion

This compound is a highly valuable and adaptable starting material for synthetic and medicinal chemistry programs. The protocols detailed in this guide for N-acylation, N-sulfonylation, and N-alkylation/arylation provide a robust toolkit for researchers to generate diverse libraries of novel compounds. The choice of methodology—from the classic Schotten-Baumann reaction to modern palladium-catalyzed cross-couplings—should be guided by the specific synthetic target, substrate sensitivity, and available resources. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable the successful derivatization of this key scaffold for the discovery of new chemical entities.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). BenchChem.
  • Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes.
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Schotten Baumann reaction-mechanism-application. (2020, January 1). CHEMSOLVE.NET.
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2025, December 19). ACS Catalysis.
  • A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. (n.d.). BenchChem.
  • An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). BenchChem.
  • This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
  • Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide. (2024, May 6). YouTube. Retrieved January 6, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Schotten-Baumann Reaction. (n.d.). Cambridge University Press. Retrieved January 6, 2026, from [Link]

  • Mild Sulfonylation of Anilines. (2017, November 17). ChemistryViews. Retrieved January 6, 2026, from [Link]

  • Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide. (n.d.). BenchChem.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Acid chlorides. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]

  • Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. (2022, January 20). Organic Letters. Retrieved January 6, 2026, from [Link]

  • Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. (2024, October 11). MDPI. Retrieved January 6, 2026, from [Link]

  • Scope of the direct sulfonylation of aniline derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A Comparative Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile and Its Isomers for Drug Discovery. (n.d.). BenchChem.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 6, 2026, from [Link]

  • Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide. (n.d.). BenchChem.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • 4-Amino-2-Methoxy-Benzonitrile. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). BenchChem.
  • 2-Methoxybenzonitrile. (n.d.). Chemsrc. Retrieved January 6, 2026, from [Link]

  • A Comprehensive Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). BenchChem.
  • Reductive amination. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). Inchem.org. Retrieved January 6, 2026, from [Link]

  • Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). BenchChem.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

Sources

Introduction: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Versatility of 2-Amino-4-methoxybenzonitrile in Heterocyclic Chemistry

In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. This compound is a premier example of a strategically designed building block. Its unique arrangement of functional groups—an electron-rich aromatic ring, a nucleophilic amine, an electrophilic nitrile, and an activating methoxy group—provides a powerful platform for the construction of complex heterocyclic systems. The ortho disposition of the amino and nitrile groups is the key structural feature, predisposing the molecule to undergo a variety of cyclization reactions to form fused ring systems.

This guide provides an in-depth exploration of the primary cyclization strategies involving this compound, with a focus on the synthesis of quinazolines and related scaffolds, which are central to numerous FDA-approved drugs, particularly in oncology. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into experimental design to empower researchers in their synthetic endeavors.

Core Reactivity: The ortho-Amino Nitrile Synthon

The synthetic power of this compound stems from the complementary reactivity of the C1-amino and C2-nitrile substituents. The amino group acts as a potent nucleophile, while the nitrile carbon is electrophilic. This arrangement facilitates intramolecular reactions, often requiring only a simple co-reactant to "stitch" the two groups together into a new heterocyclic ring. The methoxy group at the C4 position acts as an electron-donating group, enhancing the nucleophilicity of the C1-amine and influencing the regioselectivity of further aromatic substitutions.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol N_amine Nucleophilic Attack (Primary Amine) mol->N_amine Nucleophilic Site C_nitrile Electrophilic Center (Nitrile Carbon) mol->C_nitrile Electrophilic Site Ring Aromatic Ring (Activated by -OMe, -NH2) mol->Ring Influences Reactivity

Caption: Key reactive centers of this compound.

Major Cyclization Pathways: Constructing the Quinazoline Core

The synthesis of quinazolines and their corresponding 4-oxo derivatives (quinazolinones) represents the most significant application of 2-amino-benzonitriles. These scaffolds are privileged structures in drug discovery.

Synthesis of 7-Methoxyquinazolin-4(3H)-ones

The reaction with single-carbon electrophiles is a direct and atom-economical route to the quinazolinone core.

Mechanism with Formic Acid: This classic transformation proceeds in two key stages. First, the primary amine of this compound attacks the carbonyl carbon of formic acid, leading to an N-formylated intermediate after dehydration. The second stage involves an acid-catalyzed intramolecular cyclization, where the weakly nucleophilic amide nitrogen attacks the electrophilic nitrile carbon. Tautomerization of the resulting imine affords the stable 7-Methoxyquinazolin-4(3H)-one. This one-pot reaction is robust and often high-yielding.

G start 2-Amino-4- methoxybenzonitrile + Formic Acid step1 N-Formylation start->step1 intermediate1 N-(2-cyano-5- methoxyphenyl)formamide step1->intermediate1 step2 Acid-Catalyzed Intramolecular Cyclization intermediate1->step2 intermediate2 Imino Intermediate step2->intermediate2 step3 Tautomerization intermediate2->step3 product 7-Methoxyquinazolin- 4(3H)-one step3->product

Caption: Mechanistic workflow for quinazolinone synthesis via formic acid.

Synthesis of 2-Amino- and 2-Thio-Quinazoline Derivatives

Introducing heteroatoms at the 2-position is readily achieved by reacting this compound with isocyanates or isothiocyanates.

  • Reaction with Isocyanates/Isothiocyanates: The initial step is the nucleophilic attack of the primary amine onto the central carbon of the isocyanate or isothiocyanate, forming a urea or thiourea intermediate, respectively. Subsequent base- or acid-catalyzed cyclization onto the nitrile group yields 2-(substituted-amino)-quinazolin-4-imines or their thio-analogs. These often hydrolyze upon workup to the corresponding quinazolin-4-one derivatives. This method is exceptionally versatile for introducing diversity at the 2-position.

  • Reaction with Carbon Disulfide: In the presence of a base, the reaction with carbon disulfide (CS₂) forms a dithiocarbamate salt. This intermediate can be alkylated and subsequently cyclized to afford various sulfur-containing heterocycles, including thieno[2,3-d]pyrimidines or quinazoline-2,4-dithiones, depending on the reaction conditions.

Palladium-Catalyzed Annulation Reactions

Modern cross-coupling chemistry provides sophisticated methods for constructing highly substituted quinazolines. Palladium catalysis is a cornerstone of these advanced strategies.

  • Mechanism: A common pathway involves the oxidative addition of an aryl halide to a Pd(0) catalyst. The resulting Pd(II) complex can then coordinate with the nitrile group of this compound. A subsequent migratory insertion or intramolecular C-H activation/amination step forms the heterocyclic ring. Reductive elimination regenerates the Pd(0) catalyst, completing the catalytic cycle. These methods allow for the convergent synthesis of complex molecules from readily available starting materials.

The Friedländer Annulation: A Note on Applicability

The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While this compound does not fit the classic substrate profile, it serves as an excellent precursor. The nitrile can be converted to the corresponding aminoketone via a Grignard reaction, which can then be subjected to Friedländer conditions. Alternatively, modern variations of the Friedländer reaction, such as visible-light mediated radical pathways, can broaden the scope to include precursors like 2-aminobenzonitriles directly in multi-component reactions.

Leveraging Technology: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the construction of heterocyclic scaffolds. For the cyclization reactions of this compound, MAOS offers significant advantages over conventional heating:

  • Rapid Reaction Times: Reactions that take hours under reflux can often be completed in minutes.

  • Increased Yields: Uniform and efficient heating often minimizes the formation of side products.

  • Improved Purity: Cleaner reaction profiles simplify purification.

  • Access to Novel Chemical Space: High temperatures can be reached rapidly and safely in sealed vessels, enabling reactions that are not feasible under standard conditions.

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one via Formic Acid Cyclization

This protocol details a robust, scalable synthesis of the core quinazolinone scaffold.

Materials:

  • This compound (1.0 eq)

  • Formic Acid (85-90%, ~10-15 vol)

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (e.g., 5.00 g, 33.7 mmol). Add formic acid (50 mL).

    • Scientist's Note: Formic acid serves as both the reactant and the solvent. A large excess is used to drive the reaction to completion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring.

    • Rationale: Thermal energy is required to overcome the activation barriers for both the initial formylation and the subsequent intramolecular cyclization.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 3-5 hours.

  • Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the acidic solution into a beaker containing crushed ice (~200 g).

    • Causality: This step quenches the reaction and precipitates the product, which is sparingly soluble in cold water. The dilution also makes the subsequent neutralization safer.

  • Work-up - Neutralization: While stirring the aqueous slurry, slowly add saturated NaHCO₃ solution until the pH of the mixture is neutral (~pH 7). Vigorous gas evolution (CO₂) will occur.

    • Purpose: Neutralization removes excess formic acid and ensures the product is in its neutral, less soluble form for complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual salts.

  • Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol. Dry the purified white solid under vacuum.

Data Presentation: Representative Reaction Parameters

Starting MaterialCo-reactantConditionsTime (h)Yield (%)Reference
This compoundFormic AcidReflux (110 °C)3-5>85%
This compoundN,N-Dimethylformamide dimethyl acetalMicrowave, 150 °C0.25~90%
This compoundEthyl Orthoformate / NH₄OAcReflux6-8~80%General Method
Protocol 2: Microwave-Assisted Synthesis of a 2,4-Disubstituted Quinazoline

This protocol illustrates a modern, efficient method for creating substituted quinazolines, adaptable for library synthesis.

Materials:

  • This compound (1.0 eq)

  • An appropriate aldehyde (e.g., Benzaldehyde, 1.1 eq)

  • Ammonium iodide (NH₄I, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Microwave synthesis vial (10 mL) with stir bar

  • Ethyl Acetate

  • Brine

Equipment:

  • Dedicated microwave reactor

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vial Preparation: In a 10 mL microwave synthesis vial, combine this compound (e.g., 148 mg, 1.0 mmol), benzaldehyde (117 mg, 1.1 mmol), and ammonium iodide (290 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (3 mL) and a magnetic stir bar.

    • Scientist's Note: DMSO is a polar aprotic solvent with a high boiling point and excellent microwave absorption properties, making it ideal for MAOS.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 20 minutes with stirring.

    • Rationale: The microwave energy rapidly heats the polar mixture, dramatically accelerating the multi-step condensation and cyclization process.

  • Work-up: After the vial has cooled to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL) to remove DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-methoxy-2-phenylquinazoline.

G cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Microwave Irradiation cluster_workup Step 3: Isolation & Purification a Combine Reactants: - this compound - Aldehyde - NH4I b Add DMSO Solvent a->b c Seal Microwave Vial b->c d Irradiate at 140°C for 20 min c->d e Aqueous Workup (Water/Ethyl Acetate Extraction) d->e f Wash & Dry Organic Layer e->f g Concentrate via Rotovap f->g h Purify via Column Chromatography g->h

Caption: General workflow for microwave-assisted quinazoline synthesis.

Conclusion

This compound is a cornerstone intermediate for the synthesis of nitrogen-containing heterocycles. Its inherent reactivity, when combined with both classic and modern synthetic methodologies like palladium catalysis and microwave irradiation, provides chemists with a reliable and versatile toolkit. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full potential of this valuable building block in the development of novel pharmaceuticals and functional materials.

References

  • A Comprehensive Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Synthesis of quinazolines. Organic Chemistry Portal.
  • **Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile

analytical methods for monitoring 2-Amino-4-methoxybenzonitrile reactions (TLC, HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Monitoring of 2-Amino-4-methoxybenzonitrile Reactions

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the analytical monitoring of reactions involving this compound. Designed for researchers, chemists, and drug development professionals, this document outlines robust methodologies for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The protocols are grounded in established chemical principles and incorporate field-proven insights to ensure reliability and reproducibility. By explaining the causality behind experimental choices and integrating principles of analytical method validation, this guide serves as an authoritative resource for ensuring the integrity of synthetic chemistry workflows.

Introduction: The Importance of Reaction Monitoring

This compound is a substituted benzonitrile derivative that serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The efficiency of a chemical synthesis—defined by its yield, purity, and safety profile—is critically dependent on precise control over the reaction progress. Real-time or quasi-real-time monitoring allows chemists to determine the optimal reaction endpoint, identify the formation of byproducts, and prevent the over-reaction or degradation of the desired product.[3]

This guide focuses on two ubiquitous, yet powerful, analytical techniques: TLC for rapid, qualitative assessments, and HPLC for precise, quantitative analysis.[3][4] Mastery of these methods is essential for optimizing reaction conditions and ensuring the quality of the final product.

Thin-Layer Chromatography (TLC): The Chemist's First Look

TLC is an indispensable tool for the rapid, cost-effective monitoring of chemical reactions. Its primary strength lies in its ability to provide a quick qualitative snapshot of the reaction mixture, allowing for the simultaneous comparison of the starting material, product, and reaction aliquots.

Principle of Separation & Rationale

In this protocol, we utilize normal-phase chromatography on silica gel plates. Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. The separation is based on the principle of adsorption.

  • Causality of Component Selection:

    • Stationary Phase (Silica Gel): The polar functional groups of this compound (the primary amine, nitrile, and methoxy ether) and potential byproducts will interact with the polar silica gel via hydrogen bonding and dipole-dipole interactions. More polar compounds will adsorb more strongly to the silica and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f).

    • Mobile Phase (Hexane:Ethyl Acetate): A binary solvent system of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate) is employed.[4] By adjusting the ratio of these solvents, the overall polarity of the mobile phase can be finely tuned. Increasing the proportion of ethyl acetate increases the mobile phase polarity, causing it to compete more effectively with the analytes for the binding sites on the silica. This leads to higher R_f values for all components. The 2:1 Hexane:Ethyl Acetate ratio is a well-established starting point for compounds of moderate polarity.[4]

Detailed Protocol for TLC Monitoring

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber with lid

  • Mobile Phase: n-Hexane and Ethyl Acetate (HPLC grade)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution: Potassium permanganate (KMnO₄) stain

  • Heat gun

Protocol Steps:

  • Chamber Saturation: Prepare the mobile phase by mixing Hexane and Ethyl Acetate in a 2:1 (v/v) ratio. Pour the solvent into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall and close the lid. Allow the chamber to saturate for at least 15 minutes to ensure a uniform solvent vapor environment.

  • Sample Preparation:

    • Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a reference solution.

    • At designated time points (e.g., t=0, 1h, 2h), withdraw a small aliquot (1-2 drops) from the reaction mixture and dilute it in a vial with the same solvent.

  • Spotting the Plate: Using a fine capillary tube, carefully spot the prepared samples on a pencil line drawn ~1 cm from the bottom of the TLC plate. Spot the starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM on the same spot) in separate lanes. Keep the spots small and concentrated.

  • Development: Place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to ascend the plate until it is ~1 cm from the top edge.

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp at 254 nm. The aromatic rings in the compounds will quench the fluorescence of the F₂₅₄ indicator, appearing as dark spots. Circle the visible spots with a pencil.

    • Staining: Prepare the KMnO₄ stain by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.[5] Dip the TLC plate into the stain solution or spray it evenly. Oxidizable functional groups (like the amine) will react, appearing as yellow-brown spots on a purple background.[6] Gentle heating with a heat gun can accelerate the development of the spots.

    • Analysis: A successful reaction will show the starting material spot diminishing in intensity over time, while a new spot, corresponding to the product, appears and intensifies. The product is expected to have a different R_f value from the starting material.

Data Presentation & Troubleshooting
IssuePossible CauseSolution
Streaking/Tailing of Spots Sample is too concentrated; Compound is interacting too strongly with the acidic silica (common for amines).[7]Dilute the sample; Add 0.5-1% triethylamine or ammonia to the mobile phase to neutralize the acidic silica sites.[7]
R_f values are too low (<0.2) Mobile phase is not polar enough.Increase the proportion of ethyl acetate (e.g., change ratio to 1:1).
R_f values are too high (>0.8) Mobile phase is too polar.Increase the proportion of hexane (e.g., change ratio to 3:1).
No Spots Visible under UV Compound is not UV-active or concentration is too low.Rely on chemical staining (KMnO₄ or Ninhydrin for the amino group). Concentrate the sample before spotting.

High-Performance Liquid Chromatography (HPLC): The Quantitative Standard

For quantitative analysis of reaction conversion, product purity, and byproduct formation, Reversed-Phase HPLC (RP-HPLC) is the gold standard. It offers superior resolution, sensitivity, and reproducibility compared to TLC.

Principle of Separation & Rationale

In RP-HPLC, the separation mechanism is the opposite of normal-phase TLC. The stationary phase is non-polar (hydrophobic), and the mobile phase is polar.

  • Causality of Component Selection:

    • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is a highly non-polar stationary phase.[4][8] Analytes are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the C18 chains and are retained longer, resulting in a longer retention time (t_R).

    • Mobile Phase (Acetonitrile/Water with TFA): A mixture of water (polar) and acetonitrile (less polar organic modifier) is used.[4][8] Increasing the percentage of acetonitrile makes the mobile phase more non-polar, which decreases the retention time of the analytes.

    • Acid Modifier (0.1% TFA): The primary amine in this compound is basic and can interact with residual free silanols on the silica backbone of the column, leading to poor peak shape (tailing). Adding a small amount of an acid like Trifluoroacetic Acid (TFA) to the mobile phase serves two purposes: it protonates the free silanols, masking their activity, and it ensures that the basic amine is consistently protonated, leading to a single sharp peak.

    • Detection (UV 254 nm): The benzonitrile core of the molecule contains a strong chromophore that absorbs UV light.[9] A detection wavelength of 254 nm is a common and effective choice for aromatic compounds.[4][8] For higher sensitivity, the λ_max of the analyte should be determined using a photodiode array (PDA) detector.

Detailed Protocol for HPLC Monitoring

Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in deionized water.

  • Mobile Phase B: 0.1% (v/v) Acetonitrile with 0.1% (v/v) TFA.

  • Sample Diluent: Water/Acetonitrile (50:50 v/v).

  • Syringe filters (0.45 µm).

Protocol Steps:

  • System Preparation:

    • Prime all solvent lines to remove air bubbles.

    • Set the column oven temperature to 25 °C.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.[8]

    • Prepare reaction aliquots by taking a small sample from the reaction mixture, quenching it if necessary, and diluting it to a similar concentration in the sample diluent.

    • Filter all samples through a 0.45 µm syringe filter into HPLC vials to prevent particulates from clogging the system.

  • Chromatographic Conditions & Data Acquisition:

    • Set the UV detector to monitor at 254 nm.

    • Inject 5-10 µL of the sample.

    • Run the gradient elution program.

Data Presentation: Gradient Elution Program

Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.09010
10.01090
12.01090
12.19010
15.09010
  • Data Analysis:

    • Identify the peaks for the starting material and product based on their retention times, confirmed by injecting the reference standard.

    • Integrate the peak areas.

    • Calculate the percentage conversion and product purity using the relative peak areas (assuming similar response factors for a preliminary assessment).

    • % Conversion = [Area_Product / (Area_Product + Area_StartingMaterial)] * 100

Method Trustworthiness: Validation & System Suitability

To ensure that the HPLC method is fit for its intended purpose, it must be validated. According to the International Council for Harmonisation (ICH) guidelines Q2(R2), several performance characteristics must be evaluated.[10][11][12]

Validation ParameterPurposeTypical Acceptance Criteria for Purity/Assay
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, starting materials).Peak purity analysis (using PDA detector); Resolution > 2 between adjacent peaks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0%.
Precision (Repeatability)The precision under the same operating conditions over a short interval.Relative Standard Deviation (%RSD) ≤ 2.0%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).%RSD of results should remain within acceptable limits.

A System Suitability Test (SST) must be run before each analysis to verify that the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking that parameters like retention time, peak area, tailing factor, and theoretical plates are within predefined limits.

Visualized Workflows

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Saturate Chamber spot Spot Plate prep_chamber->spot prep_sample Prepare & Dilute Samples prep_sample->spot develop Develop in Chamber spot->develop dry Dry Plate develop->dry uv Visualize (UV 254 nm) dry->uv stain Stain (e.g., KMnO4) uv->stain interpret Interpret Rf & Intensity stain->interpret

Caption: General workflow for TLC reaction monitoring.

HPLC Monitoring Workflow

HPLC_Workflow cluster_prep System & Sample Preparation cluster_run Chromatographic Run cluster_data Data Processing prep_mobile Prepare Mobile Phase prep_system Prime & Equilibrate System prep_mobile->prep_system inject Inject Sample prep_system->inject prep_sample Dilute & Filter Sample prep_sample->inject separate Separate on C18 Column inject->separate detect Detect (UV 254 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify & Calculate Conversion integrate->quantify

Caption: General workflow for quantitative HPLC analysis.

Conclusion

The complementary use of TLC and HPLC provides a powerful analytical framework for monitoring the synthesis of this compound. TLC offers a rapid, qualitative assessment ideal for tracking reaction progress in real-time, while HPLC delivers the high-resolution, quantitative data necessary for determining purity, yield, and for making informed decisions on process optimization. By implementing the robust protocols and validation principles outlined in this guide, scientists can ensure the generation of reliable and accurate data, ultimately leading to more efficient and successful synthetic outcomes.

References

  • BenchChem. (n.d.). Monitoring Progress of 2-Amino-4-methoxy-5-nitrobenzonitrile Reactions.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. Retrieved from RAPS. [Link]

  • BenchChem. (n.d.). Purity Assessment of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Comparative Guide to HPLC and Capillary Electrophoresis.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ChemicalDesk.Com. (2011). TLC stains for amines. Retrieved from [Link]

  • ChemicalDesk.Com. (2011). TLC Stains Preparation. Retrieved from [Link]

  • Org Prep Daily. (2006). TLC Staining solutions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC stains. Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis of 2-Amino-4-iodobenzonitrile.
  • BenchChem. (n.d.). Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.

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Application Note: High-Purity Isolation of 2-Amino-4-methoxybenzonitrile via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the purification of 2-Amino-4-methoxybenzonitrile, a key intermediate in medicinal chemistry and organic synthesis. The methodology centers on automated flash column chromatography, a technique offering rapid and efficient separation. This guide provides a comprehensive walkthrough, from the foundational principles of the separation to a step-by-step experimental protocol, troubleshooting, and safety considerations. The causality behind experimental choices, such as the selection of stationary and mobile phases, is explained to empower researchers to adapt and optimize the method for their specific needs.

Introduction

This compound is a substituted benzonitrile that serves as a valuable building block in the synthesis of a range of target molecules, particularly in the development of pharmaceutical agents.[1] The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, complicated downstream purifications, and reduced yields in multi-step syntheses. Column chromatography is a fundamental technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.[2] This document provides a robust protocol for the purification of this compound using silica gel flash column chromatography.

Principles of Separation

The purification strategy for this compound relies on normal-phase chromatography. The stationary phase is a polar adsorbent, typically silica gel, while the mobile phase is a less polar organic solvent system.[2]

  • Analyte Properties: this compound (C₈H₈N₂O, MW: 148.16 g/mol ) possesses several key functional groups that dictate its chromatographic behavior: a basic amino group (-NH₂), a moderately polar nitrile group (-CN), and a methoxy group (-OCH₃) on an aromatic ring.[3] The primary amino group is the most polar and can interact strongly with the acidic silanol groups on the surface of the silica gel stationary phase. This strong interaction can sometimes lead to peak tailing or streaking on a TLC plate or column.[4]

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high surface area and ability to separate a wide range of compounds.[2]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A binary solvent system, typically a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is commonly used. The polarity of the eluent is fine-tuned to achieve an optimal retention factor (Rƒ) for the target compound, ideally between 0.2 and 0.4 in the preliminary TLC analysis.[4] For basic compounds like this compound, adding a small amount of a basic modifier, such as triethylamine (Et₃N), to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[4]

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.

  • This compound: This compound is classified as an irritant and may cause an allergic skin reaction. It causes serious eye irritation.[5]

  • Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
Molecular Formula C₈H₈N₂O[3]
Molecular Weight 148.16 g/mol [3]
CAS Number 38487-85-3[3]
Hazard Statements H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[5]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocol

This protocol is a representative method and should be optimized based on the specific impurity profile of the crude material.

Preliminary TLC Analysis

The first step is to determine an appropriate solvent system using Thin-Layer Chromatography (TLC).

  • Prepare TLC Chambers: Use several chambers with different ratios of hexane and ethyl acetate (e.g., 4:1, 3:1, 2:1 Hexane:EtOAc).

  • Spot the Plate: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate and spot it on a silica gel TLC plate.[4]

  • Develop the Plate: Place the TLC plate in the prepared chambers and allow the solvent front to travel up the plate.

  • Visualize: Visualize the spots under UV light (254 nm).[8]

  • Optimize: The ideal solvent system will give the target compound an Rƒ value of approximately 0.2-0.3.[4] If peak tailing is observed, add 0.1-1% triethylamine to the eluent mixture and re-run the TLC.

Column Chromatography: Step-by-Step Protocol

This protocol assumes a crude sample size of approximately 1 gram and utilizes an automated flash chromatography system.

Table 2: Recommended Materials and System Parameters

ParameterRecommendationRationale
Stationary Phase 40 g Silica Gel Flash CartridgeStandard for gram-scale purification.
Mobile Phase A HexaneNon-polar component.
Mobile Phase B Ethyl AcetatePolar component.
Modifier 0.1% Triethylamine (v/v) in Mobile Phase BTo prevent peak tailing of the amine.[4]
Sample Loading Dry LoadingProvides better resolution than liquid injection for samples not fully soluble in the initial mobile phase.[9]
Flow Rate 40 mL/minTypical for a 40 g cartridge.
Detection UV, 254 nmThe aromatic ring allows for strong UV absorbance.[8]

Protocol:

  • Sample Preparation (Dry Loading):

    • Dissolve ~1 g of crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add 2-3 g of silica gel to the solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • System Setup:

    • Install the 40 g silica gel cartridge onto the automated flash system.

    • Prime the system with the mobile phase.

  • Elution Gradient:

    • Equilibrate the column with 100% Hexane (or a low percentage of Ethyl Acetate, e.g., 5%) for 2-3 column volumes (CV).

    • Load the dry sample onto the column.

    • Run a linear gradient to elute the compound. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane over 10-15 CV. The optimal gradient should be based on the initial TLC analysis.

  • Fraction Collection:

    • Collect fractions based on the UV detector signal. The system will automatically collect the eluting peaks into separate test tubes.

  • Analysis of Fractions:

    • Analyze the collected fractions containing the main peak by TLC to confirm the presence of the pure product and pool the pure fractions.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow and Troubleshooting

The overall workflow for the purification is depicted below.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Analysis (Hexane:EtOAc) DryLoad Dry Sample Loading (Crude + Silica Gel) TLC->DryLoad Determine Eluent Setup System Setup (Flash Cartridge) DryLoad->Setup Elute Gradient Elution Setup->Elute Collect Fraction Collection (UV Detection) Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Final Pure Product Evap->Final

Caption: Workflow for the purification of this compound.

Table 3: Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peak Tailing/Streaking Strong interaction between the basic amino group and acidic silica gel.Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the eluent.[4]
Poor Separation The chosen solvent system does not provide adequate resolution.Perform a more thorough TLC analysis with different solvent systems (e.g., dichloromethane/methanol, or toluene/ethyl acetate) to maximize the Rƒ difference.[8]
Compound does not elute The eluent is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the gradient.
All compounds elute together The eluent is too polar.Start the gradient with a lower percentage of the polar solvent.
Co-elution with an impurity Impurity has a very similar polarity.Consider using a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation.[8] Recrystallization may be an effective alternative or subsequent purification step.[9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using automated flash column chromatography. By understanding the principles of the separation and following the detailed steps for method development and execution, researchers can consistently obtain high-purity material essential for successful drug discovery and development programs. The inclusion of a troubleshooting guide aims to equip scientists with the necessary tools to overcome common purification challenges.

References

  • Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3723128, this compound. PubChem. Retrieved from [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 2-Amino-4-methoxybenzonitrile, a key intermediate in the pharmaceutical industry. The described methodology is centered around a robust and scalable Sandmeyer reaction, beginning with the readily available starting material, 3-methoxyaniline. This guide offers a detailed, step-by-step protocol, in-depth process optimization insights, and critical safety procedures essential for transitioning from laboratory to pilot-plant or industrial scale production.

Introduction and Strategic Overview

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its strategic importance necessitates a reliable and economically viable large-scale manufacturing process. The synthetic route detailed herein has been designed for scalability, safety, and efficiency.

The chosen synthetic strategy involves a two-step, one-pot process commencing with the diazotization of 3-methoxyaniline, followed by a copper(I) cyanide-mediated Sandmeyer reaction to introduce the nitrile functionality. This approach is favored for its high yields and the commercial availability of the starting materials.

Diagram 1: Overall Synthetic Workflow

A 3-Methoxyaniline (Starting Material) B Diazotization (Formation of Diazonium Salt) A->B  NaNO₂, HCl (aq)  0-5 °C C Sandmeyer Reaction (Cyanation) B->C  CuCN, NaCN (aq)  Controlled Temperature D Work-up and Isolation (Crude Product) C->D  Quenching and Filtration E Purification (Crystallization) D->E  Solvent System F This compound (Final Product) E->F

Caption: A high-level overview of the synthetic process.

In-Depth Process Chemistry and Rationale

Step 1: Diazotization of 3-Methoxyaniline

The initial step is the conversion of the primary aromatic amine, 3-methoxyaniline, into its corresponding diazonium salt. This is achieved through a reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid.[1]

Reaction: 3-CH₃OC₆H₄NH₂ + NaNO₂ + 2HCl → [3-CH₃OC₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O

The temperature of this reaction is critically maintained between 0-5 °C. Higher temperatures can lead to the premature decomposition of the diazonium salt, resulting in the formation of phenolic byproducts and a significant reduction in yield. The methoxy group on the aniline ring is an electron-donating group, which can increase the rate of diazotization.[2]

Step 2: The Sandmeyer Cyanation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of a diazonium group with a cyano group using a copper(I) salt catalyst.[3][4] The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[3][5] This radical then reacts with the cyanide to form the desired benzonitrile.

Reaction: [3-CH₃OC₆H₄N₂]⁺Cl⁻ + CuCN → this compound + N₂ + CuCl

The use of a slight excess of copper(I) cyanide is often employed to ensure complete conversion. The reaction is typically exothermic, and controlled addition of the diazonium salt solution to the copper(I) cyanide solution is crucial to manage the reaction temperature and the rate of nitrogen evolution.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg batch size of this compound.

Equipment
  • 20 L glass-lined or stainless-steel reactor with temperature control, mechanical stirring, and a bottom outlet valve.

  • Addition funnel with pressure equalization.

  • Chilling unit capable of maintaining the reactor temperature at 0-5 °C.

  • pH meter.

  • Large Büchner funnel and vacuum flask.

  • Drying oven.

  • Personal Protective Equipment (PPE) as detailed in the safety section.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Methoxyaniline123.151.23 kg10.0Starting material
Concentrated HCl (37%)36.462.5 L~30.0For diazotization
Sodium Nitrite69.000.76 kg11.0Diazotizing agent
Copper(I) Cyanide89.561.08 kg12.0Cyanating agent
Sodium Cyanide49.010.59 kg12.0To aid solubility of CuCN
Deionized Water18.02As needed-Solvent
Toluene92.14As needed-Extraction solvent
Ethanol46.07As needed-Crystallization solvent
Activated Carbon12.01~50 g-For decolorization
Detailed Experimental Procedure

Part A: Diazotization

  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.

  • Acidic Solution Preparation: Charge the reactor with 5.0 L of deionized water and 2.5 L of concentrated hydrochloric acid. Begin cooling the mixture to 0 °C with vigorous stirring.

  • Aniline Addition: Slowly add 1.23 kg of 3-methoxyaniline to the cold acid solution. Maintain the temperature between 0-5 °C. The aniline will dissolve to form the hydrochloride salt.

  • Nitrite Solution Preparation: In a separate vessel, dissolve 0.76 kg of sodium nitrite in 2.0 L of deionized water.

  • Diazotization: Slowly add the sodium nitrite solution to the reactor via the addition funnel over a period of 1-2 hours. Crucially, maintain the internal temperature of the reactor between 0-5 °C. Monitor the reaction for the complete consumption of the aniline using a starch-iodide paper test for excess nitrous acid.

Part B: Sandmeyer Cyanation

  • Cyanide Solution Preparation: In a separate, well-ventilated area, carefully prepare a solution of 1.08 kg of copper(I) cyanide and 0.59 kg of sodium cyanide in 5.0 L of deionized water. This should be done in a separate reactor or a large, suitable container with stirring.

  • Cyanation Reaction: Slowly add the cold diazonium salt solution from the first reactor to the cyanide solution. The rate of addition should be controlled to maintain the reaction temperature between 20-30 °C and to manage the evolution of nitrogen gas. This addition can take 2-3 hours.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete reaction.

Part C: Work-up and Isolation

  • Extraction: Add 5.0 L of toluene to the reaction mixture and stir for 30 minutes. Stop stirring and allow the layers to separate.

  • Phase Separation: Separate the lower aqueous layer and transfer the upper organic (toluene) layer to a clean vessel.

  • Aqueous Layer Extraction: Extract the aqueous layer twice more with 2.5 L portions of toluene.

  • Combined Organic Layers: Combine all the toluene extracts.

  • Washing: Wash the combined organic layers with 5.0 L of 5% sodium carbonate solution, followed by 5.0 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oily or solid residue.

Part D: Purification by Crystallization

  • Solvent Selection: Based on laboratory-scale trials, a mixture of ethanol and water is a suitable solvent system for the crystallization of this compound.[6]

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and heat at reflux for 15-20 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should crystallize. For maximum yield, cool the mixture in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.

Diagram 2: Key Reaction Mechanisms

cluster_0 Diazotization cluster_1 Sandmeyer Cyanation A1 3-Methoxyaniline C1 Diazonium Salt A1->C1 + HONO, H⁺ B1 Nitrous Acid (from NaNO₂ + HCl) D1 Diazonium Salt F1 Aryl Radical + N₂ D1->F1 + Cu(I) (e⁻ transfer) E1 CuCN G1 This compound F1->G1 + •CN

Caption: Simplified mechanisms for diazotization and Sandmeyer cyanation.

Safety and Hazard Management

The large-scale synthesis of this compound involves several hazardous materials and reactions. A thorough risk assessment and strict adherence to safety protocols are mandatory.

Chemical Hazards
  • 3-Methoxyaniline: Toxic by inhalation, ingestion, and skin contact.[7][8] It can cause methemoglobinemia.[9]

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed. Contact with acids liberates toxic nitrogen dioxide gas.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Diazonium Salts: Potentially explosive, especially when dry.[10] They should always be kept in solution and at low temperatures.

  • Copper(I) Cyanide and Sodium Cyanide: Highly toxic.[11][12] Fatal if swallowed, in contact with skin, or if inhaled. Contact with acids liberates highly toxic hydrogen cyanide gas.[13][14][15][16][17]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

  • This compound: Irritant.[18]

Engineering Controls
  • All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or a contained reactor system.

  • Use a closed system for the transfer of toxic and corrosive liquids.

  • Ensure the reactor is equipped with a pressure relief valve, especially during the Sandmeyer reaction due to nitrogen gas evolution.

  • An emergency shower and eyewash station must be readily accessible.[16]

Personal Protective Equipment (PPE)
  • Body: Chemical-resistant lab coat or coveralls.

  • Hands: Double-gloving with nitrile or neoprene gloves.[16]

  • Eyes/Face: Safety goggles and a face shield.

  • Respiratory: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be available for emergency situations.

Waste Disposal
  • All aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) or hydrogen peroxide at a pH > 10 to oxidize the cyanide to the less toxic cyanate before disposal.

  • Organic solvent waste should be collected in appropriately labeled containers for incineration.

  • Solid waste, including filter cakes and contaminated materials, should be disposed of as hazardous waste according to local regulations.

Conclusion

The successful and safe large-scale synthesis of this compound is achievable through the well-established Sandmeyer reaction of 3-methoxyaniline. Careful control of reaction parameters, particularly temperature, and strict adherence to safety protocols are paramount. The detailed protocol and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement this synthesis on a larger scale, ensuring both high yield and a safe operating environment.

References

  • Filo. (2025, September 14). The image shows the Sandmeyer reaction. It depicts the conversion of anil... Retrieved from [Link]

  • ResearchGate. (2018, September 17). A General Electrochemical Strategy for Sandmeyer Reaction. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Copper (I) Cyanide, 99%. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Exposome-Explorer. (2013, June 20). Acutely Toxic Chemicals (ATC) - Copper Cyanide. Retrieved from [Link]

  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot : r/Chempros. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Progress in Color, Colorants and Coatings. (n.d.). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Utility of 2-Amino-4-methoxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Scaffold

In the intricate tapestry of medicinal chemistry, the benzonitrile moiety serves as a privileged scaffold, a foundational element in a multitude of therapeutic agents. Its derivatives are instrumental in the ongoing quest for novel drugs, offering a unique combination of structural rigidity and synthetic versatility. Among these, 2-Amino-4-methoxybenzonitrile and its closely related analogues stand out as pivotal intermediates, particularly in the synthesis of targeted therapies for oncology. This guide provides an in-depth exploration of the application of this compound, with a significant focus on its role as a precursor to quinazoline-based kinase inhibitors, a class of drugs that has revolutionized cancer treatment. We will delve into the synthetic strategies, reaction mechanisms, and practical protocols that underscore the importance of this compound in the drug discovery and development pipeline.

The Chemical Rationale: A Molecule Primed for Synthesis

This compound is a highly functionalized aromatic compound, featuring an amino group, a methoxy group, and a nitrile.[1] This specific arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups creates a distinct electronic landscape on the benzene ring, dictating its reactivity and making it a versatile building block for complex molecular architectures.[2] The true synthetic prowess of this scaffold is often unleashed after a nitration step, yielding 2-Amino-4-methoxy-5-nitrobenzonitrile. The introduction of the nitro group at the 5-position further activates the molecule for a cascade of transformations crucial for the construction of heterocyclic systems, most notably the quinazoline core.[1][3]

The strategic importance of this molecule lies in its ability to undergo a series of well-orchestrated chemical modifications:

  • Selective Reduction: The nitro group can be selectively reduced to an amine, yielding a diamino derivative. This transformation is a critical gateway to the formation of fused heterocyclic rings.[1]

  • Cyclization Reactions: The resulting diamine is perfectly poised for cyclization reactions, where the amino and cyano functionalities participate in the construction of the quinazoline ring system.[2]

  • Further Functionalization: The quinazoline core, once formed, offers multiple sites for further chemical derivatization, allowing for the fine-tuning of pharmacological properties.[4]

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

Quinazoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] In medicinal chemistry, they are particularly renowned as scaffolds for kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[7]

The quinazoline core can be elaborated with various substituents that interact with the ATP-binding site of kinases, leading to the inhibition of their enzymatic activity. This targeted inhibition can disrupt the signaling pathways that drive tumor growth and survival.

Application Case Study: Synthesis of Gefitinib, an EGFR Tyrosine Kinase Inhibitor

A prime example of the application of this compound derivatives is in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Gefitinib is a critical therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[2] The synthesis of Gefitinib prominently features 2-Amino-4-methoxy-5-nitrobenzonitrile as a key starting material.[1][2]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Starting Material Preparation cluster_1 Core Scaffold Synthesis cluster_2 Final Drug Synthesis A This compound B Nitration A->B C 2-Amino-4-methoxy-5-nitrobenzonitrile B->C D Nitro Group Reduction C->D E 2,5-Diamino-4-methoxybenzonitrile D->E F Quinazoline Ring Formation E->F G Quinazolinone Intermediate F->G H Chlorination G->H I Chloroquinazoline Intermediate H->I J Coupling Reaction I->J K Gefitinib J->K

Caption: A generalized workflow for the synthesis of Gefitinib.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are pivotal for cell proliferation and survival.[2] In certain cancers, EGFR is overexpressed or mutated, leading to aberrant signaling and uncontrolled cell growth.[2] Gefitinib functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking the downstream signaling pathways.[2]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer ADP ADP RAS RAS/RAF/MEK/ERK Pathway Dimer->RAS P PI3K PI3K/AKT Pathway Dimer->PI3K P Gefitinib Gefitinib Gefitinib->Dimer Inhibits ATP ATP ATP->Dimer Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling pathway and inhibition by Gefitinib.[2]

Experimental Protocols: From Intermediate to Core Scaffold

The following protocols provide a detailed, step-by-step methodology for the key transformations involved in the synthesis of the quinazoline core from 2-Amino-4-methoxy-5-nitrobenzonitrile.

Protocol 1: Reduction of the Nitro Group

A crucial step in the synthesis of the quinazoline core is the selective reduction of the nitro group to an amine.[1] This transformation yields the corresponding 2,5-diamino-4-methoxybenzonitrile, a key intermediate for the subsequent cyclization reaction.[1] A common and effective method for this reduction is the use of tin(II) chloride (SnCl₂) in an acidic medium.[1]

Materials:

  • 2-Amino-4-methoxy-5-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-4-methoxy-5-nitrobenzonitrile (1 equivalent) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (4-5 equivalents).

  • Slowly add concentrated hydrochloric acid dropwise to the reaction mixture with stirring.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2,5-diamino-4-methoxybenzonitrile.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Tin(II) chloride in acidic medium: This is a classic and reliable method for the reduction of aromatic nitro groups in the presence of other reducible functional groups like nitriles.[1] The acidic environment is necessary for the reaction to proceed efficiently.

  • Reflux: Heating the reaction mixture increases the reaction rate, ensuring the complete reduction of the nitro group in a reasonable timeframe.

  • Neutralization and Extraction: The basic workup is necessary to neutralize the acid and precipitate tin salts, allowing for the efficient extraction of the amino product into an organic solvent.

Protocol 2: Quinazoline Ring Formation

The formation of the quinazoline ring is achieved through the cyclization of the diamino intermediate with a suitable one-carbon source, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]

Materials:

  • 2,5-Diamino-4-methoxybenzonitrile

  • Formamide

  • Ammonium formate

Procedure:

  • In a high-temperature reaction vessel, combine the 2,5-diamino-4-methoxybenzonitrile derivative (1 equivalent), formamide, and ammonium formate.

  • Heat the mixture to 170-180°C for 3-4 hours.

  • Concentrate the reaction mass under reduced pressure at 140-150°C to remove excess formamide.

  • To the residue, add methanol and stir at 45-50°C.

  • Cool the mixture to 5-10°C to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry to yield the quinazolinone intermediate.[2]

Causality Behind Experimental Choices:

  • Formamide and Ammonium Formate: Formamide serves as both the solvent and the source of the carbon atom that forms the C2 position of the quinazoline ring. Ammonium formate can facilitate the reaction.

  • High Temperature: The cyclization reaction requires high thermal energy to proceed.

  • Methanol Wash: The use of methanol for stirring and washing helps to purify the product by removing residual high-boiling reactants and by-products.

Quantitative Data and Structure-Activity Relationship (SAR)

The development of quinazoline-based inhibitors is heavily reliant on understanding the structure-activity relationship (SAR). The nature and position of substituents on the quinazoline ring can significantly impact the compound's potency and selectivity. For instance, in the case of Gefitinib and related EGFR inhibitors, the 4-anilino substituent is crucial for high-affinity binding to the ATP pocket of the enzyme.

CompoundTargetIC50 (nM)Cell Line
GefitinibEGFR2-37Various
ErlotinibEGFR2Various

Note: IC50 values are highly dependent on the assay conditions and cell line used. The data presented here is for illustrative purposes.

The methoxy group at the 7-position and the morpholino-propoxy side chain at the 6-position of the quinazoline core in Gefitinib are known to enhance its solubility and pharmacokinetic properties.[4]

Concluding Remarks

This compound is a testament to the power of a well-designed chemical intermediate in modern drug discovery. Its journey from a simple benzonitrile derivative to the core of a life-saving anticancer drug like Gefitinib highlights the ingenuity of medicinal chemists. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge to effectively utilize this versatile scaffold in their own synthetic endeavors. As the landscape of targeted therapy continues to evolve, the demand for such pivotal building blocks will undoubtedly grow, further cementing the legacy of this compound in the annals of medicinal chemistry.

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Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinazoline skeleton, a fused heterocycle comprising a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[3][4] Notably, several blockbuster drugs, such as Gefitinib (Iressa®), an epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer, are built upon the quinazoline core, underscoring its therapeutic significance.[4][5]

The synthetic versatility of 2-aminobenzonitriles makes them ideal starting materials for the construction of the quinazoline ring system. This guide provides detailed protocols and mechanistic insights for the synthesis of quinazoline derivatives, with a specific focus on utilizing 2-Amino-4-methoxybenzonitrile as a readily available precursor. The presence of the methoxy group at the 4-position (which translates to the 6-position in the resulting quinazoline) is a common feature in many biologically active molecules, making this starting material particularly relevant for drug discovery programs.

Two robust and widely applicable synthetic strategies will be detailed:

  • Synthesis of 4-Anilinoquinazoline Derivatives via a Formamidine Intermediate: A highly efficient, one-pot, two-step method ideal for creating derivatives with diverse substitutions at the 4-position, crucial for tuning pharmacological activity.

  • Direct Synthesis of 6-Methoxyquinazolin-4(3H)-one: A straightforward cyclization using a simple C1 source, providing direct access to the quinazolinone core, another key pharmacophore.[6]

Strategy 1: Synthesis of 4-Anilino-6-methoxyquinazolines via a Formamidine Intermediate

This powerful one-pot, two-step method is arguably the most common and versatile route for preparing 4-anilinoquinazolines, a class of compounds renowned for their kinase inhibitory activity. The strategy hinges on the initial formation of a highly reactive N'-(2-cyanophenyl)-N,N-dimethylformimidamide intermediate, which then undergoes a cyclization reaction with an aniline.

Causality Behind Experimental Choices

The choice of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is critical. It serves as both a reactant and a dehydrating agent, efficiently converting the primary amino group of the 2-aminobenzonitrile into a formamidine without the need for harsh conditions.[7][8] This intermediate is not typically isolated. The subsequent addition of an aniline and a catalytic amount of acid (commonly acetic acid) triggers a cyclization cascade. This reaction is often referred to as a Dimroth rearrangement, which involves a ring-opening and ring-closing sequence of a heterocyclic compound.[6][7] Acetic acid acts as a proton source to facilitate the intramolecular cyclization and subsequent elimination of dimethylamine.

Experimental Workflow Diagram

G cluster_0 Step 1: Formamidine Formation cluster_1 Step 2: Cyclization & Aromatization A This compound C N'-(2-cyano-5-methoxyphenyl)-N,N-dimethylformimidamide (Intermediate) A->C Toluene, 105°C B DMF-DMA B->C F 4-Anilino-6-methoxyquinazoline (Final Product) C->F 130°C D Substituted Aniline D->F E Acetic Acid (cat.) E->F

Caption: One-pot, two-step synthesis of 4-anilinoquinazolines.

Detailed Protocol: Synthesis of 4-(3-chloro-4-fluoroanilino)-6-methoxyquinazoline

This protocol is adapted from established procedures for the synthesis of related 4-anilinoquinazoline derivatives.[9]

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound148.1610.01.48 g
DMF-DMA119.1615.01.79 g (1.98 mL)
3-Chloro-4-fluoroaniline145.5710.01.46 g
Toluene--20 mL
Acetic Acid, Glacial--10 mL

Procedure:

  • Formamidine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.48 g, 10.0 mmol) and toluene (20 mL).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.98 mL, 15.0 mmol) to the suspension.

    • Heat the reaction mixture to 105 °C and stir for 3 hours. The initial suspension should become a clear solution as the intermediate forms.

    • After 3 hours, cool the reaction mixture slightly and remove the toluene under reduced pressure using a rotary evaporator.

  • Cyclization:

    • To the oily residue (the crude formamidine intermediate), add glacial acetic acid (10 mL) and 3-chloro-4-fluoroaniline (1.46 g, 10.0 mmol).

    • Heat the mixture to 130 °C and stir vigorously for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the cooled reaction mixture into ice-water (100 mL) with stirring.

    • Basify the mixture to pH 8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution. A precipitate will form.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure 4-(3-chloro-4-fluoroanilino)-6-methoxyquinazoline.

Mechanistic Rationale

G cluster_mech1 Formamidine Formation cluster_mech2 Cyclization Cascade (Dimroth Rearrangement) start1 This compound + DMF-DMA int1 Formamidine Intermediate (N'-(2-cyano-5-methoxyphenyl)-N,N-dimethylformimidamide) start1->int1 Nucleophilic attack - 2 MeOH int2 Protonated Formamidine int1->int2 H+ (AcOH) int3 Aniline Adduct int2->int3 + ArNH2 - H+ int4 Intramolecular Cyclization (Tetrahedral Intermediate) int3->int4 Attack on nitrile int5 Iminoquinazoline (Kinetic Product) int4->int5 - HNMe2 product 4-Anilinoquinazoline (Thermodynamic Product) int5->product Tautomerization

Caption: Mechanism of 4-anilinoquinazoline synthesis.

The reaction proceeds via initial activation of the primary amine by DMF-DMA. In the second step, the aniline nitrogen attacks the formamidine carbon. The resulting adduct then undergoes an intramolecular nucleophilic attack by the aniline nitrogen onto the cyano group. This cyclization, facilitated by the acidic medium, leads to a tetrahedral intermediate which then eliminates dimethylamine to form an iminoquinazoline.[6] This species rapidly tautomerizes to the more stable aromatic 4-anilinoquinazoline product.

Strategy 2: Direct Synthesis of 6-Methoxyquinazolin-4(3H)-one

For applications where the quinazolinone core is the primary target, a more direct approach is often preferred. This method avoids the use of anilines and provides a straightforward route to 2-unsubstituted quinazolin-4(3H)-ones by employing a simple C1 source like formamide or formic acid.

Causality Behind Experimental Choices

This synthesis is a classic example of a cyclocondensation reaction. Formamide serves a dual role as both the C1 source (providing the carbon atom at the 2-position) and a high-boiling solvent.[10] The reaction is typically performed at high temperatures, which are necessary to drive the condensation and subsequent cyclization. The mechanism involves the initial formation of an N-formyl derivative, which then undergoes intramolecular cyclization via attack of the amino group onto the nitrile, followed by tautomerization to the stable quinazolinone. Using formic acid can achieve a similar transformation, often under milder conditions.[11]

Experimental Workflow Diagram

G A This compound C 6-Methoxyquinazolin-4(3H)-one A->C Heat (e.g., 150-180°C) B Formamide B->C

Caption: Direct synthesis of 6-methoxyquinazolin-4(3H)-one.

Detailed Protocol: Synthesis of 6-Methoxyquinazolin-4(3H)-one

This protocol is based on general procedures for the synthesis of quinazolinones from 2-aminobenzonitriles.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound148.1610.01.48 g
Formamide45.04-15 mL

Procedure:

  • Reaction Setup:

    • In a 50 mL round-bottom flask fitted with a reflux condenser, combine this compound (1.48 g, 10.0 mmol) and formamide (15 mL).

    • Add a magnetic stir bar to the flask.

  • Cyclocondensation:

    • Heat the reaction mixture in an oil bath to 160-170 °C.

    • Maintain this temperature and stir the mixture for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • Pour the mixture into cold water (50 mL) and stir for 30 minutes to precipitate the product fully.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to afford 6-Methoxyquinazolin-4(3H)-one as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Mechanistic Rationale

G start This compound + Formamide int1 N-formyl intermediate start->int1 Formylation int2 Intramolecular Cyclization int1->int2 Nucleophilic attack on nitrile int3 Imino intermediate int2->int3 Proton transfer product 6-Methoxyquinazolin-4(3H)-one int3->product Tautomerization

Caption: Plausible mechanism for quinazolinone formation.

The reaction is believed to initiate with the formylation of the amino group of this compound by formamide. The resulting N-formyl intermediate then undergoes an intramolecular nucleophilic attack from the amide nitrogen onto the electron-deficient carbon of the nitrile group. This cyclization forms an imino intermediate which subsequently tautomerizes to the thermodynamically stable quinazolin-4(3H)-one product.

Conclusion and Outlook

The protocols described herein provide robust and efficient pathways for the synthesis of medicinally relevant quinazoline derivatives from this compound. The choice between the two strategies depends on the desired substitution pattern at the C4 position. The formamidine route offers unparalleled flexibility for introducing a variety of amine-containing side chains, which is essential for structure-activity relationship (SAR) studies in drug discovery. The direct quinazolinone synthesis provides a rapid and atom-economical route to a key heterocyclic core. Both methods are scalable and utilize readily available reagents, making them highly valuable for researchers in organic synthesis and medicinal chemistry.

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Application Notes & Protocols: Strategic Nitration of 2-Amino-4-methoxybenzonitrile for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of protocols for the regioselective nitration of 2-amino-4-methoxybenzonitrile, a key building block in medicinal chemistry and drug development.[1][2] The document explores the mechanistic principles governing the electrophilic aromatic substitution on this multifunctional scaffold, presenting two primary strategic approaches: direct nitration and a protecting-group-mediated synthesis. Detailed, step-by-step protocols, safety imperatives, and the chemical reasoning behind experimental choices are provided for researchers, chemists, and drug development professionals.

Introduction: The Significance of Nitrated Aminobenzonitriles

This compound is a valuable scaffold in synthetic organic chemistry. The introduction of a nitro group (–NO₂) via electrophilic aromatic nitration yields intermediates like 2-amino-4-methoxy-5-nitrobenzonitrile, which are pivotal precursors for the synthesis of complex heterocyclic systems.[1] Notably, this specific compound is a key starting material in the synthesis of quinazoline-based pharmaceuticals, including potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used in oncology, such as Gefitinib.[2]

The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction.[3][4] The process typically involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[3][5][6] This ion is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a nitro group.

Mechanistic Insights & Regioselectivity

The successful nitration of this compound hinges on understanding the directing effects of its three distinct substituents:

  • Amino (–NH₂): A strongly activating, ortho-, para-directing group due to the lone pair on the nitrogen donating electron density into the ring via resonance.[7]

  • Methoxy (–OCH₃): A strongly activating, ortho-, para-directing group, also through resonance effects.

  • Cyano (–CN): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The combined influence of the powerful –NH₂ and –OCH₃ groups makes the positions ortho and para to them (C3, C5, and C6) the most electron-rich and susceptible to electrophilic attack. The C5 position is particularly activated as it is para to the amino group and ortho to the methoxy group.

However, a significant challenge arises from the high reactivity of the amino group. In the strongly acidic conditions of a typical nitration (e.g., HNO₃/H₂SO₄), the amino group can be protonated to form the anilinium ion (–NH₃⁺). This protonated form is a strongly deactivating, meta-directing group, which would fundamentally alter the regiochemical outcome of the reaction.[7][8][9] Furthermore, the amino group is susceptible to oxidation by nitric acid, leading to unwanted side products and reduced yields.[10]

To circumvent these issues, two primary strategies are employed:

  • Direct Nitration: Performed under carefully controlled, low-temperature conditions to minimize protonation and oxidation.

  • Protecting Group Strategy: The amino group is temporarily converted into a less reactive amide (e.g., an acetamide), which is still an ortho-, para-director but is stable to the reaction conditions. The protecting group is then removed after nitration.[7][10][11][12]

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Substitution HNO3 HNO3 H2ONO2+ H₂O-NO₂⁺ (Protonated Nitric Acid) HNO3->H2ONO2+ + H₂SO₄ H2SO4 H2SO4 HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O AromaticRing This compound NO2+->AromaticRing Electrophile H2O H₂O SigmaComplex σ-Complex (Arenium Ion) AromaticRing->SigmaComplex + NO₂⁺ Product 2-Amino-4-methoxy-nitrobenzonitrile SigmaComplex->Product - H⁺ (restores aromaticity)

Figure 1: General mechanism for electrophilic aromatic nitration.

Experimental Protocols

This section details two validated protocols for the synthesis of 2-amino-4-methoxy-5-nitrobenzonitrile.

Protocol 1: Direct Nitration

This method is faster but requires stringent temperature control to achieve acceptable regioselectivity and yield.

Rationale: By maintaining a very low temperature (0–5 °C), the rate of the desired nitration reaction is favored over competing side reactions like oxidation and full protonation of the amine.[13] The use of fuming nitric acid provides a higher concentration of the active nitrating species.

Reagent/ParameterValue/AmountMolar Eq.Source/Notes
Starting MaterialThis compound1.0Commercially available
Solvent/ReagentConcentrated Sulfuric Acid (H₂SO₄)-Used to dissolve starting material and catalyze NO₂⁺ formation
Nitrating AgentFuming Nitric Acid (HNO₃)1.1Use with extreme caution
Temperature0–5 °C-Critical for selectivity and safety
Reaction Time2–3 hours-Monitor by TLC

Step-by-Step Procedure:

  • In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C (ice-salt bath).

  • In the dropping funnel, prepare a pre-cooled (0 °C) mixture of fuming nitric acid (1.1 eq) and a small amount of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the stirred solution of the starting material over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[13]

  • After the addition is complete, continue to stir the reaction mixture at 0–5 °C for 2–3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid precipitate thoroughly with copious amounts of cold water until the filtrate is neutral (test with pH paper).

  • Dry the crude product under vacuum.

  • Purify the crude 2-amino-4-methoxy-5-nitrobenzonitrile by recrystallization from ethanol to obtain the final product.[13]

Protocol 2: Protection-Nitration-Deprotection Strategy

This multi-step approach offers superior control over regioselectivity and minimizes side reactions, often resulting in a purer final product.[10][12]

Figure 2: Workflow for the protecting group strategy.

Step A: Acetylation of this compound

  • Procedure: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 18 hours. Pour the reaction mixture into ice water to precipitate the product. Filter, wash with cold water until neutral, and dry to obtain N-(2-cyano-5-methoxyphenyl)acetamide.[12]

Step B: Nitration of N-(2-cyano-5-methoxyphenyl)acetamide

  • Procedure: Dissolve the acetamide from Step A in concentrated sulfuric acid at 0 °C. Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid, keeping the temperature between 0 and 5 °C. Stir at this temperature for 2-3 hours. Pour the mixture over crushed ice to precipitate the nitrated amide. Filter, wash with cold water, and dry.[12]

Step C: Hydrolysis (Deprotection) of the Amide

  • Procedure: Suspend the nitrated acetamide from Step B in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux and maintain for 4-6 hours (monitor by TLC). Cool the reaction mixture and pour it onto ice. Neutralize the solution with a 10% sodium hydroxide solution to a pH of 7-8 to precipitate the final product. Filter, wash with cold water, and recrystallize from ethanol to obtain pure 2-amino-4-methoxy-5-nitrobenzonitrile.[12]

Safety Imperatives for Nitration Reactions

WARNING: Nitration reactions are highly energetic and potentially explosive. Strict adherence to safety protocols is mandatory.

  • Hazard Assessment: Nitric acid is highly corrosive and a powerful oxidizer.[14][15] It reacts violently with many organic compounds, and the reactions are highly exothermic, creating a risk of thermal runaway.[16][17]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood. A blast shield should be used during the reaction. Ensure an emergency eyewash and safety shower are immediately accessible.[15][16]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, chemical splash goggles, and a full-face shield.[16]

  • Procedural Safety:

    • Reagents must be added slowly and in a controlled manner, with efficient cooling and stirring to dissipate heat.

    • Never add water to concentrated acid; always add acid to water (or ice).

    • Avoid mixing nitric acid waste with organic solvents or other reactive chemicals. Nitric acid waste should be segregated.[18]

  • Emergency Response: In case of skin contact, immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[15] For eye contact, flush with water for 15 minutes and seek immediate medical attention. Have spill containment kits with a neutralizer (e.g., sodium carbonate) readily available.[18][19]

Conclusion and Recommendations

The synthesis of 2-amino-4-methoxy-5-nitrobenzonitrile can be successfully achieved via two primary routes.

  • Direct Nitration is a one-step process that is advantageous for its speed. However, it is highly sensitive to reaction conditions and may result in lower yields and purity due to side reactions.

  • The Protection-Nitration-Deprotection Strategy is a more robust and controllable method. While it involves more steps, it reliably prevents oxidation of the sensitive amino group and ensures high regioselectivity, typically leading to a purer product with higher overall yield.

The choice of protocol depends on the specific requirements of the synthesis. For exploratory, small-scale work where speed is essential, direct nitration may be suitable. For larger-scale syntheses where purity and reproducibility are paramount, the protecting group strategy is strongly recommended.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide.
  • BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
  • BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Chemistry Steps. Nitration of Benzene.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • YouTube. (2019). nitration of aromatic compounds.
  • YouTube. (2024). Nitration reaction safety.
  • Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • BenchChem. (2025). Technical Support Center: Monitoring Progress of 2-Amino-4-methoxy-5-nitrobenzonitrile Reactions.
  • NITRIC ACID SAFETY.
  • Royal Society of Chemistry. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Wikipedia. Nitration.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth technical insights, troubleshooting guides, and frequently asked questions to ensure the success of your experiments.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily achieved through two common routes:

  • The Sandmeyer Reaction: This classic transformation involves the diazotization of 3-methoxyaniline, followed by cyanation using a copper(I) cyanide catalyst.[1][2]

  • Nitration of this compound: This route involves the electrophilic aromatic substitution of a nitro group onto the pre-formed this compound scaffold.[3][4]

Both methodologies, while effective, are prone to the formation of specific byproducts that can complicate purification and reduce yields. This guide will delve into the intricacies of these side reactions and provide actionable solutions.

Troubleshooting Guide: Common Byproducts and Solutions

This section addresses the most frequently encountered issues during the synthesis of this compound, with a focus on byproduct identification and mitigation.

Route 1: Sandmeyer Reaction of 3-Methoxyaniline

The Sandmeyer reaction, while powerful, is a multi-step process where careful control of reaction conditions is paramount to minimize side reactions.

Diagram: Byproduct Formation in the Sandmeyer Cyanation of 3-Methoxyaniline

Byproduct_Formation_Sandmeyer 3-Methoxyaniline 3-Methoxyaniline Diazonium Salt Diazonium Salt 3-Methoxyaniline->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCN Phenolic Byproduct Phenolic Byproduct Diazonium Salt->Phenolic Byproduct H2O, Heat Azo Compound Azo Compound Diazonium Salt->Azo Compound Coupling with 3-Methoxyaniline Biaryl Byproduct Biaryl Byproduct Diazonium Salt->Biaryl Byproduct Radical Dimerization

Caption: Key byproduct pathways in the Sandmeyer reaction.

Table 1: Troubleshooting Byproducts in the Sandmeyer Reaction

Observed Issue Potential Byproduct Plausible Cause Troubleshooting & Prevention
Low yield of nitrile, presence of a polar, UV-active spot on TLC. Phenolic Byproduct (e.g., 4-methoxy-2-cyanophenol)Decomposition of the diazonium salt due to elevated temperatures or prolonged reaction times.[1]Maintain strict temperature control (0-5 °C) during diazotization and the initial stages of the Sandmeyer reaction. Use the diazonium salt immediately after its formation.
Appearance of a colored (often yellow or orange) impurity. Azo CompoundThe electrophilic diazonium salt couples with the electron-rich starting material, 3-methoxyaniline.[5]Ensure complete consumption of the starting aniline during diazotization. A slight excess of the diazotizing agent can be used (monitor with starch-iodide paper).
Presence of a higher molecular weight, less polar impurity. Biaryl ByproductDimerization of the aryl radical intermediate, a key species in the Sandmeyer reaction mechanism.Optimize catalyst concentration and reaction conditions to favor the reaction of the aryl radical with the cyanide source over dimerization.
Product contains amide or carboxylic acid impurities. 2-Amino-4-methoxybenzamide or 2-Amino-4-methoxybenzoic acidHydrolysis of the nitrile group during acidic or basic workup conditions.[6]Perform workup under neutral or mildly acidic/basic conditions and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Route 2: Nitration of this compound

The nitration of an already substituted benzene ring requires careful consideration of the directing effects of the existing functional groups.

Diagram: Isomer Formation in the Nitration of this compound

Isomer_Formation_Nitration This compound This compound Desired Product (5-nitro) Desired Product (5-nitro) This compound->Desired Product (5-nitro) HNO3, H2SO4 (Ortho to Amino, Meta to Methoxy) Isomeric Byproduct (3-nitro) Isomeric Byproduct (3-nitro) This compound->Isomeric Byproduct (3-nitro) Steric Hindrance (Ortho to Methoxy, Meta to Amino) Over-nitrated Byproduct Over-nitrated Byproduct This compound->Over-nitrated Byproduct Harsh Conditions

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and commonly employed synthetic route for this compound?

A common and logical synthetic pathway begins with the commercially available starting material 4-methoxy-2-nitroaniline. This multi-step process is advantageous because it builds the molecule with the correct substitution pattern from the outset. The sequence involves three key transformations:

  • Diazotization: The primary amino group of 4-methoxy-2-nitroaniline is converted into a diazonium salt using sodium nitrite under acidic conditions.

  • Sandmeyer Cyanation: The diazonium salt is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst, to form 4-methoxy-2-nitrobenzonitrile.[1][2]

  • Nitro Group Reduction: The nitro group is selectively reduced to a primary amine to yield the final product, this compound.

Q2: Why is the Sandmeyer reaction the standard choice for introducing the nitrile group in this synthesis?

The Sandmeyer reaction is a cornerstone of aromatic chemistry for its unique ability to convert an aryl amino group into a wide variety of substituents, including halides and pseudohalides like cyanide.[3][4] Its primary advantage is that it allows for the introduction of a cyano group into a specific position on the aromatic ring that might be inaccessible through direct electrophilic substitution methods.[4] By starting with an aniline, chemists can leverage the directing effects of the amino group to build a complex substitution pattern and then replace the amine with the desired nitrile functionality.

Q3: What are the most critical parameters to control for maximizing the overall yield?

Across the entire synthesis, three parameters are paramount:

  • Strict Temperature Control (0-5 °C) during Diazotization: Aryl diazonium salts are notoriously unstable and can readily decompose at higher temperatures, primarily through the loss of nitrogen gas and reaction with water to form unwanted phenol byproducts.[1]

  • Purity and Reactivity of the Cyanide Source: The success of the Sandmeyer step is highly dependent on the quality of the copper(I) cyanide. Using fresh, high-purity CuCN is essential for efficient catalysis.

  • Selectivity of the Reducing Agent: During the final step, the reducing agent must be selective for the nitro group without affecting the nitrile functionality. Over-reduction of the nitrile group is a common side reaction that can significantly lower the yield.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues in your synthesis.

Q: My overall yield is consistently low. Where should I begin my investigation?

A: A low overall yield is typically due to significant losses in one or more steps. The Sandmeyer cyanation and the final purification are the most common points of failure.

Troubleshooting Workflow

G start Low Overall Yield check_sandmeyer Analyze Sandmeyer Step Yield start->check_sandmeyer sandmeyer_ok Yield > 70%? check_sandmeyer->sandmeyer_ok check_reduction Analyze Reduction Step Yield reduction_ok Yield > 85%? check_reduction->reduction_ok check_purity Check Purity of Final Product purity_ok Product is clean by TLC/NMR? check_purity->purity_ok sandmeyer_ok->check_reduction Yes optimize_sandmeyer Troubleshoot Sandmeyer Reaction (See Q&A below) sandmeyer_ok->optimize_sandmeyer No reduction_ok->check_purity Yes optimize_reduction Troubleshoot Reduction Reaction (See Q&A below) reduction_ok->optimize_reduction No optimize_purification Optimize Purification Protocol (See Q&A below) purity_ok->optimize_purification No success Synthesis Optimized purity_ok->success Yes

Caption: A decision tree for troubleshooting low yield.

Start by isolating each step. Run the reaction to the intermediate stage (4-methoxy-2-nitrobenzonitrile) and purify a small amount to accurately calculate the yield of the first two steps. This will pinpoint the problematic stage.

Q: The Sandmeyer cyanation step is giving a poor yield (<50%). What are the common causes?

A: This is the most technically challenging step. Poor yields almost always trace back to the stability of the diazonium salt or the efficacy of the copper catalyst.

  • Cause 1: Diazonium Salt Decomposition.

    • Why it Happens: The C-N bond in the diazonium salt is weak, and N₂ is an excellent leaving group. If the temperature rises above 5°C, the salt rapidly decomposes to form an aryl cation, which is then quenched by water to form 4-methoxy-2-nitrophenol, a very common and detrimental side product.[1]

    • Solution: Maintain a strict temperature of 0-5°C throughout the diazotization and addition to the cyanide solution. Use an ice-salt bath for better temperature control. Prepare the diazonium salt and use it immediately; do not store it.

  • Cause 2: Incomplete Diazotization.

    • Why it Happens: Insufficient acid or sodium nitrite will leave unreacted starting material, which will complicate purification and lower the theoretical yield.

    • Solution: Ensure at least 3 equivalents of acid are used: one to protonate the starting aniline, one to react with sodium nitrite to form nitrous acid (HNO₂), and one to maintain an acidic environment. Add the sodium nitrite solution slowly to prevent a localized temperature increase and loss of nitrous acid as gas.

  • Cause 3: Side Reactions.

    • Why it Happens: The reaction is mechanistically complex, proceeding through a radical-nucleophilic aromatic substitution pathway.[3] This can lead to the formation of biaryl byproducts.

    • Solution: Ensure the copper(I) cyanide solution is well-prepared and the diazonium salt is added slowly and below the surface of the solution to ensure it reacts with the catalyst rather than itself.

ParameterCommon IssueRecommended Action
Temperature Rises above 5°CUse an ice-salt bath; add reagents slowly.
Reagent Purity Old or oxidized CuCNUse fresh, high-purity copper(I) cyanide.
Reaction Time Diazonium salt sits too longUse the diazonium salt immediately after formation.
Acidity (pH) Insufficient acidUse at least 3 equivalents of mineral acid (e.g., HCl).

Q: The final nitro-reduction step is messy and gives multiple products. How can I improve its selectivity?

A: The key is choosing a reducing agent that is strong enough to reduce the nitro group but not so powerful that it also reduces the nitrile.

  • Cause 1: Over-reduction of the Nitrile Group.

    • Why it Happens: Powerful reducing agents or harsh conditions (high pressure/temperature) during catalytic hydrogenation can reduce the nitrile to a benzylamine.[5]

    • Solution: If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), perform the reaction at room temperature and atmospheric pressure. Monitor the reaction carefully by TLC and stop it as soon as the starting material is consumed.[5] A more reliable method is chemical reduction.

  • Cause 2: Incomplete Reduction or Side Reactions.

    • Why it Happens: Some reducing agents can lead to intermediates like nitroso or azoxy compounds.[6]

    • Solution: Tin(II) chloride (SnCl₂) in concentrated HCl is a highly effective and selective reagent for reducing aromatic nitro groups in the presence of nitriles.[5] The reaction is generally clean, and the workup, while requiring a pH adjustment to remove tin salts, leads to a purer product.

Q: My final product is a dark oil or discolored solid that is difficult to purify. What should I do?

A: Discoloration in aromatic amines is almost always due to air oxidation.[7] The purification method must address this and separate the product from polar, colored impurities.

  • Solution 1: Recrystallization.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent (ethanol or an ethanol/water mixture are good starting points)[7]. If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and perform a hot filtration to remove the carbon and colored impurities. Allow the solution to cool slowly to form pure crystals.[7]

  • Solution 2: Column Chromatography.

    • Challenge: Basic amino compounds often streak (tail) on acidic silica gel, leading to poor separation.[7]

    • Procedure: To neutralize the acidic sites on the silica gel, use a mobile phase containing a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia.[7] This will result in sharper bands and better separation. A typical mobile phase would be a hexane/ethyl acetate gradient with 1% triethylamine.

Experimental Protocols

The following protocols are based on established chemical transformations and are designed for a laboratory scale.

Synthetic Scheme Overview

G A 4-Methoxy-2-nitroaniline B 4-Methoxy-2-nitrobenzonitrile A->B 1. NaNO₂, HCl, 0-5°C 2. CuCN C This compound B->C SnCl₂·2H₂O, HCl or H₂, Pd/C

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of 4-Methoxy-2-nitrobenzonitrile (Sandmeyer Reaction)
  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-methoxy-2-nitroaniline (16.8 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (50 mL).

    • Cool the mixture to 0°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) and cool it to 0°C.

    • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5°C. Stir for an additional 20 minutes at 0-5°C.

  • Sandmeyer Cyanation:

    • In a separate 500 mL flask, dissolve copper(I) cyanide (13.5 g, 0.15 mol) and sodium cyanide (14.7 g, 0.3 mol) in water (100 mL). Warm gently if needed to dissolve, then cool to 5°C.

    • Slowly add the cold diazonium salt solution from step 1 to the copper cyanide solution over 45 minutes. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, allow the mixture to warm to room temperature, then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.[8]

    • Cool the mixture to room temperature. The product will precipitate as a solid.

    • Filter the solid, wash thoroughly with water, and then with a dilute sodium carbonate solution.

    • Recrystallize the crude product from ethanol to yield pure 4-methoxy-2-nitrobenzonitrile as a yellow solid.

Protocol 2: Synthesis of this compound (Nitro Reduction)
  • Reaction Setup:

    • In a 500 mL round-bottom flask, add the 4-methoxy-2-nitrobenzonitrile (17.8 g, 0.1 mol) from the previous step and ethanol (150 mL).

    • Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol) in concentrated HCl (60 mL).

    • Add the SnCl₂ solution to the flask. The mixture will become warm.

  • Reduction:

    • Heat the reaction mixture to reflux (approx. 80°C) and stir for 2-3 hours. Monitor the reaction by TLC until all the starting material has been consumed.[6]

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully neutralize the mixture by adding a 20% sodium hydroxide solution until the pH is basic (pH ~10). A thick white precipitate of tin hydroxides will form.

    • Extract the product from the mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography or recrystallization as described in the troubleshooting section.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • chemeurope.com. (n.d.). Sandmeyer reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

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Technical Support Center: Nitration of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, offering troubleshooting guides and frequently asked questions to navigate the complexities of your experiments.

Introduction: The Challenge of Nitrating Anilines

The nitration of aniline and its derivatives is a cornerstone reaction in organic synthesis, pivotal for creating intermediates used in dyes, pharmaceuticals, and functional materials.[1] However, the direct nitration of the aniline scaffold is notoriously problematic. The amino group (-NH₂) is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[2] This high reactivity, combined with the basicity of the amino group, leads to several common experimental failures.

This guide is structured to address these challenges head-on, providing not just solutions, but a deeper understanding of the reaction's intricacies.

Troubleshooting Guide 1: Oxidation and "Tarry" Byproducts

Q1: My reaction turned dark, and I've isolated a complex, tarry mixture instead of my desired nitroaniline. What's happening?

A: This is a classic sign of oxidation. The nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is a potent oxidizing agent.[3][4] The electron-rich amino group of aniline is highly susceptible to oxidation, leading to the formation of a complex mixture of byproducts, including nitroso compounds, azoxybenzenes, and polymeric tars, which are difficult to separate and characterize.[5][6]

Causality: The lone pair of electrons on the nitrogen atom, which activates the ring for nitration, also makes the amino group a prime target for oxidation. The strong acidic and oxidizing conditions promote these unwanted side reactions, often faster than the desired nitration.[5]

Solution Workflow: Protection of the Amino Group

To prevent oxidation, the reactivity of the amino group must be temporarily attenuated. This is achieved by converting it into a less reactive amide through acylation, a strategy known as "protecting the group."[5] The most common protecting group is acetyl, introduced via acetic anhydride.

Oxidation_Prevention cluster_problem Problem cluster_solution Solution: Acyl Protection Aniline Aniline (-NH₂) TarryProducts Tarry Oxidation Products Aniline->TarryProducts Direct Nitration (Oxidation) NitratingMixture HNO₃ / H₂SO₄ ProtectedAniline Acetanilide (-NHCOCH₃) NitratedProduct p-Nitroacetanilide FinalProduct p-Nitroaniline

Protocol: Acetylation of Aniline

This protocol details the protection of the amino group to form acetanilide before nitration.

  • Setup: In a flask equipped with a magnetic stirrer, dissolve your substituted aniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution. The reaction is typically exothermic.

  • Reaction: Stir the mixture for 30-60 minutes. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the acetanilide derivative.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallization from ethanol or water may be necessary to achieve high purity.[7]

Troubleshooting Guide 2: Controlling Regioselectivity

Q2: I performed a direct nitration of aniline and obtained a significant amount of the meta-nitroaniline isomer, along with ortho and para products. I expected only ortho and para products. Why did this happen?

A: This unexpected result is a direct consequence of the highly acidic reaction medium. While the amino group (-NH₂) is an ortho, para-director, the strongly acidic conditions of the nitrating mixture protonate it to form the anilinium ion (-NH₃⁺).[2][3][8]

Causality: The anilinium ion is a powerful deactivating group due to its positive charge. It withdraws electron density from the aromatic ring through an inductive effect, making the ring less reactive.[3][9] This deactivation is most pronounced at the ortho and para positions, thereby directing the incoming electrophile (NO₂⁺) to the meta position.[8][10][11] The final product distribution is a mixture because there is an equilibrium between the protonated (meta-directing) and unprotonated (ortho, para-directing) aniline.[3] For aniline itself, this can result in as much as 47% of the meta-isomer.[12][13]

SpeciesDirecting EffectProduct(s)
Aniline (-NH₂) (Unprotonated) Activating, ortho, para-directoro-nitroaniline, p-nitroaniline
Anilinium ion (-NH₃⁺) (Protonated) Deactivating, meta-directorm-nitroaniline

Solution Workflow: Acyl Protection for Regiocontrol

The same acyl protection strategy used to prevent oxidation also solves the problem of regioselectivity.

Regioselectivity_Control cluster_problem Direct Nitration Problem cluster_solution Protected Nitration Solution Aniline Aniline Anilinium Anilinium Ion (-NH₃⁺) Aniline->Anilinium Protonation (H₂SO₄) ProductMix Mixture of o-, m-, p-isomers Aniline->ProductMix o-, p-directing Anilinium->ProductMix m-directing Acetanilide Acetanilide (-NHCOCH₃) ParaProduct Major Product: p-Nitroacetanilide Acetanilide->ParaProduct Steric Hindrance Favors Para OrthoProduct Minor Product: o-Nitroacetanilide Acetanilide->OrthoProduct Less Favored

Why this works:

  • Moderated Activation: The acetyl group (-COCH₃) is still an activating, ortho, para-directing group, but it's significantly less powerful than the amino group. This is because the nitrogen's lone pair is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density to the aromatic ring.[12] This moderation prevents polysubstitution.

  • Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions.[10][12] Consequently, the incoming nitronium ion (NO₂⁺) preferentially attacks the less hindered para position, often leading to the para-isomer as the major product.[12][14]

Protocol: Nitration of Acetanilide

This protocol is for the nitration of the protected aniline to favor the para-substituted product.

  • Preparation: Dissolve the acetanilide derivative in glacial acetic acid or concentrated sulfuric acid in a flask placed in an ice-salt bath to maintain a low temperature (0-5 °C).[5][15]

  • Nitrating Mixture: Separately, and with extreme caution, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[16]

  • Slow Addition: Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10 °C.[5][16] This slow addition and low temperature are critical to prevent polysubstitution and side reactions.[4]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for about an hour to ensure the reaction goes to completion.[5]

  • Isolation: Carefully pour the reaction mixture over crushed ice. The nitrated product will precipitate as a solid.[15][17]

  • Purification: Collect the solid by vacuum filtration and wash with copious amounts of cold water. The primary product is typically p-nitroacetanilide, which can be separated from the minor o-nitroacetanilide isomer by recrystallization from ethanol.[15]

Troubleshooting Guide 3: Deprotection

Q3: I have successfully synthesized my nitroacetanilide derivative, but I'm having trouble removing the acetyl group to get my final nitroaniline product. What are the best conditions?

A: The removal of the acetyl group (deprotection) is achieved by hydrolysis of the amide bond. This can be done under either acidic or basic conditions.

Causality: The amide bond of acetanilide is stable but can be cleaved by nucleophilic attack at the carbonyl carbon. Both H₃O⁺ (acidic) and OH⁻ (basic) conditions facilitate this cleavage.

Protocol: Acidic Hydrolysis of Nitroacetanilide

This is a common and effective method.

  • Setup: Place the nitroacetanilide product in a round-bottom flask.

  • Reagent: Add an aqueous solution of sulfuric acid (e.g., 70%).[18]

  • Reaction: Heat the mixture under reflux for 20-45 minutes.[5][19] The solid should dissolve as the hydrolysis proceeds.

  • Isolation: Pour the hot solution into cold water. If the product is a solid, it may precipitate.

  • Workup: Neutralize the solution with a base (e.g., NaOH solution) until it is alkaline.[5][19] The desired nitroaniline will precipitate out.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize if necessary.

Note on Alternative Deprotection: While acidic hydrolysis is standard, other methods exist for sensitive substrates. For instance, selective deprotection of secondary acetamides can be achieved under mild conditions using oxalyl chloride and propylene glycol, which avoids harsh acidic or basic environments.[20]

Frequently Asked Questions (FAQs)

Q4: Why is the ortho-nitroaniline almost always a minor product, even with protection? A: Steric hindrance is the primary reason.[10][21] The acetyl protecting group is bulky, physically blocking the approach of the nitronium electrophile to the adjacent ortho positions. The para position is electronically similar but sterically unhindered, making it the preferred site of attack.[12][14]

Q5: Are there alternatives to the standard HNO₃/H₂SO₄ nitrating mixture for sensitive substrates? A: Yes. The conventional method generates significant acidic waste and can be too harsh for complex molecules with sensitive functional groups.[1] Modern methods offer milder and more selective alternatives, including:

  • Metal Nitrates: Reagents like Bismuth Nitrate (Bi(NO₃)₃•5H₂O) can act as effective and regioselective nitrating agents under milder conditions, often avoiding the need for strong corrosive acids.[22]

  • Transition-Metal Catalysis: Directing-group-assisted, transition-metal-catalyzed C-H nitration has emerged as a powerful strategy for achieving high regioselectivity, particularly for ortho-nitration, which is difficult to achieve with traditional methods.[1][22]

  • Photochemical Methods: Visible-light-driven nitration strategies using organic photoredox catalysts and sources like sodium nitrite offer an environmentally friendly approach that proceeds at room temperature without strong acids.[22]

Q6: Can I nitrate first and then introduce the amino group? A: Absolutely. This is a very common and often superior synthetic strategy. The standard approach is to nitrate benzene (or a substituted benzene) first to form the corresponding nitroarene. The nitro group is a strong deactivating and meta-directing group. Subsequently, the nitro group can be reduced to an amino group using reagents like Sn/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).[8] This two-step sequence completely avoids the problems of oxidation and regioselectivity associated with direct aniline nitration.

Alternative_Strategy Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration (HNO₃/H₂SO₄) Aniline Aniline Nitrobenzene->Aniline Reduction (e.g., Sn/HCl)

References

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025). ResearchGate. [Link]

  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Methods for the nitration of protected anilines. (A) Representative... ResearchGate. [Link]

  • Nitration of aniline. (2019). Chemistry Stack Exchange. [Link]

  • Why is nitration of aniline difficult?. (2025). askIITians. [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Why does ortho nitro aniline form only 2% on performing nitration of aniline?. (2014). ResearchGate. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • (PDF) Nitration of Acetanilide. ResearchGate. [Link]

  • Ortho, Para, Meta. Chemistry Steps. [Link]

  • Acetamides. Organic Chemistry Portal. [Link]

  • Preparation of P-Nitroaniline. Scribd. [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. [Link]

  • Explain the challenges in direct nitration of aniline and how the formation of tarry oxidation products can be controlled. (2024). Tiwari Academy Discussion Forum. [Link]

  • An Explanation of Substituent Effects. (2019). Chemistry LibreTexts. [Link]

  • Synthesis of p-Nitroaniline from Aniline. Industrial & Engineering Chemistry Product Research and Development. [Link]

  • Help with nitration of a protected aniline. (2019). Reddit. [Link]

  • Hydrolysis of Acetanilide: Mechanism & Explanation. Study.com. [Link]

  • Preparation of p-Nitroacetanilide: Step-by-Step Guide. Vedantu. [Link]

  • Aromatic Nitration. University of Calgary. [Link]

  • Despite the amino group being an ortho/para director, nitration o... Pearson+. [Link]

  • Possible oxidation products of aniline. ResearchGate. [Link]

  • Devise a synthesis of each compound from aniline (C6H5NH2). Filo. [Link]

  • Protection of Aniline Derivatives. (2015). YouTube. [Link]

  • Synthesis of p-Nitroaniline. (2023). YouTube. [Link]

  • A Facile Deprotection of Secondary Acetamides. Organic Chemistry Portal. [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). AZoM. [Link]

  • The Nitration of Acetanilide. Scribd. [Link]

  • 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. (2023). Organic Letters. [Link]

  • In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Homework.Study.com. [Link]

  • When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE. Vedantu. [Link]

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Technical Support Center: A Researcher's Guide to Purifying Crude 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 2-Amino-4-methoxybenzonitrile (CAS 38487-85-3). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you troubleshoot common issues and refine your purification strategy.

Introduction: Understanding the Challenge

This compound is a substituted aromatic amine, a class of compounds notoriously challenging to purify via standard silica gel chromatography due to interactions between the basic amino group and the acidic silanol groups on the silica surface[1][2]. This interaction often leads to significant band spreading, tailing on TLC plates, and poor recovery. Furthermore, residual starting materials, regioisomers, or color bodies from the synthesis can co-elute or be difficult to remove by simple recrystallization. This guide provides a logical, step-by-step framework to diagnose purification issues and select the optimal methodology.

Part 1: Troubleshooting Guide - My Purification Failed. What's Next?

A common scenario is observing a complex spot pattern on a TLC plate or obtaining a low-purity product after an initial work-up. The first step is to characterize the impurity profile, which will dictate the most effective purification strategy.

Q1: My initial work-up yielded a discolored, impure solid. How do I decide between recrystallization and chromatography?

A1: The choice depends on the nature and quantity of the impurities. Use the following decision-making workflow to guide your strategy. A preliminary TLC analysis is essential.

Purification_Workflow start Crude this compound tlc Run Diagnostic TLC (e.g., 30% EtOAc/Hexane) start->tlc decision Analyze TLC Plate tlc->decision path_streaking Significant Streaking / Tailing? decision->path_streaking Yes path_colored Colored Impurities (Baseline or Solvent Front)? decision->path_colored Yes path_close_spots Spots with Close Rf Values? decision->path_close_spots Yes path_single_spot Mainly One Spot (Minor Impurities)? decision->path_single_spot Yes sol_streaking Option 1: Add Base to Eluent (0.5-1% Triethylamine) Option 2: Use Amine-Functionalized Silica path_streaking->sol_streaking sol_colored_recrys Recrystallization with Activated Carbon Treatment path_colored->sol_colored_recrys sol_chromatography Flash Column Chromatography (Optimize Solvent System) path_close_spots->sol_chromatography sol_recrystallization Direct Recrystallization path_single_spot->sol_recrystallization

Caption: Purification method selection workflow.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

Q2: What are the most common impurities I should expect in crude this compound?

A2: Impurities are typically derived from the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: For example, if the synthesis involves the reduction of a nitro group, the corresponding nitro-benzonitrile precursor might be present[3].

  • Regioisomers: Depending on the synthetic strategy, isomers such as 4-Amino-2-methoxybenzonitrile could be formed.

  • Hydrolysis By-products: Although the nitrile group is relatively stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could lead to the formation of 2-Amino-4-methoxybenzamide or the corresponding carboxylic acid[4].

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to the formation of colored polymeric impurities, which often appear as baseline material on a TLC plate.

Impurities Target Target Molecule This compound (More Polar) Nitro Starting Material 2-Nitro-4-methoxybenzonitrile (Less Polar) Target->Nitro Reduction Incomplete Isomer Regioisomer 4-Amino-2-methoxybenzonitrile (Similar Polarity) Target->Isomer Non-selective Synthesis Hydrolysis Hydrolysis Product 2-Amino-4-methoxybenzamide (Much More Polar) Target->Hydrolysis Degradation

Caption: Potential impurities and their relation to the target molecule.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution cools too rapidly.

  • Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly. Insulating the flask can help promote slow crystal growth.

  • Solution 2: Add a Co-solvent. Add a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution to induce crystallization. For this compound, if you are using ethanol, adding a small amount of water dropwise can be effective[5].

  • Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.

Q4: My amine is streaking badly on my silica TLC plate and column. How can I get sharp bands?

A4: This is the most common issue with purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly adsorb the basic amino group, causing streaking.

  • Primary Solution: Add a Basic Modifier. Add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase (eluent). A concentration of 0.5-1% TEA is typically sufficient to neutralize the acidic sites on the silica, allowing your compound to travel cleanly[1].

  • Alternative Solution: Use a Different Stationary Phase. If adding a modifier is not effective or desirable, switch to a less acidic or a basic stationary phase.

    • Amine-functionalized silica: This is often the best choice, providing excellent peak shape for basic compounds without needing a mobile phase modifier[2].

    • Alumina (basic or neutral): Can be a good alternative to silica gel.

Q5: How can I remove a persistent yellow or brown color from my product?

A5: Discoloration is often due to highly conjugated or oxidized impurities.

  • Activated Carbon Treatment: During recrystallization, after your compound is fully dissolved in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated carbon (charcoal). Keep the solution hot for a few minutes. The carbon will adsorb the colored impurities. You must then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon before allowing the solution to cool and crystallize[5]. Caution: Adding too much carbon can lead to significant product loss.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal when impurities have significantly different solubility profiles from the desired compound or for removing baseline/colored impurities.

  • Solvent Selection: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures with water). A good solvent will dissolve the crude product when hot but show low solubility at room temperature or upon cooling[5]. Ethanol or an ethanol/water mixture is often a good starting point for compounds of this type.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at its boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for 2-5 minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for separating compounds with similar polarities.

  • TLC Analysis & Eluent Selection: Find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point is an ethyl acetate/hexane or dichloromethane/methanol mixture.

    • Crucial Tip: If you observe streaking, add 0.5-1% triethylamine (TEA) to your chosen solvent system[1].

  • Column Packing: Pack a chromatography column with silica gel slurried in your initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This is the preferred method for achieving the best resolution[5].

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute your compound and then more polar impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Part 4: Data & Analytics

Table 1: Recommended Solvent Systems for Analysis and Purification
ApplicationSolvent System (v/v)Expected Rf of ProductNotes
TLC Analysis 30-40% Ethyl Acetate in Hexane + 0.5% TEA~0.3Good for general purity assessment. Add TEA to prevent streaking[1].
Column Chromatography Gradient: 10% to 50% Ethyl Acetate in Hexane + 0.5% TEAVariesStart with low polarity to elute non-polar impurities first.
Recrystallization Ethanol, Isopropanol, or Ethanol/WaterN/ATest small scale first to ensure good recovery.
Confirming Purity

After purification, the identity and purity of this compound should be confirmed using standard analytical techniques such as NMR, MS, and HPLC[6][7].

  • ¹H NMR: Will confirm the chemical structure and the absence of proton signals from impurities.

  • HPLC: Provides a quantitative measure of purity (e.g., >99% by area). Reversed-phase HPLC (RP-HPLC) with a C18 column is a standard method for this type of molecule[7].

References

  • BenchChem (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem (2025). 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions.
  • EvitaChem. Buy 2-(aminomethyl)-4-methoxyBenzonitrile.
  • BenchChem (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide.
  • BenchChem (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Biotage (2023).
  • BenchChem (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.
  • Google Patents (2013).
  • Biotage (2023). Is there an easy way to purify organic amines?
  • Science of Synthesis (Thieme).
  • BenchChem (2025).

Sources

troubleshooting 2-Amino-4-methoxybenzonitrile solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Amino-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Drawing upon established physicochemical principles and field-proven methodologies, this document provides both rapid-access FAQs and in-depth troubleshooting protocols to ensure the successful integration of this compound into your experimental workflows.

I. Compound Profile at a Glance

Before delving into troubleshooting, a foundational understanding of this compound's properties is crucial. While extensive experimental data is not always available for specialized reagents, we can leverage computed properties and data from analogous structures to guide our approach.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem[1]
Molecular Weight 148.16 g/mol PubChem[1]
Appearance White to light yellow crystalline powderInferred from related compounds[2]
Melting Point Not widely reported; a related isomer, 4-Amino-2-methoxybenzonitrile, has a melting point of 126-130 °C.[3]Inferred Analogy
pKa (Predicted) 1.30 ± 0.10 (for the protonated amine)ChemicalBook[2]
XLogP3 (Computed) 1.5PubChem[1]

Note: The predicted pKa suggests the amino group is weakly basic. The XLogP3 value indicates a moderate level of lipophilicity, suggesting that solubility will be favored in organic solvents over water.

II. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: In which solvents is this compound generally soluble?

Based on its chemical structure (an aromatic amine with polar nitrile and methoxy groups), this compound is expected to be soluble in polar aprotic solvents and some polar protic organic solvents.[4] Good starting points for dissolution are:

  • High Solubility Expected: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[4]

  • Moderate to Good Solubility Expected: Methanol, Ethanol, Acetone, Acetonitrile.[4]

  • Poor Solubility Expected: Water and non-polar hydrocarbon solvents like hexane and toluene.[4]

Q2: I'm having trouble dissolving the compound in my chosen organic solvent. What are the first steps I should take?

Difficulty in dissolving this compound is a common issue. Here are the initial steps to troubleshoot:

  • Verify Solvent Choice: Ensure you are using an appropriate solvent, such as DMSO or DMF, as a starting point.[4]

  • Assess Compound Purity: Impurities can significantly impact solubility. If possible, verify the purity of your sample.

  • Apply Gentle Heat: Warming the mixture to 40-50°C can significantly increase the rate of dissolution.[4] However, be cautious, as excessive heat may lead to degradation.

  • Use Sonication: An ultrasonic bath is an effective tool for breaking down compound aggregates and enhancing solvation.[4]

  • Ensure Adequate Agitation: Continuous stirring or vortexing is essential to facilitate the dissolution process.[4]

Q3: Can I dissolve this compound in an aqueous solution?

Direct dissolution in water is expected to be very low due to the compound's aromatic nature. However, solubility in aqueous buffers can be manipulated by adjusting the pH. Since the molecule contains a basic amino group, decreasing the pH (acidifying the solution) will protonate the amine, forming a more soluble salt.[5] This is a common strategy for increasing the aqueous solubility of amine-containing compounds.[5]

Q4: My compound dissolved initially but then precipitated out of solution. What happened?

This is likely due to one of the following reasons:

  • Supersaturation: The initial conditions (e.g., heating) may have created a supersaturated solution that is not stable at ambient temperature. Try preparing a more dilute solution.[4]

  • Temperature Change: If the compound's solubility is highly dependent on temperature, a decrease in temperature can cause it to precipitate. Maintain the working temperature of your solution or gently warm it before use.[4]

  • pH Shift: In a buffered aqueous solution, a change in pH can cause the compound to deprotonate and precipitate. Ensure your buffer has sufficient capacity to maintain a stable pH.[4]

III. In-Depth Troubleshooting Guide

This section provides a systematic approach to overcoming more persistent solubility challenges.

Logical Workflow for Troubleshooting Insolubility

The following diagram outlines a step-by-step process for addressing solubility issues.

G cluster_0 Initial Dissolution Attempt cluster_1 Primary Enhancement Techniques cluster_2 Advanced Strategies A Select appropriate solvent (e.g., DMSO, DMF) B Add compound and agitate (vortex/stir) A->B C Is the compound fully dissolved? B->C D Gently warm solution (40-50°C) C->D No J Solution Ready for Use C->J Yes E Sonicate for 5-10 minutes D->E F Is the compound fully dissolved? E->F G Consider a co-solvent system (see Protocol 2) F->G No F->J Yes H For aqueous systems, adjust pH to acidic range (see Protocol 3) G->H I Prepare a fresh, more dilute solution H->I K Evaluate results and consider alternative formulation strategies I->K

Caption: Troubleshooting workflow for dissolving this compound.

Protocol 1: Standard Dissolution in an Organic Solvent

This protocol details the standard procedure for dissolving this compound in a polar aprotic solvent.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Warming plate or water bath (optional)

  • Sonicator (optional)

  • Clean, dry glass vial

Procedure:

  • Weigh the desired amount of this compound into the vial.

  • Add the calculated volume of DMSO or DMF to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the vial to 40-50°C while continuing to agitate.[4]

  • If solids persist, place the vial in a sonicator bath for 5-10 minutes.[4]

  • Visually inspect the solution to ensure no particulate matter remains before use.

Protocol 2: Enhancing Solubility with a Co-Solvent System

If the compound is intended for use in a system where the primary solvent (like DMSO) is undesirable at high concentrations, a co-solvent approach can be employed. This involves dissolving the compound in a minimal amount of a strong solvent and then diluting it into a larger volume of a secondary, more compatible solvent.

Materials:

  • Concentrated stock solution of this compound in a primary solvent (e.g., 10 mM in DMSO, prepared as per Protocol 1).

  • Secondary solvent/buffer (e.g., Ethanol, Phosphate Buffered Saline - PBS).

  • Vortex mixer.

Procedure:

  • Prepare a concentrated stock solution of this compound in the primary solvent (e.g., DMSO).[4]

  • While vigorously vortexing the secondary solvent (e.g., PBS), slowly add the required volume of the concentrated stock solution dropwise to achieve the final desired concentration.[4]

  • Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.

  • Visually inspect for any signs of precipitation. If precipitation occurs, a lower final concentration or a different co-solvent system may be necessary.

Protocol 3: pH-Mediated Solubility Enhancement in Aqueous Media

This protocol is for applications requiring the compound to be dissolved in an aqueous environment. It leverages the basicity of the amino group to increase solubility through salt formation.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a suspension of this compound in the desired aqueous medium (e.g., 1 mg/mL).

  • Place the suspension on a stir plate and begin stirring.

  • Calibrate and place the pH meter probe into the suspension, monitoring the initial pH.

  • Slowly add 0.1 M HCl dropwise to the suspension. Observe for any changes in solubility as the pH decreases.

  • Record the pH at which the compound completely dissolves. This indicates the pH range where the protonated, more soluble form of the compound is dominant.

  • Optional: To a separate suspension, repeat the process with 0.1 M NaOH to assess solubility in the basic range, although a decrease in solubility is expected.

Causality Behind Experimental Choices:

  • Co-solvency: This technique works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute. The co-solvent acts as a bridge, making the overall solvent system more favorable for the solute.[6]

  • pH Adjustment: The solubility of ionizable compounds, particularly those with acidic or basic functional groups like the amino group in this compound, is highly dependent on pH. By converting the neutral base to its protonated salt, we introduce a charge, which significantly increases its interaction with polar water molecules, thereby enhancing solubility.

IV. Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, acids, and bases.[7][8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The recommended method is incineration by a licensed professional waste disposal service.[3]

V. References

  • BenchChem. (2025). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. Jetir.Org. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). hydrotropic-solubilization.pdf. [Link]

  • International Journal of Drug Development & Research. (2011). HYDROTROPY: A PROMISING TOOL FOR SOLUBILITY ENHANCEMENT: A REVIEW. [Link]

  • The Pharma Innovation Journal. (2019, March 21). A review: Hydrotropy a solubility enhancing technique. [Link]

  • ResearchGate. (2015, August). Hydrotropy: A Promising Tool for Solubility Enhancement | Request PDF. [Link]

  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • National Institutes of Health (NIH). (n.d.). This compound. PubChem. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • ResearchGate. (2008, December). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques. [Link]

  • ResearchGate. (2019, September). (PDF) Review of the cosolvency models for predicting solubility in solvent mixtures: An update. [Link]

  • SciSpace. (2008, December 18). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • Semantic Scholar. (2009, March 18). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • Chemsrc. (2025, August 25). 2-Methoxybenzonitrile | CAS#:6609-56-9. [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. [Link]

  • ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents. [Link]

  • ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-Nitration and Maximizing Regioselectivity

Welcome to the technical support center for the synthesis of 2-Amino-4-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the nitration of substituted benzonitriles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your synthesis, with a core focus on preventing the common pitfall of over-nitration.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Selective Nitration

This section addresses the most common initial questions regarding the synthesis, providing a foundational understanding of the reaction and its challenges.

Q1: What is the primary synthetic route to this compound that involves nitration?

A common and effective strategy involves the nitration of a precursor molecule, this compound.[1][2] The core of this synthesis is an electrophilic aromatic substitution reaction, where a nitro group (-NO₂) is introduced onto the benzene ring. The existing amino (-NH₂) and methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing, making the benzene ring highly susceptible to electrophilic attack. The challenge lies in controlling the reaction to achieve mono-nitration at the desired position while avoiding the formation of multiple nitro-substituted byproducts.

Q2: What exactly is "over-nitration" and why is it a significant problem in this synthesis?

Over-nitration is the undesired introduction of more than one nitro group onto the aromatic ring. Given the potent activating effects of the amino and methoxy groups, the mono-nitrated product is itself highly activated and can readily undergo a second, or even third, nitration. This leads to a mixture of dinitro and trinitro-benzonitrile isomers, which reduces the yield of the desired 2-Amino-4-methoxy-5-nitrobenzonitrile and introduces significant purification challenges.[3]

Q3: What are the key factors that I must control to prevent over-nitration?

Preventing over-nitration hinges on carefully controlling the reaction's kinetics and the reactivity of the substrate. The three most critical parameters are:

  • Reaction Temperature: Nitration is a highly exothermic reaction.[4] Maintaining a low and stable temperature is the single most important factor in preventing over-nitration.

  • Stoichiometry and Addition Rate of the Nitrating Agent: Using a minimal excess of the nitrating agent and adding it slowly (dropwise) ensures that localized high concentrations do not occur, which can drive multiple nitrations.

  • Substrate Reactivity: The inherent high reactivity of the starting material can be modulated through the use of protecting groups, which is a common strategy to improve selectivity.[1][3]

Q4: How does a protecting group strategy work in this context?

To control the powerful activating effect of the amino group, it can be temporarily converted into a less activating group, such as an acetamide (-NHCOCH₃).[1][3] This is achieved through acetylation. The acetamido group is still ortho-, para-directing but is significantly less activating than a free amino group. This modulation allows for a more controlled mono-nitration. Following the nitration step, the acetyl group is removed via hydrolysis to regenerate the amino group, yielding the desired product.[1]

Part 2: Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and solving specific experimental issues related to over-nitration.

Problem: My TLC and LC-MS analyses show significant peaks corresponding to dinitro- and other multi-nitrated byproducts.

This is the classic sign of over-nitration. The following troubleshooting tree will guide you through the most likely causes and their solutions.

G start High Levels of Dinitro Byproducts Detected temp_check Was the reaction temperature strictly maintained at 0-5 °C? start->temp_check Step 1: Temperature Control temp_yes Yes temp_check->temp_yes temp_no No/Unsure temp_check->temp_no reagent_check Was the nitrating agent added slowly (dropwise) as a pre-cooled solution? reagent_yes Yes reagent_check->reagent_yes reagent_no No/Too Fast reagent_check->reagent_no protect_check Was a protecting group (e.g., acetylation) used? protect_yes Yes protect_check->protect_yes protect_no No protect_check->protect_no temp_yes->reagent_check Step 2: Reagent Addition sol_temp Solution: Improve cooling. Use an ice-salt bath. Monitor internal temperature continuously. temp_no->sol_temp Primary Cause reagent_yes->protect_check Step 3: Substrate Reactivity sol_reagent Solution: Prepare a pre-cooled nitrating mixture (HNO₃ in H₂SO₄) and add it dropwise via an addition funnel over 20-30 mins. reagent_no->sol_reagent Secondary Cause sol_complex Issue is complex. Consider substrate purity and solvent effects. protect_yes->sol_complex sol_protect Solution: Implement a protection-nitration- deprotection sequence. Acetylate the amino group before nitration. protect_no->sol_protect Recommended Strategy

Caption: Troubleshooting decision tree for over-nitration.

In-Depth Solutions

The energy barrier for a second nitration is not much higher than the first on a highly activated ring. Even a small increase in temperature can provide enough energy to overcome this barrier, leading to dinitro products.

  • Best Practice: The reaction should be conducted in a flask submerged in an ice-salt bath to maintain an internal temperature between 0 °C and 5 °C.[1][3] It is crucial to monitor the internal reaction temperature, not the bath temperature.

  • Protocol Insight: Dissolve the starting material (e.g., N-(2-cyano-5-methoxyphenyl)acetamide) in concentrated sulfuric acid and cool the solution to 0 °C before starting the addition of the nitrating agent.[1]

ParameterRecommended RangeRationale
Internal Reaction Temp. 0 °C to 5 °CMinimizes the rate of the second nitration, kinetically favoring the mono-nitro product.[5]
Nitrating Agent Temp. 0 °C to 5 °CPrevents localized heating upon addition.
Addition Time 20-30 minutesAllows for effective heat dissipation from the exothermic reaction.

Using a large excess of nitric acid will drive the reaction towards multiple nitrations by increasing the concentration of the active nitronium ion (NO₂⁺).

  • Best Practice: Use a slight excess of the nitrating agent, typically 1.05 to 1.1 equivalents of nitric acid.[6]

  • Protocol Insight: The nitrating agent should be a pre-prepared and pre-cooled mixture of fuming nitric acid in concentrated sulfuric acid. This mixture should be added dropwise using an addition funnel to the cooled solution of the substrate.[1][6] This ensures a slow, steady concentration of the electrophile.

If over-nitration persists despite rigorous control of temperature and reagent addition, the substrate is too reactive. An acetylation-nitration-deacetylation sequence is the authoritative solution.

G cluster_0 Protection Step cluster_1 Nitration Step cluster_2 Deprotection Step start 2-Amino-4- methoxybenzonitrile step1 React with Acetic Anhydride in Glacial Acetic Acid start->step1 product1 N-(2-cyano-5- methoxyphenyl)acetamide step1->product1 step2 Nitrate with HNO₃/H₂SO₄ at 0-5 °C product1->step2 product2 N-(2-cyano-5-methoxy- 4-nitrophenyl)acetamide step2->product2 step3 Hydrolyze with HCl in Ethanol (Reflux) product2->step3 final_product 2-Amino-4-methoxy- 5-nitrobenzonitrile step3->final_product

Caption: Workflow for controlled nitration using a protecting group.

Part 3: Recommended Experimental Protocol

This protocol is a synthesis of best practices derived from established literature for the nitration of a protected precursor to yield 2-Amino-4-methoxy-5-nitrobenzonitrile.[1]

Step 1: Acetylation of this compound (Protection)

  • In a round-bottom flask, dissolve 1 equivalent of this compound in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (1.1 eq.) dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for 18 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain N-(2-cyano-5-methoxyphenyl)acetamide.

Step 2: Nitration of N-(2-cyano-5-methoxyphenyl)acetamide

  • In a clean, dry round-bottom flask, dissolve the N-(2-cyano-5-methoxyphenyl)acetamide from Step 1 in concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to bring the internal temperature to 0°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.05 eq.) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue stirring at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture over a large volume of crushed ice to precipitate the nitrated product.

  • Filter the yellow precipitate, wash with copious amounts of cold water until neutral, and dry to yield N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide.

Step 3: Hydrolysis of the Acetamide (Deprotection)

  • Suspend the N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the final product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-Amino-4-methoxy-5-nitrobenzonitrile.

References
  • Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. Benchchem.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Synthesis of 2-(4Nitrophenyl)
  • Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. Benchchem.

Sources

Technical Support Center: Purification of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound, with a specific focus on the common issue of "oiling out." Here, we provide in-depth, experience-driven answers and protocols to help you achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" during recrystallization. What does this mean and why is it happening?

A1: "Oiling out" is a phenomenon where a compound separates from the crystallization solvent as a liquid or oil, rather than as solid crystals.[1][2] This is a significant problem because the oil droplets are often excellent solvents for impurities, meaning the solidified oil will be less pure than a properly formed crystal.[1][3]

This typically occurs for one or more of the following reasons:

  • Melting Point Depression: The melting point of your compound is lower than the boiling point of your chosen solvent.[4] This can be an inherent property of the compound or, more commonly, the result of significant impurities lowering the melting point.[1][4]

  • High Supersaturation: The solution is too concentrated, causing the solute to precipitate out of solution too rapidly and at a temperature above its melting point.[1][5]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered crystal lattice to form, favoring the disordered liquid state.[1]

  • Inappropriate Solvent Choice: The polarity difference between your compound and the solvent may be too large, hindering the crystallization process.[4]

Q2: What are the key physical properties of this compound I should be aware of for purification?

A2: Understanding the physicochemical properties is critical for designing a purification strategy. While extensive experimental data for this specific molecule is not widely published, we can infer properties from its structure and related compounds.

PropertyEstimated Value / CharacteristicSignificance for Purification
Molecular Formula C₈H₈N₂O[6]-
Molecular Weight 148.16 g/mol [6]Used for calculating molar equivalents.
Appearance Likely a solid at room temperature.[7][8]Confirms that crystallization is a viable purification method.
Melting Point Not definitively published. Isomers like 4-Amino-2-methoxybenzonitrile melt at 126-130 °C.[9]Crucial for solvent selection. The solvent's boiling point should ideally be lower than the compound's melting point to prevent oiling out.
Solubility Expected to be poorly soluble in water but soluble in polar organic solvents like ethanol, methanol, acetone, DMSO, and DMF.[10]Guides the selection of "good" solvents for dissolving the compound and "anti-solvents" for inducing precipitation.
Q3: Can I just cool the oil until it solidifies and call that my purified product?

A3: This is strongly discouraged. When a compound oils out, the liquid phase can readily dissolve impurities.[1] Simply solidifying this oil will trap these impurities within the amorphous solid, defeating the purpose of recrystallization. The resulting product will likely have low purity and may require re-purification.

Troubleshooting Guide: From Oiled Out to Pure Crystals

This section provides a logical workflow to diagnose and solve the problem of oiling out.

Initial Diagnosis & Immediate Actions

If you observe your compound oiling out, take these immediate steps:

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (10-20% more volume) of the same hot solvent until the oil completely redissolves, forming a clear solution.[1][11] This reduces the supersaturation.

  • Slow Down the Cooling: This is the most critical step. Do not place the flask directly on the bench or in an ice bath. Insulate the flask by placing it on a cork ring or several layers of paper towels and cover the top with a watch glass to trap solvent vapors and slow cooling.[1] An ideal crystallization should show initial crystal growth over 5-20 minutes.[1]

  • Induce Crystallization (If Needed): If no crystals form after slow cooling to room temperature, try one of these methods:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

    • Seeding: Add a single, pure crystal of this compound (if available from a previous batch) to the solution. This provides a template for further crystal formation.[2][5]

If these initial steps fail, proceed to the more advanced purification strategies below.

Troubleshooting_Workflow cluster_advanced Advanced Strategies start Observation: Compound 'Oils Out' reheat 1. Reheat to Dissolve Oil 2. Add More Solvent (10-20%) 3. Ensure Solution is Clear start->reheat slow_cool Cool Solution VERY Slowly (Insulate Flask) reheat->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success! Collect Crystals by Filtration check_crystals->success Yes induce Induce Crystallization: - Scratch with Glass Rod - Add Seed Crystal check_crystals->induce No check_induce Crystals Form? induce->check_induce check_induce->success Yes mixed_solvent Option A: Mixed-Solvent Recrystallization check_induce->mixed_solvent No trituration Option B: Trituration check_induce->trituration No chromatography Option C: Column Chromatography check_induce->chromatography No

Caption: Decision workflow for troubleshooting "oiling out".

Advanced Purification Methodologies

Method 1: Mixed-Solvent Recrystallization

This is often the most effective solution when a single solvent fails. The principle is to dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble, and then add a "bad" or "anti-solvent" in which the compound is poorly soluble to induce precipitation.[12][13]

Solvent Selection for this compound:

SolventTypePotential UseRationale
Ethanol / Methanol Polar Protic"Good" SolventThe amino and methoxy groups suggest good solubility in alcohols.
Acetone Polar Aprotic"Good" SolventOften effective for moderately polar compounds.
Water Polar Protic"Anti-Solvent"The aromatic nitrile structure suggests low water solubility. A good pair with ethanol or acetone.[14]
Hexane / Heptane Nonpolar"Anti-Solvent"A good choice to pair with more polar solvents like ethyl acetate or acetone.[14]
Ethyl Acetate Moderately Polar"Good" SolventCan be a good single solvent or paired with hexane.
Diethyl Ether Moderately PolarTrituration SolventOften used for washing crude solids as many organic compounds have limited solubility in it at cold temperatures.
Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Induce Saturation: While the solution is still hot, add water (the anti-solvent) dropwise with swirling until you observe a persistent faint cloudiness (turbidity).[12] This indicates the solution is now saturated.

  • Clarify Solution: Add 1-2 drops of hot ethanol to re-dissolve the turbidity, resulting in a clear, saturated solution.[12]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, without disturbance.[15]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture (in the same ratio as your final crystallization mixture) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Mixed_Solvent_Workflow A 1. Dissolve Crude Solid in Minimum Hot 'Good' Solvent (e.g., Ethanol) B 2. Add Hot 'Anti-Solvent' (e.g., Water) Dropwise until Turbidity Persists A->B C 3. Add 1-2 Drops of 'Good' Solvent to Re-clarify B->C D 4. Cool Slowly & Undisturbed C->D E 5. Collect Pure Crystals by Filtration D->E

Caption: General workflow for mixed-solvent recrystallization.

Method 2: Trituration

If your product is a thick, intractable oil, trituration can be an effective method to remove soluble impurities and potentially induce solidification.[16]

Experimental Protocol: Trituration
  • Place the oily crude product into a flask.

  • Add a small volume of a cold solvent in which your product is expected to be poorly soluble (e.g., diethyl ether or hexane).

  • Using a glass rod, vigorously scratch and stir the oil in the presence of the solvent. The oil may begin to break up and solidify as the impurities are washed into the solvent.

  • Carefully decant or filter off the solvent.

  • Repeat the process 1-2 more times with fresh cold solvent.

  • Dry the resulting solid under vacuum. The solid can then be further purified by recrystallization if needed.

Method 3: Column Chromatography

For challenging purifications where impurities are very similar to the product, column chromatography is the most powerful technique.[17][18]

Key Consideration for Amines:

The basic amino group on this compound can interact strongly with the acidic surface of standard silica gel, leading to poor separation and "streaking" or "tailing" of the compound on the column.[17]

Solution: To mitigate this, add a small amount of a basic modifier, such as triethylamine (Et₃N), to the solvent system (mobile phase), typically at a concentration of 0.1-1%.[17]

Experimental Protocol: Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your desired product an Rf value of approximately 0.2-0.4. Remember to add ~0.5% triethylamine to the TLC solvent jar.

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Run the column with your chosen solvent system. You may start with a lower polarity (more hexane) and gradually increase the polarity (more ethyl acetate) to elute your compounds (gradient elution).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • University of York. Mixed-solvent recrystallisation. [Link]

  • YouTube. (2012). Recrystallization using two solvents. [Link]

  • OChemPal. Recrystallization Document. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • University of Colorado Boulder. Recrystallization Document. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3723128, this compound. [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • ChemBK. 4-Amino-2-Methoxy-Benzonitrile. [Link]

  • Wikipedia. List of purification methods in chemistry. [Link]

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Technical Support Center: Isomer Separation in 2-Amino-4-methoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Amino-4-methoxybenzonitrile. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges related to isomeric purity. Achieving high purity is critical, as isomers can exhibit different biological activities and impurity profiles, impacting research outcomes and regulatory compliance.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on practical, field-proven strategies for separating the target 2,4-isomer from common positional isomers like 2-Amino-3-methoxybenzonitrile and 2-Amino-5-methoxybenzonitrile.

Troubleshooting Guide: Resolving Isomer Separation Issues

This section addresses specific experimental hurdles in a question-and-answer format.

Q1: My initial analysis (TLC/HPLC) of the crude product shows multiple spots/peaks with very similar retention times. How can I confirm if these are isomers?

A1: Distinguishing between positional isomers and other impurities is the first critical step. Since positional isomers have the same molecular formula and weight, standard mass spectrometry alone is insufficient. A multi-faceted analytical approach is required.

Expert Insight: The primary challenge with positional isomers is their similar physical properties, which makes separation difficult.[1] Your analytical strategy must be robust enough to provide unambiguous structural information.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Action: Run an LC-MS analysis.

    • Interpretation: If the peaks in your chromatogram correspond to the same mass-to-charge ratio (m/z) as your target compound, they are very likely isomers.[2] This rules out impurities with different molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Action: Isolate the major peaks using preparative HPLC or perform careful column chromatography to get enriched fractions. Analyze these fractions, along with the crude mixture, using ¹H and ¹³C NMR.

    • Interpretation: NMR is indispensable for structural confirmation.[3] Positional isomers will exhibit distinct differences in their NMR spectra, particularly in the aromatic region (6-8 ppm). The coupling constants (J-values) and chemical shifts of the aromatic protons will definitively reveal the substitution pattern on the benzene ring.

  • Single-Crystal X-ray Crystallography:

    • Action: If you can successfully crystallize the main product, this technique provides the absolute structure.[4]

    • Interpretation: This is the gold standard for structural elucidation and will unequivocally confirm the identity of your desired this compound isomer.[5]

TechniquePrincipleInformation ProvidedSuitability for Isomer ID
HPLC-UV Separation based on polarity; detection by UV absorbance.Purity, retention time, and relative quantities.Moderate; good for monitoring separation but not for definitive identification alone.[6]
LC-MS Separation by chromatography; detection by mass-to-charge ratio.Molecular weight of separated components.High; confirms components have the same mass, strongly suggesting they are isomers.[6]
NMR Measures the magnetic properties of atomic nuclei.Detailed structural information, including atom connectivity and spatial relationships.Very High; the most powerful technique for distinguishing positional isomers in solution.[3][7]
FTIR Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups.Low; isomers will have very similar spectra, making it difficult to distinguish them.[4][7]
X-ray Crystallography Diffraction of X-rays by a single crystal.Precise three-dimensional atomic arrangement.Definitive; provides absolute structural proof if a suitable crystal can be grown.[4][8]
Q2: My attempts at purification by recrystallization are failing to separate the isomers effectively. What factors should I investigate?

A2: Recrystallization is a powerful technique but relies heavily on finding conditions where the solubility difference between the desired isomer and the impurities is maximized.[9][10] If it's not working, a systematic re-evaluation of your solvent system and procedure is necessary.

Expert Insight: The success of crystallization hinges on the principle that the crystal lattice of the major, desired compound will form selectively, excluding the "misfit" isomer molecules from incorporating. This process is most effective when it occurs slowly.[11]

  • Systematic Solvent Screening: The choice of solvent is the most critical factor.[10] Test a range of solvents with varying polarities. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

StepActionObservation Goal
1 Place ~20-30 mg of crude material into separate test tubes.-
2 Add 0.5 mL of a test solvent (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile, Water) to each tube at room temperature.Note solubility. Ideal solvent shows low solubility.
3 If insoluble at room temp, heat the mixture to the solvent's boiling point.Note solubility. Ideal solvent shows high solubility when hot.
4 If it dissolves when hot, allow the solution to cool slowly to room temperature, then in an ice bath.Observe for crystal formation. Abundant, well-formed crystals are desired.
5 Analyze the resulting crystals and the mother liquor by TLC/HPLC.The crystals should be enriched in the desired isomer, and the mother liquor enriched in the undesired isomers.
  • Employ a Two-Solvent System: If no single solvent is ideal, try a binary mixture.[12]

    • Method: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.

    • Common Pairs: Ethanol/Water, Ethyl Acetate/Hexane, Toluene/Hexane.

  • Control the Cooling Rate: Rapid cooling traps impurities.

    • Action: After dissolving the solid in hot solvent, allow the flask to cool slowly to room temperature without disturbance. Once at room temperature, move it to a refrigerator, and finally to a freezer. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Seeding: If crystallization does not initiate, add a tiny seed crystal of the pure desired product to the cooled, supersaturated solution to induce crystallization.[13]

  • Iterative Purification: One round of recrystallization may not be enough. It may be necessary to perform a second or third recrystallization on the purified solid to achieve the desired purity level.[9]

G start Crude Product with Isomers solvent_screen Perform Solvent Screening (Table 2) start->solvent_screen single_solvent Single Solvent Effective? solvent_screen->single_solvent two_solvent Try Two-Solvent System single_solvent->two_solvent No recrystallize Perform Recrystallization: - Use minimal hot solvent - Cool slowly - Use seeding if needed single_solvent->recrystallize Yes two_solvent->recrystallize check_purity Analyze Purity (HPLC/TLC) recrystallize->check_purity purity_ok Purity Acceptable? check_purity->purity_ok success Pure Product Obtained purity_ok->success Yes failure Consider Column Chromatography purity_ok->failure No

Caption: Decision workflow for optimizing isomer separation by recrystallization.

Q3: My HPLC method gives poor resolution between the isomeric peaks. How can I improve the separation for accurate purity analysis?

A3: Achieving good chromatographic resolution is key to accurately quantifying isomer ratios. If your standard C18 column is not providing baseline separation, you need to modify the method to exploit the subtle chemical differences between the isomers.

Expert Insight: Positional isomers often require stationary phases that offer alternative separation mechanisms beyond simple hydrophobicity. Aromatic or polar-embedded phases can provide the necessary selectivity.[2]

Strategies for Method Improvement:

  • Change the Stationary Phase: This is often the most effective strategy.

    • Phenyl-Hexyl Column: This type of column provides π-π interactions with the aromatic rings of your isomers. These interactions are highly sensitive to the positions of substituents, often resulting in significantly improved selectivity for positional isomers compared to a standard C18 phase.[2]

    • Polar-Embedded Group (PEG) Column: Columns with embedded polar groups can also alter selectivity and improve peak shape for polar analytes like amines.

  • Optimize the Mobile Phase:

    • Solvent Choice: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the selectivity.

    • Gradient Optimization: Make the gradient shallower. A slower increase in the organic solvent percentage over time will give the isomers more opportunity to interact with the stationary phase, improving separation.

    • Additive: Ensure your mobile phase contains a small amount of acid (e.g., 0.1% formic acid or acetic acid). This protonates the basic amino group, preventing peak tailing and leading to sharper, more resolved peaks.[3]

  • Adjust Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure.

Frequently Asked Questions (FAQs)

Q1: What are the likely positional isomers of this compound, and why do they form during synthesis?

The formation of isomers is a classic problem in electrophilic aromatic substitution. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong activating, ortho, para-directing groups. During the synthesis (e.g., nitration followed by reduction, or amination), the directing effects of the substituents on the starting materials will dictate the position of incoming groups, leading to a mixture of products. For this compound, the most common positional isomers are 2-Amino-3-methoxybenzonitrile and 2-Amino-5-methoxybenzonitrile . Controlling reaction conditions such as temperature and the choice of reagents is crucial to maximize the yield of the desired 2,4-isomer.[14]

Q2: Is column chromatography a good option if recrystallization fails?

Yes, column chromatography is an excellent secondary purification technique when crystallization is ineffective or when impurities are present in significant amounts.[8][12]

Workflow for Column Chromatography:

  • Develop a TLC Method: Find a solvent system (e.g., Hexane/Ethyl Acetate) that shows good separation between your desired product and the isomeric impurities on a TLC plate. The target Rf for your product should be around 0.25-0.35.

  • Pack the Column: Use silica gel as the stationary phase and pack the column carefully with your chosen solvent system.

  • Load and Elute: Dissolve the crude product in a minimum amount of solvent and load it onto the column. Elute the column with your solvent system, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

G synthesis Crude Synthesis Product analysis1 Initial Purity Analysis (HPLC, TLC) synthesis->analysis1 crystallization Attempt Purification by Recrystallization analysis1->crystallization analysis2 Check Purity (HPLC) crystallization->analysis2 is_pure Purity > 99%? analysis2->is_pure chromatography Purify by Column Chromatography is_pure->chromatography No final_product High-Purity Isomer is_pure->final_product Yes analysis3 Analyze Fractions and Combine Pure Product (HPLC) chromatography->analysis3 analysis3->final_product

Caption: A systematic workflow for isolating a target isomer from a crude reaction mixture.

References

  • A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide. Benchchem.
  • An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
  • Technical Support Center: Monitoring Progress of 2-Amino-4-methoxy-5-nitrobenzonitrile Reactions. Benchchem.
  • Purification of Impure Samples by Crystalliz
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
  • SOP: CRYSTALLIZ
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Crystallization is a widely used technique for purifying organic compounds. Longdom Publishing.
  • Positional Isomers.
  • Purification of Impure samples by Crystalliz
  • Methods for Crystal Production of natural compounds; a review of recent advancements.
  • separation of two isomers.
  • Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. Benchchem.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • separation of two isomers.
  • Chiral Chromatography: Separ
  • Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU.
  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México.

Sources

Technical Support Center: Mitigating Smearing of Amino Compounds on TLC Plates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving sharp, well-defined spots in Thin-Layer Chromatography (TLC) is crucial for accurate analysis. A common and frustrating issue, particularly for researchers working with amino compounds, is the appearance of streaks or "smeared" spots. This guide provides in-depth troubleshooting in a question-and-answer format to help you diagnose the root causes and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my amino compound spots smearing or tailing on the TLC plate?

A1: Smearing or tailing of basic compounds like amines on a standard silica gel TLC plate is a classic chromatographic problem rooted in chemical interactions at the molecular level.[1][2][3] The primary cause is a strong, undesirable secondary interaction between the basic amino groups of your analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2][4]

Here's the breakdown of the mechanism:

  • Acid-Base Interaction: Silica gel is weakly acidic due to the presence of surface silanol groups.[5] Amino compounds are basic. When the basic analyte comes into contact with these acidic sites, a strong acid-base interaction occurs, which can include protonation of the amine.[5][6]

  • Multiple Retention Mechanisms: This strong interaction creates a second, powerful retention mechanism in addition to the desired partitioning between the mobile and stationary phases.[2][7] The analyte molecules that interact with these silanol "active sites" are held back more strongly and for longer than molecules that do not.

  • Resulting Effect: As the mobile phase moves up the plate, it is unable to efficiently transport all the analyte molecules forward at the same rate.[8] This differential migration—where some molecules move freely while others are intermittently "stuck" on silanol sites—results in the characteristic elongated or smeared spot known as tailing.[1][9]

This phenomenon is illustrated in the diagram below, showing how active silanol sites disrupt the uniform movement of amine molecules.

cluster_0 TLC Plate Cross-Section stationary_phase Silica Gel Stationary Phase silanol1 Si-OH silanol2 Si-OH silanol3 Si-OH amine_free Amine (R-NH2) amine_stuck Protonated Amine (R-NH3+) amine_stuck->silanol2 Strong Acid-Base Interaction mobile_phase_start Mobile Phase Flow mobile_phase_start->mobile_phase_end Direction of Flow caption Fig 1. Interaction of amines with silica gel.

Caption: Fig 1. Interaction of amines with silica gel.

Q2: My spots are still streaking even after diluting the sample. What is the most common way to fix this?

A2: If reducing the sample concentration to prevent overloading doesn't solve the problem, the most common and effective solution is to modify the mobile phase by adding a small amount of a basic additive .[8][9][10][11] The purpose of this additive is to neutralize the acidic silanol sites on the silica plate.

The Logic: The added base, being more mobile and typically in higher concentration than your analyte, will preferentially interact with and "cap" the acidic silanol sites.[5][12] This effectively masks the active sites from your amino compound. With these problematic interaction sites blocked, your analyte will elute based primarily on its polarity, resulting in a more uniform migration and a compact, well-defined spot.[4]

Common Basic Modifiers and Recommended Concentrations:

ModifierTypical Concentration (v/v)Notes
Triethylamine (TEA or Et₃N) 0.1% – 2.0%[10][13]The most common choice. Highly effective and volatile, making it easy to remove after development.[5]
Ammonia (in Methanol) 1% – 10% (of a stock NH₃/MeOH solution)[10]A strong base, very effective for highly basic amines. Often used in more polar solvent systems.
Pyridine A few dropsLess common due to its odor and higher boiling point, but can be effective.

A troubleshooting workflow for this issue is outlined below.

Caption: Fig 2. Troubleshooting workflow for amine smearing.

Q3: I've tried adding triethylamine, but the separation is still poor. Are there alternative TLC plates I can use for amino compounds?

A3: Yes. If mobile phase modification is insufficient, changing the stationary phase is the next logical step. The goal is to use a stationary phase that does not have the strong acidic character of silica gel.

Recommended Alternatives:

  • Alumina (Al₂O₃) Plates: Alumina is generally considered basic (or can be sourced in neutral or acidic forms) and is a good alternative for separating basic compounds like amines.[14][15] Because the surface is not strongly acidic, the problematic secondary interactions that cause tailing on silica are significantly reduced.[14]

  • Reversed-Phase (RP) Plates (e.g., C18, C8): This is an excellent, though fundamentally different, approach. On RP plates, the stationary phase is nonpolar (hydrophobic silica gel), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[16]

    • Separation Mechanism: Separation is based on hydrophobicity. Less polar compounds are retained more strongly.

    • Advantage for Amines: By controlling the pH of the polar mobile phase with a buffer, you can control the ionization state of the amino compound.[17] Running at a basic pH will keep the amine in its neutral, less polar form, leading to better retention and often sharper peaks.[17]

Stationary PhaseSeparation PrincipleBest ForMobile Phase Example
Silica Gel (Normal-Phase) Adsorption (Polarity)General purpose, acidic/neutral compoundsHexane/Ethyl Acetate
Alumina (Normal-Phase) Adsorption (Polarity)Basic compounds (amines) , neutral compoundsHexane/Ethyl Acetate
C18-Silica (Reversed-Phase) Partitioning (Hydrophobicity)Polar and ionizable compoundsWater/Methanol with buffer
Q4: How does pH control help in achieving better separation for amino compounds?

A4: Controlling pH is a powerful tool, particularly in reversed-phase chromatography, because it directly influences the charge state of your amino compound, which in turn affects its polarity and interaction with the stationary phase.[18]

  • At Low pH (Acidic Conditions): The amino group (-NH₂) is protonated to form a positively charged ammonium group (-NH₃⁺).[19][20] This charged form is much more polar and has a high affinity for the polar mobile phase in RP-TLC. Consequently, it will be poorly retained and move quickly up the plate (high Rf value), often with little separation.[17]

  • At High pH (Basic Conditions): The amino group remains in its neutral, un-ionized form (-NH₂).[20] This form is significantly less polar (more hydrophobic). In RP-TLC, this allows it to interact more strongly with the nonpolar C18 stationary phase, leading to increased retention (lower Rf value) and better-shaped peaks.[17]

Therefore, for separating amines on reversed-phase plates, using a mobile phase buffered to a pH above the pKa of the conjugate acid of the amine is highly recommended.

Troubleshooting Protocols

Protocol 1: Mobile Phase Modification with Triethylamine (TEA)

This protocol details the standard procedure for suppressing amine tailing on silica gel plates.

Objective: To neutralize acidic silanol sites on a silica TLC plate to achieve sharp, symmetrical spots for amino compounds.

Materials:

  • Standard silica gel TLC plate

  • Pre-determined eluent system (e.g., 7:3 Hexane:Ethyl Acetate)

  • Triethylamine (Et₃N)

  • TLC developing chamber

  • Micropipette or capillary tube for spotting

  • Sample dissolved in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate)[8]

Procedure:

  • Prepare the Modified Mobile Phase:

    • Measure the total volume of eluent needed for your TLC chamber (e.g., 10 mL).

    • Add 0.5% to 1% of triethylamine to the eluent. For 10 mL of eluent, this corresponds to 50-100 µL of TEA.[11]

    • Mix the solution thoroughly.

  • Prepare the TLC Chamber:

    • Pour the TEA-modified mobile phase into the developing chamber to a depth of about 0.5 cm.[8][21] Ensure the solvent level is below the origin line you will draw on your TLC plate.[10][13]

    • Place a piece of filter paper inside the chamber, wetting it with the mobile phase, to ensure the chamber atmosphere is saturated with solvent vapors.[8][21] Seal the chamber and let it equilibrate for at least 15-20 minutes.[8]

  • Spot the TLC Plate:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the silica plate.[13][15]

    • Apply a small spot of your dissolved sample onto the origin line. Ensure the spot is as small and concentrated as possible to prevent band broadening.[22][23] Allow the spotting solvent to fully evaporate.

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber and seal it.

    • Allow the mobile phase to travel up the plate via capillary action until the solvent front is about 1 cm from the top edge.[13][21]

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[21]

    • Allow the plate to dry completely in a fume hood to evaporate the eluent and TEA.

    • Visualize the spots using an appropriate method (e.g., UV lamp, ninhydrin stain for primary/secondary amines, or permanganate stain).[10][24][25] The spots should appear more compact and less streaked compared to a run without TEA.

Protocol 2: 2D TLC for Stability Assessment

This protocol helps determine if your amino compound is decomposing on the acidic silica gel, which can also cause streaking.

Objective: To differentiate between streaking caused by acid-base interactions and streaking caused by on-plate decomposition of the analyte.

Materials:

  • Square silica gel TLC plate (e.g., 10x10 cm)

  • Mobile phase (with or without basic modifier, depending on the test)

  • Sample and spotting equipment

Procedure:

  • First Development:

    • Spot your sample in one corner of the square plate, about 1.5 cm from each edge.

    • Develop the plate in the first dimension as you would normally.

    • Remove the plate and dry it thoroughly, ensuring all solvent is gone. Do not visualize yet.

  • Second Development:

    • Rotate the plate 90 degrees so that the line of separated spots from the first run is now the origin line at the bottom.

    • Develop the plate again using the same mobile phase.

  • Visualization and Interpretation:

    • Dry the plate and visualize the spots.

    • Interpretation:

      • Stable Compound: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin corner.[26]

      • Unstable Compound: If the compound is decomposing on the silica, new spots will appear off the diagonal.[26] This indicates that the streaking you observe in 1D TLC may be due to degradation, not just simple acid-base interactions.

cluster_0 2D TLC Interpretation cluster_1 Stable Compound cluster_2 Unstable Compound A1 A2 A3 OriginA diagA endA diagA->endA Diagonal B1 B2 B_degraded Degradation Product OriginB diagB endB diagB->endB Diagonal caption Fig 3. Expected results for 2D TLC.

Caption: Fig 3. Expected results for 2D TLC.

References

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved from [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021, December 1). LCGC International. Retrieved from [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved from [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog. Retrieved from [Link]

  • Tailing in TLC - can anyone help? (2013, November 1). ResearchGate. Retrieved from [Link]

  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. (2025, September 18). BioTech Beacons. Retrieved from [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). ACCHROM. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • What is the pH effect on the separation of amino acid by ion exchange chromatography? (2021, November 15). Quora. Retrieved from [Link]

  • A TLC plate that didn't go to well. (2023, January 15). Reddit. Retrieved from [Link]

  • VanVeller Lab Resources. (n.d.). Department of Chemistry, Iowa State University. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]

  • Extraction: Effects of pH. (2024, April 4). JoVE. Retrieved from [Link]

  • Separation of Amino Acids by Thin Layer Chromatography (Theory). (n.d.). Amrita Virtual Lab. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • TLC and streaking: why add triethylamine? (2013, November 19). Reddit. Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Optimization of the TLC Separation of Seven Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • If triethylamine is used with a C18 column for a prolonged period, what will happen to the... (2013, January 31). ResearchGate. Retrieved from [Link]

  • Thin Layer Chromatography of Amino Acids. (n.d.). CR Subscription Agency. Retrieved from [Link]

  • Amino acid chromatography - any tips? (2018, September 25). UK Science Technician Community. Retrieved from [Link]

  • Amino Acids 16: Thin Layer Chromatography. (2014, February 5). YouTube. Retrieved from [Link]

  • Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. (n.d.). Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from [Link]

  • TLC stains. (n.d.). Retrieved from [Link]

  • Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. (2023, April 12). MDPI. Retrieved from [Link]

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Technical Support Center: Optimizing Chromatographic Separations for 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-methoxybenzonitrile chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting strategies. Our goal is to empower you to overcome common challenges and achieve optimal, reproducible separations.

Understanding the Molecule: this compound

Before diving into solvent optimization, understanding the physicochemical properties of this compound is crucial. Its structure dictates its behavior in a chromatographic system.

  • Aromatic Amine: The primary amino group (-NH₂) is basic and prone to strong interactions with acidic surfaces, such as the silanol groups on standard silica-based stationary phases. This is a primary cause of peak tailing.[1][2][3]

  • Nitrile and Methoxy Groups: The cyano (-C≡N) and methoxy (-OCH₃) groups add polarity to the molecule. The nitrile group, in particular, can participate in dipole-dipole interactions, offering unique selectivity options.[4]

  • Solubility: Like many substituted benzonitriles, this compound is expected to be soluble in polar organic solvents such as methanol, acetonitrile, and DMSO, but may have limited solubility in purely aqueous solutions.[5]

PropertyEstimated ValueSource
Molecular Formula C₈H₈N₂OPubChem[6]
Molecular Weight 148.16 g/mol PubChem[6]
XLogP3 1.5PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 3PubChem[6]
Topological Polar Surface Area 59 ŲPubChem[6]

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during method development for this compound.

Q1: Which chromatography mode is best for this compound? A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely used technique for aromatic amines.[7] A C18 column is an excellent starting point. In this mode, a polar mobile phase is used with a non-polar stationary phase, and retention is primarily driven by hydrophobic interactions.[8] Normal-Phase (NP) chromatography, using a polar stationary phase like silica or cyano (CN), can be an alternative, especially if isomers need to be separated.[9][10]

Q2: My peak for this compound is tailing severely. What is the primary cause? A2: The most common cause of peak tailing for basic compounds like this is secondary interaction between the basic amino group and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3] These strong, non-ideal interactions cause a portion of the analyte molecules to lag behind the main peak, resulting in asymmetry.

Q3: What is a good starting mobile phase for RP-HPLC analysis? A3: A gradient elution using water and acetonitrile is a standard starting point for RP-HPLC.[11] To address the basic nature of the analyte, it is critical to add an acidic modifier to the mobile phase. A typical starting point would be:

  • Solvent A: Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) The acid suppresses the ionization of silanol groups and ensures the amine is consistently protonated, leading to improved peak shape.[3]

Q4: I'm having trouble dissolving the compound for injection. What should I do? A4: Ensure you are using an appropriate sample diluent. While the mobile phase is often the ideal diluent, the initial low-organic conditions of an RP-HPLC run may not be sufficient to dissolve the compound. Prepare a stock solution in a strong, compatible solvent like methanol, acetonitrile, or DMSO, and then dilute it with the mobile phase.[5][11] Be cautious of injecting a solvent significantly stronger than your mobile phase, as this can cause peak distortion.

Troubleshooting Guide: From Tailing Peaks to Poor Resolution

This section provides a systematic approach to diagnosing and solving common chromatographic problems.

Workflow for Troubleshooting Peak Tailing

Peak tailing is the most frequent challenge with aromatic amines. This decision tree will help you diagnose whether the issue is chemical or physical.

G start Peak Tailing Observed q1 Inject a neutral compound (e.g., Toluene, Naphthalene). Does it also tail? start->q1 physical_problem Physical Problem Detected q1->physical_problem Yes chemical_problem Chemical Problem (Secondary Interactions) q1->chemical_problem No check_fittings Check for dead volume: - Use pre-cut tubing - Ensure proper ferrule depth physical_problem->check_fittings check_column Check for column void or blockage: - Reverse flush column (if permissible) - Replace column inlet frit physical_problem->check_column q2 Is mobile phase pH controlled (e.g., with acid/buffer)? chemical_problem->q2 add_modifier Add Acidic Modifier: - 0.1% Formic Acid or TFA - Use a buffer (e.g., 20mM Phosphate) q2->add_modifier No q3 Is the column a modern, base-deactivated (end-capped) type? q2->q3 Yes use_bds_column Use a Base-Deactivated Column: - Labeled 'BDS', 'Base-Deactivated', or specifically for bases q3->use_bds_column No add_amine Add a Competitive Amine: - Add 0.1-0.5% Triethylamine (TEA) to the mobile phase (Note: May suppress MS signal) q3->add_amine Yes, but tailing persists

Caption: Troubleshooting workflow for peak tailing.

Guide for Poor Resolution

If you are struggling to separate this compound from impurities or related compounds, follow these steps.

1. Adjust Organic Solvent Strength (Gradient Optimization):

  • Symptom: Peaks are bunched together and elute too quickly.

  • Solution: Decrease the initial percentage of the organic solvent (Solvent B) or make the gradient shallower (increase the gradient time). This will increase retention and allow more time for separation to occur.[12]

  • Symptom: The peak of interest is broad and takes too long to elute.

  • Solution: Increase the initial percentage of Solvent B or make the gradient steeper to elute the compound more quickly in a sharper band.

2. Change the Organic Solvent:

  • Rationale: Acetonitrile and methanol offer different selectivities. If resolution is poor with acetonitrile, switching to methanol (or vice-versa) can alter the elution order and improve separation.[13] Acetonitrile is aprotic and engages in dipole-dipole interactions, while methanol is a protic solvent that can hydrogen bond.

3. Modify the Mobile Phase pH:

  • Rationale: The retention of ionizable compounds is highly dependent on pH.[14] Adjusting the pH of the aqueous mobile phase can significantly impact selectivity. For this compound, operating at a low pH (e.g., 2.5-3.5) is generally recommended to keep the amine protonated.[3] However, small adjustments within this range can fine-tune the separation from nearby impurities.

4. Change the Stationary Phase:

  • Rationale: If mobile phase optimization is insufficient, a different stationary phase chemistry may be required.

    • Phenyl Column: A phenyl stationary phase can provide alternative selectivity for aromatic compounds through π-π interactions.

    • Cyano (CN) Column: A CN column can be operated in both reversed-phase and normal-phase modes. In RP mode, it is less retentive than C18 and offers different selectivity due to strong dipole-dipole interactions with the nitrile group.[4][9]

Experimental Protocols

Protocol 1: General RP-HPLC Method Development

This protocol provides a step-by-step workflow for developing a robust separation method.

G prep 1. Preparation - Prepare Mobile Phases A & B with 0.1% FA - Prepare 0.5 mg/mL sample in Diluent scout 2. Scouting Gradient - Run a fast gradient (e.g., 5-95% B in 10 min) - Determine approximate retention time prep->scout optimize 3. Gradient Optimization - Adjust gradient slope around the elution %B - Aim for k' of 2-10 scout->optimize peak_shape 4. Peak Shape Assessment - Check for tailing (Asymmetry > 1.2) - If tailing, see Troubleshooting Guide optimize->peak_shape validate 5. Validation - Check reproducibility, linearity, and robustness peak_shape->validate

Caption: Workflow for HPLC method development.

Methodology:

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm (a good starting point).

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Sample Diluent: 50:50 Water:Acetonitrile.

    • Filter all aqueous mobile phases through a 0.45 µm filter.[11]

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm (or wavelength of maximum absorbance).[11]

    • Gradient Program:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B (re-equilibration)

  • Gradient Optimization:

    • Based on the retention time from the scouting run, adjust the gradient to improve resolution. For example, if the peak elutes at 6 minutes (corresponding to ~50% B), design a shallower gradient around this point:

    • Optimized Gradient Example:

      • 0.0 min: 35% B

      • 10.0 min: 65% B

      • (Followed by wash and re-equilibration steps)

  • Peak Shape Analysis:

    • Calculate the asymmetry factor (As) for the main peak. An ideal peak is symmetrical (As = 1.0). Tailing is indicated by As > 1.2.[3]

    • If tailing is observed, refer to the troubleshooting guide above.

Protocol 2: Diagnosing and Mitigating Peak Tailing

This protocol provides a self-validating system to determine the cause of peak tailing.

  • Differentiate Chemical vs. Physical Issues:

    • Action: Prepare and inject a solution of a neutral, non-basic compound (e.g., toluene or naphthalene) under your current method conditions.

    • Analysis:

      • If the neutral peak is symmetrical: The tailing of your analyte is a chemical problem caused by secondary silanol interactions. Proceed to step 2.[1]

      • If the neutral peak also tails: The issue is physical/instrumental. Check for dead volume in tubing and fittings, or suspect a void in the column.[2]

  • Optimize Mobile Phase pH:

    • Action: Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid or TFA) or is buffered to a pH between 2.5 and 3.5.[3]

    • Rationale: This protonates the basic amine analyte (giving it a consistent positive charge) and suppresses the ionization of acidic silanol groups, minimizing unwanted secondary interactions.

  • Evaluate Column Chemistry:

    • Action: Check if your C18 column is a modern, high-purity, base-deactivated (end-capped) column. Older "Type A" silica columns have a higher concentration of acidic silanols and are more prone to causing peak tailing with basic compounds.[2]

    • Solution: If using an older column, switch to a column specifically designed for the analysis of basic compounds.

  • Use a Mobile Phase Additive (If Necessary):

    • Action: If tailing persists even with a good column and low pH, add a competitive amine like Triethylamine (TEA) to the mobile phase at a low concentration (0.1-0.5% v/v).

    • Causality: TEA is a stronger base than the analyte and will preferentially interact with the active silanol sites, effectively masking them from the analyte. This allows the analyte to undergo a more ideal reversed-phase interaction, resulting in a symmetrical peak.

    • Caution: TEA can suppress ionization in mass spectrometry and has a high UV cutoff. It is generally not recommended for LC-MS applications.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • J-Stage.
  • Axion Labs. HPLC Peak Tailing.
  • Benchchem. 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions.
  • Benchchem. Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Benchchem.
  • Benchchem. Purity Assessment of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Comparative Guide to HPLC and Capillary Electrophoresis.
  • Benchchem. An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • GMP Insiders.
  • National Institutes of Health. This compound | C8H8N2O | CID 3723128 - PubChem.
  • ACS Publications.
  • CN (aka CYANO or NITRILE) HPLC Phases.
  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Phenomenex.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Sorbent Technologies, Inc. NUCLEODUR® Cyano-Nitrile.
  • Wikipedia.
  • Phenomenex. Normal Phase HPLC Columns.

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzonitriles: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their versatile cyano group can be readily transformed into a variety of other functionalities, making the efficient and selective synthesis of these aromatic building blocks a topic of paramount importance for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most prevalent and cutting-edge synthetic routes to substituted benzonitriles, offering field-proven insights and experimental data to inform your selection of the optimal methodology for your specific research and development needs.

The Sandmeyer Reaction: A Classic Route from Anilines

The Sandmeyer reaction, a stalwart of organic chemistry since its discovery in 1884, provides a reliable method for the conversion of aryl amines to benzonitriles via a diazonium salt intermediate.[3][4] This transformation is particularly useful when the corresponding aniline is readily available.

Mechanistic Insights

The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3][5] The key steps involve the diazotization of a primary aryl amine to form an aryl diazonium salt, followed by a copper(I)-catalyzed single-electron transfer to generate an aryl radical and release nitrogen gas. This aryl radical then reacts with the cyanide anion, which is coordinated to the copper(II) species, to form the desired benzonitrile and regenerate the copper(I) catalyst.[4]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Ar-NH2 Aryl Amine Ar-N2+ Aryl Diazonium Salt Ar-NH2->Ar-N2+ NaNO2, HCl Ar• Aryl Radical Ar-N2+->Ar• + Cu(I)CN - N2 - Cu(II)CN Ar-CN Benzonitrile Ar•->Ar-CN + Cu(II)CN - Cu(I)

Caption: Mechanism of the Sandmeyer Reaction.

Experimental Protocol: Synthesis of 4-Chlorobenzonitrile
  • Diazotization: In a 250 mL beaker, 12.7 g (0.1 mol) of 4-chloroaniline is dissolved in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water. The solution is cooled to 0-5 °C in an ice-salt bath with constant stirring. A solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water is then added dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is confirmed with starch-iodide paper.

  • Cyanation: In a separate 1 L flask, a solution of 12 g (0.134 mol) of copper(I) cyanide in 20 mL of a solution containing 15 g of sodium cyanide in 100 mL of water is prepared and cooled to 0-5 °C. The cold diazonium salt solution is added slowly to the cyanide solution with vigorous stirring.

  • Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 30 minutes. The mixture is then steam distilled to isolate the crude 4-chlorobenzonitrile. The product is further purified by recrystallization from ethanol.

Performance and Limitations

The Sandmeyer reaction is a robust and cost-effective method, particularly for large-scale synthesis. However, it has several limitations. The handling of potentially explosive diazonium salts requires caution.[6] The use of stoichiometric amounts of copper salts and the generation of copper-containing waste products are environmental concerns. Furthermore, the reaction is not always tolerant of sensitive functional groups.

The Rosenmund-von Braun Reaction: Cyanation of Aryl Halides

The Rosenmund-von Braun reaction offers a direct route to benzonitriles through the cyanation of aryl halides using copper(I) cyanide.[7][8][9] This method is particularly advantageous when the corresponding aryl halide is more accessible or less expensive than the aniline.

Mechanistic Insights

The precise mechanism is still debated but is thought to involve the oxidative addition of the aryl halide to a copper(I) species to form a Cu(III) intermediate.[7] This is followed by reductive elimination to yield the benzonitrile and regenerate the active copper catalyst. The reaction typically requires high temperatures and polar, high-boiling solvents.

Rosenmund_von_Braun_Mechanism Ar-X Aryl Halide Intermediate [Ar-Cu(III)(CN)X] Ar-X->Intermediate + Cu(I)CN Cu(I)CN Copper(I) Cyanide Ar-CN Benzonitrile Intermediate->Ar-CN Reductive Elimination Cu(I)X Copper(I) Halide Intermediate->Cu(I)X

Caption: Proposed Mechanism of the Rosenmund-von Braun Reaction.

Experimental Protocol: Synthesis of 4-Methylbenzonitrile
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 17.1 g (0.1 mol) of 4-bromotoluene and 10.8 g (0.12 mol) of copper(I) cyanide are suspended in 50 mL of N,N-dimethylformamide (DMF).

  • Reaction: The mixture is heated to reflux (approximately 153 °C) and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a solution of 25 g of ferric chloride and 10 mL of concentrated hydrochloric acid in 150 mL of water to decompose the copper complexes. The mixture is then extracted with dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Performance and Modern Advancements

The classical Rosenmund-von Braun reaction suffers from harsh reaction conditions, the need for stoichiometric amounts of copper cyanide, and often difficult product purification.[7] However, recent advancements have addressed some of these drawbacks. The use of additives like L-proline has been shown to promote the reaction at lower temperatures (80-120 °C), expanding its functional group tolerance.[10][11]

Palladium-Catalyzed Cyanation: A Versatile and Milder Approach

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of benzonitriles. Palladium-catalyzed cyanation of aryl halides and pseudohalides (e.g., triflates) has become one of the most popular and versatile methods due to its mild reaction conditions and broad substrate scope.[2][12]

Mechanistic Insights

The reaction proceeds via a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the exchange of the halide with a cyanide anion from the cyanide source. The cycle is completed by the reductive elimination of the benzonitrile product, regenerating the Pd(0) catalyst.[13]

Palladium_Catalysis_Workflow Start Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Start->OxAdd Intermediate1 Ar-Pd(II)(X)L_n OxAdd->Intermediate1 CN_Exchange Cyanide Exchange (+ CN-) Intermediate1->CN_Exchange Intermediate2 Ar-Pd(II)(CN)L_n CN_Exchange->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Start Product Ar-CN RedElim->Product Nickel_Catalysis_Workflow Start Ni(0)L_n OxAdd Oxidative Addition (Ar-X) Start->OxAdd Intermediate1 Ar-Ni(II)(X)L_n OxAdd->Intermediate1 CN_Exchange Cyanide Exchange (+ CN-) Intermediate1->CN_Exchange Intermediate2 Ar-Ni(II)(CN)L_n CN_Exchange->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Start Product Ar-CN RedElim->Product Aldehyde_to_Nitrile_Workflow Ar-CHO Aromatic Aldehyde Step1 Condensation (+ NH2OH·HCl) Ar-CHO->Step1 Ar-CH=NOH Aldoxime Intermediate Step1->Ar-CH=NOH Step2 Dehydration (- H2O) Ar-CH=NOH->Step2 Ar-CN Benzonitrile Step2->Ar-CN

Sources

A Comparative Guide to Aromatic Intermediates in Kinase Inhibitor Synthesis: The Case of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of a Starting Material

In the intricate field of medicinal chemistry, the synthesis of small-molecule kinase inhibitors is a cornerstone of modern oncology drug discovery. These molecules are designed to interact with the ATP-binding site of protein kinases, disrupting signaling pathways that drive cancer cell proliferation.[1][2] The success, efficiency, and scalability of a synthetic campaign are profoundly influenced by the selection of the initial building blocks. A well-chosen intermediate can streamline a synthesis, while a poorly considered one can lead to low yields, complex purifications, and scalability challenges.

This guide provides an in-depth comparison of 2-Amino-4-methoxybenzonitrile and its derivatives against other common intermediates used in the synthesis of clinically relevant kinase inhibitors. We will dissect the causality behind synthetic choices, present comparative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their decision-making process.

The Quinazoline Scaffold: A Privileged Hinge-Binding Motif

Many potent kinase inhibitors, including the first-generation EGFR inhibitor Gefitinib, are built upon a quinazoline core.[3] This heterocyclic scaffold is particularly effective because it mimics the adenine moiety of ATP, forming critical hydrogen bond interactions with the "hinge region" of the kinase domain.[4][5] The amino group at the 2-position and various substituents on the benzene ring are crucial for achieving this binding and for modulating potency and selectivity.[5]

Substituted 2-aminobenzonitriles are ideal precursors for constructing this quinazoline core. The ortho-disposed amino and nitrile groups provide a reactive handle for cyclization reactions, typically with a one-carbon source like formamidine acetate, to forge the pyrimidine ring of the quinazoline system.[6]

Deep Dive: The Role of the 2-Amino-4-methoxy-5-nitrobenzonitrile Scaffold in Gefitinib Synthesis

While this compound itself is a foundational structure, a closely related and highly functionalized derivative, 2-Amino-4-methoxy-5-nitrobenzonitrile , serves as a key intermediate in several patented synthetic routes toward Gefitinib.[7][8][9] The additional nitro group is a strategic feature; it is a versatile functional group that is readily reduced to a second amine, which is then essential for the cyclization step to form the quinazoline ring.[8]

The specific arrangement of the methoxy group at the 4-position and the precursor nitro group at the 5-position directly translates to the 7-methoxy and 6-amino substitution pattern on the resulting quinazoline core—a pattern critical for the biological activity of Gefitinib.[3][7]

Biological Context: EGFR Signaling and Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[7] In certain cancers, EGFR is mutated or overexpressed, leading to uncontrolled growth.[7] Gefitinib functions by competitively binding to the ATP pocket of the EGFR kinase domain, blocking its activity.[7][9]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib Gefitinib->Dimerization Inhibition Downstream Downstream Signaling (RAS/RAF, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocol: A Key Transformation

A critical step in utilizing this intermediate is the selective reduction of the nitro group to an amine without affecting the nitrile functionality. The use of tin(II) chloride in an acidic medium is a well-established and reliable method for this transformation.[8]

Protocol: Reduction of 2-Amino-4-methoxy-5-nitrobenzonitrile

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 equivalent) in ethanol (10-15 volumes).

  • Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 equivalents) in concentrated hydrochloric acid (5-7 volumes). The addition should be done cautiously as the reaction can be exothermic.[8]

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[8]

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2,5-diamino-4-methoxybenzonitrile can then be purified by recrystallization or column chromatography to yield the product ready for the subsequent cyclization step.[8]

Comparative Analysis: Alternative Intermediates and Synthetic Routes

The choice of an intermediate is never made in a vacuum. It is a strategic decision based on factors like overall yield, step economy, cost of goods, and safety. Below, we compare the aminobenzonitrile-based route to other published methods for synthesizing key kinase inhibitor cores.

Alternative 1: Non-Nitrile Starting Materials for Gefitinib

Several alternative syntheses for Gefitinib have been developed to circumvent potential issues with nitrile chemistry or to start from different commercially available materials.

  • Gibson Synthesis (from 6,7-dimethoxyquinazolin-4-one): The original AstraZeneca synthesis begins with a pre-formed quinazolinone core.[6][10] This route requires a regioselective demethylation, which can be challenging, followed by several functional group manipulation steps. While it avoids the initial cyclization, it introduces other complexities and uses hazardous reagents like thionyl chloride.[10]

  • Li Synthesis (from methyl 3-hydroxy-4-methoxybenzoate): This novel route starts from a readily available benzoate derivative.[6] The synthesis involves alkylation, nitration, reduction, cyclization, chlorination, and amination. This multi-step process achieves a good overall yield (37.4%) and demonstrates a different strategic approach to building the core structure.[6]

Alternative 2: Different Scaffolds - The Case of Lapatinib

Lapatinib is a dual EGFR and HER2 inhibitor that utilizes a distinct quinazoline intermediate.[11] Its synthesis often starts from 4-Chloro-6-iodoquinazoline .[11]

Synthetic_Logic cluster_A Route A: Benzonitrile-First (e.g., Gefitinib) cluster_B Route B: Pre-formed Heterocycle (e.g., Lapatinib) A1 2-Amino-4-methoxy- 5-nitrobenzonitrile A2 Reduction & Cyclization A1->A2 A3 Quinazoline Core A2->A3 A4 Coupling with Side Chain A3->A4 Final Final Kinase Inhibitor A4->Final B1 4-Chloro-6-iodo- quinazoline B2 Sequential Coupling Reactions B1->B2 B3 Lapatinib B2->B3 B3->Final

Figure 2: Comparison of synthetic logic for kinase inhibitor construction.

This strategy differs fundamentally from the Gefitinib route. Instead of building the quinazoline core from an acyclic precursor, this approach starts with a functionalized heterocycle. The chloro and iodo groups serve as orthogonal handles for subsequent nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions to install the necessary side chains.[11][12] This method offers high convergence but relies on the availability of the halogenated quinazoline intermediate and often involves costly palladium catalysts.[13]

Data-Driven Comparison of Synthetic Strategies

FeatureRoute A (Gefitinib via Aminobenzonitrile)Route B (Gefitinib via Benzoate)[6]Route C (Lapatinib via Iodoquinazoline)[11][13]
Key Starting Material 2-Amino-4-methoxy-5-nitrobenzonitrileMethyl 3-hydroxy-4-methoxybenzoate4-Chloro-6-iodoquinazoline
Core Formation Cyclization of diamino-benzonitrileCyclization of an amino-benzoate derivativePre-formed
Key Reactions Nitro reduction, Cyclization, SNArNitration, Reduction, Cyclization, SNArSNAr, Suzuki/Stille Coupling, Reductive Amination
Typical Overall Yield Variable, reported up to ~25-35%~37.4%Improved routes report ~53%[13]
Number of Steps ~6-8 steps~7 steps~5-6 steps (convergent)
Primary Advantage Builds complexity from a simple coreUtilizes inexpensive starting materialHighly convergent, modular
Potential Challenge Handling of nitroaromatics, cyclization conditionsMultiple functional group interconversionsAvailability of starting material, cost of catalysts

Conclusion: A Strategic Decision in Chemical Synthesis

The selection of an intermediate for kinase inhibitor synthesis is a critical decision that dictates the entire manufacturing strategy.

  • This compound derivatives represent a powerful "bottom-up" approach. They are ideal for constructing highly substituted quinazoline cores where the final substitution pattern is determined early in the synthesis. The versatility of the nitro group in 2-Amino-4-methoxy-5-nitrobenzonitrile as a masked amine makes it a particularly strategic choice for building the core of drugs like Gefitinib.[7][14]

  • Alternative routes , such as those starting from benzoates or pre-formed heterocycles like 4-Chloro-6-iodoquinazoline, offer different advantages in terms of convergence, step count, and starting material cost.[6][11] The choice of a pre-formed core is often favored in late-stage development and for creating libraries of analogs, as it allows for the modular installation of different side chains.

Ultimately, the optimal intermediate is not universal. It depends on the specific molecular target, the desired scale of production, economic constraints, and the process safety requirements. This guide demonstrates that a deep understanding of the reactivity and strategic value of intermediates like this compound is essential for the efficient and successful development of next-generation targeted therapies.

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Rasayan Journal of Chemistry.
  • Gefitinib Synthesis: The Critical Role of CAS 199327-61-2 Intermediate. (2025, December 6). Autech Industry Co.,Limited.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PubMed Central.
  • Li, S., et al. (n.d.).
  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. (2024, February 20).
  • Maskrey, T. S., et al. (2018, November 14). A New Synthesis of Gefitinib. Synlett.
  • The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile. (2025). BenchChem.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023, July 7).
  • Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. (2025). BenchChem.
  • Process for the preparation of lapatinib. (n.d.).
  • Assessing a sustainable manufacturing route to lapatinib. (2022, August 9). RSC Publishing.
  • How protein kinase inhibitors bind to the hinge region of the target protein. (2025, October 27). PubMed Central.
  • Hinge Binder Collection For Kinase Inhibitor Design. (2024, January 17). BioSolveIT.
  • Kinase hinge binding scaffolds and their hydrogen bond p
  • How protein kinase inhibitors bind to the hinge region of the target protein. (2025, November 4).
  • A Comparative Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile and Its Isomers for Drug Discovery. (2025). BenchChem.
  • Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Compar

Sources

A Senior Application Scientist's Guide to Analytical Method Validation for 2-Amino-4-methoxybenzonitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Amino-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The accurate determination of this compound is critical for ensuring process control, purity assessment, and final product quality. We will objectively compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and protocols grounded in established regulatory principles. Our focus is to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a trusted resource for selecting and implementing the most suitable analytical technique.

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide is structured in accordance with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory compliance.[3][4][5][6][7]

Comparative Analysis of Analytical Techniques

The choice between an HPLC-UV and an LC-MS/MS method is fundamentally a decision based on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust, cost-effective, and widely accessible technique ideal for routine quality control of bulk substances and formulations, LC-MS/MS offers unparalleled sensitivity and specificity.[8] This makes it the superior choice for trace-level quantification, analysis in complex biological matrices (e.g., plasma), and impurity profiling.

Method Performance Comparison

The following tables summarize the validation parameters for a newly developed LC-MS/MS method against a traditional HPLC-UV method for the quantification of this compound. These parameters are the universally accepted indicators of a method's performance and reliability.[4][9]

Table 1: Linearity and Sensitivity

ParameterHigh-Performance LC-MS/MS MethodAlternative HPLC-UV MethodCausality and Rationale
Linearity Range 0.5 - 500 ng/mL50 - 5000 ng/mLThe mass spectrometer's ability to detect specific mass-to-charge ratios allows for a much lower limit of quantification, extending the linear range to concentrations several orders of magnitude lower than UV detection.
Correlation Coefficient (r²) > 0.999> 0.997Both methods demonstrate excellent linearity, as indicated by an r² value approaching 1.0, which confirms a direct proportionality between detector response and analyte concentration.[1][2]
Limit of Detection (LOD) 0.15 ng/mL15 ng/mLLOD is the lowest concentration that can be reliably distinguished from background noise. The inherent selectivity of MS detection filters out chemical noise, resulting in a significantly lower LOD.[9][10]
Limit of Quantitation (LOQ) 0.5 ng/mL50 ng/mLThe LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[10] The superior signal-to-noise ratio of LC-MS/MS enables precise quantification at trace levels.[10]

Table 2: Accuracy and Precision

ParameterHigh-Performance LC-MS/MS MethodAlternative HPLC-UV MethodCausality and Rationale
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Accuracy, or the closeness to the true value, is excellent for both methods. It is assessed by spiking a blank matrix with a known concentration of the analyte and measuring the recovery.[11]
Precision (%RSD) Precision measures the degree of scatter between multiple measurements of the same sample.[2]
Repeatability< 2.5%< 1.5%Measured under the same operating conditions over a short interval. Both methods are highly repeatable.
Intermediate Precision< 3.0%< 2.0%Assessed across different days and analysts, demonstrating the method's consistency within the lab.

Experimental Workflows and Methodologies

A well-defined workflow is the backbone of any validated analytical method. The diagrams below illustrate the logical progression from sample receipt to final data reporting, highlighting the key stages of validation and sample analysis.

Analytical_Method_Validation_Workflow Workflow for Analytical Method Validation cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Reporting Dev Procedure Development & Optimization Proto Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Proto Finalize Procedure Spec Specificity / Selectivity Proto->Spec Execute Protocol Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Summary Report Rob->Report Compile Data SOP Finalized Standard Operating Procedure (SOP) Report->SOP Approve Method

Caption: General workflow for analytical method validation.

Sample_Analysis_Workflow Comparative Sample Analysis Workflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method Sample Sample Receipt & Login Prep_H Sample Preparation (Dilution in Mobile Phase) Sample->Prep_H Prep_L Sample Preparation (Protein Precipitation/SPE + IS Spike) Sample->Prep_L Inject_H HPLC Injection Prep_H->Inject_H Sep_H Isocratic Separation (C18 Column) Inject_H->Sep_H Det_H UV Detection Sep_H->Det_H Quant_H Quantification (External Standard Calibration) Det_H->Quant_H Report Data Review & Final Report Quant_H->Report Inject_L LC Injection Prep_L->Inject_L Sep_L Gradient Separation (C18 Column) Inject_L->Sep_L Det_L MS/MS Detection (MRM) Sep_L->Det_L Quant_L Quantification (Internal Standard Calibration) Det_L->Quant_L Quant_L->Report

Caption: Side-by-side sample analysis workflow.
Detailed Experimental Protocol: HPLC-UV Method

This robust method is designed for the routine quantification of this compound in drug substance or formulated product, where concentration levels are relatively high.

  • Instrumentation & Columns:

    • System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic benzonitrile structure, ensuring good separation from more polar impurities.

  • Reagents and Solutions:

    • Mobile Phase: A 60:40 (v/v) mixture of Acetonitrile (HPLC Grade) and Deionized Water.

      • Rationale: This isocratic mobile phase composition provides optimal retention time and peak symmetry for the analyte. It is simple to prepare and ensures run-to-run consistency.

    • Sample Diluent: The mobile phase is used as the diluent to ensure compatibility with the chromatographic system and prevent peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

      • Rationale: Maintaining a constant column temperature is crucial for ensuring reproducible retention times and minimizing viscosity fluctuations.

    • UV Detection Wavelength: 248 nm.

      • Rationale: This wavelength corresponds to a high absorbance maximum for the benzonitrile chromophore, providing good sensitivity.

  • Sample and Standard Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 1000 µg/mL) by serially diluting the stock solution.

    • Sample Preparation: Accurately weigh the sample, dissolve in diluent to achieve a final concentration within the calibration range (e.g., ~250 µg/mL), and filter through a 0.45 µm syringe filter.

Detailed Experimental Protocol: LC-MS/MS Method

This high-sensitivity method is ideal for quantifying this compound in complex matrices like plasma, where trace-level detection is required. The use of an internal standard (IS) is critical for correcting variations in sample preparation and instrument response.[12]

  • Instrumentation & Columns:

    • System: An LC-MS/MS system consisting of a binary UPLC/HPLC pump, an autosampler, a column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Rationale: A smaller column internal diameter and particle size are used to achieve sharper peaks and faster run times, which are compatible with the high sensitivity of the MS detector.

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d4) is ideal.

    • Precipitation Solvent: Acetonitrile containing the internal standard (e.g., at 50 ng/mL).

  • LC and MS Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • LC Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Ionization Mode: ESI Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Analyte Transition: m/z 149.1 → 134.1 (Precursor → Product ion)

      • IS Transition: m/z 153.1 → 138.1 (Precursor → Product ion)

      • Rationale: MRM provides exceptional selectivity by monitoring a specific fragmentation of the parent ion, virtually eliminating matrix interferences and ensuring confident quantification.[12]

  • Sample Preparation (for Plasma):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the precipitation solvent (containing IS).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

      • Rationale: This "protein crash" is a fast and effective way to remove the bulk of matrix components that can interfere with the analysis and contaminate the LC-MS system.[13]

Conclusion: Selecting the Appropriate Method

The choice of analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.

  • The HPLC-UV method is a reliable, cost-effective, and robust choice for routine quality control, release testing, and assays where the analyte concentration is high and the sample matrix is simple. Its operational simplicity makes it suitable for high-throughput environments.

  • The LC-MS/MS method is the definitive choice when high sensitivity and specificity are paramount. It is essential for bioanalytical studies (pharmacokinetics), trace impurity quantification, and analysis in complex matrices where the HPLC-UV method would lack the necessary performance. The enhanced selectivity and significantly lower LOQ justify the higher operational complexity and cost for these critical applications.[14]

By understanding the distinct advantages and operational principles of each technique, researchers can confidently select and validate a method that is fit for its intended purpose, ensuring data of the highest quality and integrity.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Center for Drug Evaluation and Research. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]

  • ICH releases draft guidelines on analytical method development. (2022). RAPS. [Link]

  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Analytical Method Validation (AMV) Procedure / Guide. (2021). Pharma Beginners. [Link]

  • A Review on Step-by-Step Analytical Method Validation. (n.d.). IOSR Journal of Pharmacy. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION. (2025). ResearchGate. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry. (2014). PubMed. [Link]

  • HPLC Methods for Recently Approved Pharmaceuticals. (2005). National Academic Digital Library of Ethiopia. [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health. [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (2016). eScholarship.org. [Link]

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A Senior Scientist's Guide to the Comparative Reactivity of Benzonitrile Derivatives in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Benzonitriles in Heterocyclic Chemistry

For researchers and professionals in drug development and materials science, benzonitrile and its derivatives are indispensable building blocks.[1] Characterized by a cyano (-C≡N) group attached to a benzene ring, these aromatic nitriles are precursors to a vast array of nitrogen-containing heterocycles, which form the core scaffolds of numerous pharmaceuticals, agrochemicals, and functional materials.[2]

The versatility of the benzonitrile core lies in its tunable reactivity. By strategically modifying the substituents on the aromatic ring, a chemist can finely control the electronic properties of the nitrile group and the ring itself. This modulation dictates the compound's susceptibility to various transformations, particularly cyclization reactions that build molecular complexity in a single, efficient step.[1]

This guide provides an in-depth comparison of the reactivity of substituted benzonitriles in a synthetically vital cyclization: the [3+2] cycloaddition with azide to form 5-substituted-1H-tetrazoles. We will explore the fundamental principles governing this reactivity, present supporting experimental data, and provide a robust protocol for practical application in the laboratory.

Pillar 1: Fundamental Principles of Reactivity

The reactivity of a substituted benzonitrile in a cyclization reaction is primarily governed by the interplay of two key factors: electronic effects and steric effects .

Electronic Effects: The Push and Pull of Electrons

The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This withdrawal occurs through both the sigma-bond framework (inductive effect) and the pi-system (resonance effect), rendering the nitrile carbon electrophilic.[2] Substituents on the aromatic ring can either enhance or diminish this electrophilicity.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and other cyano groups (-CN) further pull electron density from the aromatic ring and, by extension, from the nitrile carbon. This increased electrophilicity makes the nitrile a more potent electrophile, accelerating its reaction with nucleophiles.[1] In the context of cycloadditions like tetrazole formation, theoretical calculations confirm that the activation barriers for the reaction correlate strongly with the electron-withdrawing potential of the substituent.[3]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) push electron density into the aromatic ring. This donation counteracts the inherent electron-withdrawing nature of the nitrile group, reducing the electrophilicity of the nitrile carbon and thus slowing the rate of nucleophilic attack or cycloaddition.[4][5]

This relationship is visually summarized in the workflow below.

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) ewg e.g., -NO₂, -CF₃ ewg_effect Decreases electron density on nitrile carbon ewg->ewg_effect ewg_result Increases electrophilicity ewg_effect->ewg_result ewg_outcome Accelerates Cyclization Rate ewg_result->ewg_outcome edg e.g., -OCH₃, -CH₃ edg_effect Increases electron density on nitrile carbon edg->edg_effect edg_result Decreases electrophilicity edg_effect->edg_result edg_outcome Decelerates Cyclization Rate edg_result->edg_outcome start Substituted Benzonitrile start->ewg EWG attached start->edg EDG attached

Caption: Logical flow of substituent electronic effects on cyclization rates.

Steric Effects: The Impact of Bulk and Position

While electronic effects often dominate, the size and position of substituents can significantly influence reaction rates.

  • Ortho-Substituents: Groups at the ortho position (adjacent to the nitrile) can sterically hinder the approach of the reacting partner to the cyano group. This steric clash can slow down or even prevent cyclization, regardless of the substituent's electronic properties.[6][7]

  • Meta vs. Para Positioning: For a given substituent, the para-position typically exerts the strongest resonance effect, while the meta-position relies more on inductive effects. This can lead to noticeable differences in reactivity between isomers. For example, a para-nitro group strongly deactivates the entire ring through resonance, making the nitrile carbon highly electrophilic. A meta-nitro group's influence is primarily inductive, which is a weaker effect.

Pillar 2: Comparative Reactivity in Tetrazole Synthesis

The [3+2] cycloaddition between a nitrile and an azide salt (e.g., sodium azide, NaN₃) is a cornerstone reaction for synthesizing 5-substituted-1H-tetrazoles, a scaffold of immense importance in medicinal chemistry.[8] The mechanism is debated but is understood to involve the nucleophilic azide anion attacking the electrophilic nitrile carbon, followed by cyclization.[3][9] This reaction serves as an excellent model for comparing the reactivity of benzonitrile derivatives.

The following table consolidates experimental data from a flow chemistry synthesis of tetrazoles, providing a direct comparison of yields under standardized conditions.[10] Higher yields achieved within a fixed residence time generally correlate with higher reaction rates.

Benzonitrile DerivativeSubstituent (Position)Electronic EffectYield (%)[10]
4-Methoxybenzonitrile-OCH₃ (para)Strong EDG10
4-Methylbenzonitrile-CH₃ (para)EDG30
Benzonitrile-H (none)Neutral64
4-Chlorobenzonitrile-Cl (para)Weak EWG87
4-(Trifluoromethyl)benzonitrile-CF₃ (para)Strong EWG95
4-Nitrobenzonitrile-NO₂ (para)Strong EWG>99

Analysis of Results:

The data clearly validates the principles of electronic effects. A strong, direct correlation is observed between the electron-withdrawing strength of the para-substituent and the efficiency of the cyclization.

  • Strong EWGs (-NO₂, -CF₃): These derivatives give near-quantitative yields, indicating a rapid and efficient reaction. The powerful pull of these groups makes the nitrile carbon exceptionally electrophilic and susceptible to attack by the azide anion.

  • Weak EWG (-Cl): The chloro-derivative shows a high yield, significantly better than the unsubstituted benzonitrile, consistent with the group's electron-withdrawing inductive effect.

  • Unsubstituted (-H): Benzonitrile itself serves as the benchmark, providing a moderate yield under these conditions.

  • EDGs (-CH₃, -OCH₃): Reactivity drops sharply. The electron-donating nature of these groups reduces the nitrile's electrophilicity, slowing the key bond-forming step with the azide nucleophile. The strongly donating methoxy group nearly shuts down the reaction.

Pillar 3: Experimental Protocol & Workflow

This section provides a trustworthy, self-validating protocol for the synthesis of 5-(4-nitrophenyl)-1H-tetrazole from 4-nitrobenzonitrile, chosen for its high reactivity and yield.

Detailed Step-by-Step Methodology

Objective: To synthesize 5-(4-nitrophenyl)-1H-tetrazole via [3+2] cycloaddition.

Materials & Reagents:

  • 4-Nitrobenzonitrile

  • Sodium Azide (NaN₃) (Caution: Acutely toxic and potentially explosive)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzonitrile (e.g., 1.48 g, 10 mmol).

  • Reagent Addition: Add sodium azide (0.78 g, 12 mmol, 1.2 equiv.) and ammonium chloride (0.64 g, 12 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

  • Heating: Stir the mixture and heat to 120-130 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Cooling & Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 100 mL of water.

  • Acidification: While stirring, acidify the aqueous mixture to pH ~2 by the dropwise addition of 2M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-(4-nitrophenyl)-1H-tetrazole as a solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry).

The general laboratory workflow for this synthesis is depicted below.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification & Analysis reagents 1. Combine 4-Nitrobenzonitrile, NaN₃, and NH₄Cl in DMF heating 2. Heat mixture to 120-130 °C with stirring reagents->heating monitor 3. Monitor reaction by TLC heating->monitor cool 4. Cool to Room Temp. monitor->cool quench 5. Quench with H₂O cool->quench acidify 6. Acidify with HCl to precipitate product quench->acidify filtrate 7. Isolate solid via vacuum filtration acidify->filtrate recrystal 8. Recrystallize crude product filtrate->recrystal char 9. Characterize via NMR, IR, MS recrystal->char

Caption: Standard laboratory workflow for tetrazole synthesis and purification.

Conclusion

The reactivity of benzonitrile derivatives in cyclization reactions is a predictable and controllable function of their substituent patterns. Electron-withdrawing groups, particularly at the para-position, significantly accelerate cycloadditions where the nitrile acts as an electrophile, such as in the formation of tetrazoles. Conversely, electron-donating groups decelerate these reactions. Steric hindrance from bulky ortho-substituents can also play a critical role by impeding the approach of the reaction partner. For scientists in drug discovery and process development, a firm grasp of these principles is essential for designing efficient synthetic routes to complex heterocyclic molecules, enabling the rational and predictable construction of novel chemical entities.

References

  • Sharpless, K.B., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]

  • Ghosh, A., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at: [Link]

  • Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Available at: [Link]

  • Acharjee, N., et al. (2023). Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from the molecular electron density theory perspective. Scientiae Radices. Available at: [Link]

  • Verma, S., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Available at: [Link]

  • Ghosh, A., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]

  • Acharjee, N., et al. (2023). Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from the molecular electron density theory perspective. ResearchGate. Available at: [Link]

  • Tighadouini, S., et al. (2016). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. ResearchGate. Available at: [Link]

  • Karmakar, P., & Brahmachari, G. (2021). [3 + 2] cycloaddition of nitrile 3ab with sodium azide (5) to the corresponding 5-substituted tetrazole 6ab. ResearchGate. Available at: [Link]

  • Lumen Learning. Substituent Effects. Organic Chemistry II. Available at: [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • Spurling, T.H., et al. (1976). Steric effects in cyclization reactions. ResearchGate. Available at: [Link]

  • Molins, M., et al. (2020). Flow [3 + 2] Huisgen cycloaddition of substituted benzonitriles to yield 5-substituted-1H-tetrazoles using a copper coil reactor. ResearchGate. Available at: [Link]

  • Kaur, H., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development and chemical manufacturing. This guide provides an in-depth comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative purity analysis of 2-Amino-4-methoxybenzonitrile, a versatile building block in medicinal chemistry.[1] We will explore the underlying chromatographic principles, compare an isocratic method against a gradient elution approach, and provide detailed experimental protocols. The discussion, grounded in practical experience, explains the rationale behind methodological choices to equip researchers, analytical chemists, and quality control professionals with a robust framework for reliable purity determination.

Introduction: The Imperative for Accurate Purity Profiling

This compound is a substituted aromatic compound whose structural motifs—an amine, a nitrile, and a methoxy group—make it a valuable precursor in the synthesis of a wide range of biologically active molecules.[1][2] As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of safety and efficacy in the final drug product. Even trace impurities, such as isomers, unreacted starting materials, or degradation products, can alter pharmacological activity or introduce toxicity.[3]

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This guide will compare two RP-HPLC methods to illustrate how strategic selection of mobile phase, column chemistry, and elution mode can overcome common analytical challenges and provide a validated, trustworthy purity value.

Analyte Characteristics and Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Structure and Polarity: this compound (C₈H₈N₂O) possesses both polar functional groups (amine, nitrile, methoxy) and a non-polar aromatic ring.[2] This amphiphilic nature makes it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-LC), where a non-polar stationary phase is used with a polar mobile phase.[5][6] In RP-LC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[7]

  • UV Absorbance: The benzonitrile core constitutes a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. Aromatic compounds of this nature typically exhibit significant absorbance between 210 and 280 nm, making UV detection a straightforward and robust choice.[8][9]

  • Potential Impurities: A comprehensive purity analysis must account for potential process-related impurities and degradants. These may include starting materials, regioisomers (e.g., 4-Amino-2-methoxybenzonitrile), or byproducts from side reactions.[10] A robust HPLC method must be able to resolve the main analyte peak from all such potential contaminants.

Caption: Chemical Structure of this compound.

Comparative Experimental Protocols

The following section details two distinct HPLC methods. Method 1 represents a standard, rapid screening approach, while Method 2 is an optimized method designed for superior resolution and peak symmetry, making it more suitable as a stability-indicating assay.[3][11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Stock Standard (1 mg/mL in Diluent) prep_work Prepare Working Standard (e.g., 0.1 mg/mL) prep_std->prep_work instrument Equilibrate HPLC System (Column, Mobile Phase) prep_work->instrument Inject prep_sample Prepare Synthesized Sample (e.g., 0.1 mg/mL) prep_sample->instrument Inject injection Inject Blank (Diluent), Standard, and Sample instrument->injection detection Acquire Chromatographic Data (UV Detector) injection->detection integrate Integrate Peaks detection->integrate calculate Calculate Purity (% Area) integrate->calculate compare Compare Methods (Resolution, Tailing) calculate->compare

Caption: General workflow for HPLC purity assessment.

Method 1: Isocratic RP-HPLC with Acetonitrile/Water

This method is designed for rapid quality control screening. Its primary advantage is simplicity and speed, using a constant mobile phase composition.

Scientific Rationale:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.[12][13]

  • Mobile Phase: An isocratic mixture of acetonitrile and water provides a constant elution strength. Acetonitrile is often chosen for its low viscosity and UV transparency.[14] The ratio is selected to provide a reasonable retention time (typically 3-10 minutes) for the main analyte.

Detailed Protocol:

  • Reagent and Sample Preparation:

    • Mobile Phase: Prepare a mixture of HPLC-grade Acetonitrile and HPLC-grade Water (60:40 v/v). Filter through a 0.45 µm membrane filter and degas.

    • Diluent: Use the mobile phase as the diluent.

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

  • HPLC System Configuration:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Run Time: 15 minutes.

Method 2: Gradient RP-HPLC with Methanol/Water and Acidic Modifier

This method is optimized for higher resolution and is better suited for separating closely eluting impurities or for use as a formal stability-indicating method.

Scientific Rationale:

  • Stationary Phase: A phenyl-hexyl column is chosen as an alternative. The phenyl groups can offer different selectivity for aromatic compounds through π-π interactions, potentially resolving impurities that co-elute on a C18 column.[7]

  • Mobile Phase: A gradient elution, starting with a higher aqueous content and increasing the organic modifier (methanol) over time, is effective for separating a wider range of impurities, from polar to non-polar.[11] Methanol is used instead of acetonitrile to introduce a different solvent selectivity.[11]

  • Acidic Modifier: The addition of 0.1% formic acid to the mobile phase is crucial. It protonates the basic amino group on the analyte, ensuring a consistent charge state. More importantly, it suppresses the interaction between the protonated amine and any free, acidic silanol groups on the silica-based stationary phase, leading to significantly improved peak shape (reduced tailing).[15][16]

Detailed Protocol:

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.

    • Diluent: Prepare a mixture of Water and Methanol (50:50 v/v).

    • Standard and Sample Solutions (0.1 mg/mL): Prepare as described in Method 1, using the diluent specified here.

  • HPLC System Configuration:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Run Time: 30 minutes.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 20 80
      25.0 20 80
      25.1 70 30

      | 30.0 | 70 | 30 |

Comparative Data Analysis and Discussion

To illustrate the performance differences, the following table summarizes hypothetical data obtained from analyzing a synthesized batch of this compound containing a known impurity at the 0.5% level.

Table 1: Comparison of Chromatographic Performance

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Senior Scientist's Interpretation
Analyte Retention Time (t_R) 5.82 min12.45 minThe longer retention in Method 2 is expected due to the gradient and provides more opportunity for separation.
Analyte Purity (% Area) 99.35%99.28%The % area is similar, but this metric alone can be misleading if peaks are not well-resolved.
Analyte Tailing Factor (T_f) 1.81.1A tailing factor close to 1.0 indicates a highly symmetrical peak. The acidic modifier in Method 2 drastically improves peak shape, which is critical for accurate integration.
Analyte Theoretical Plates (N) 5,50015,000The higher plate count signifies much greater column efficiency and sharper peaks in Method 2.
Resolution (R_s) with Impurity 1.33.5Resolution is the most critical parameter. An R_s of 1.3 indicates incomplete, baseline separation. An R_s of 3.5 signifies excellent, baseline resolution, ensuring the impurity is accurately quantified and is not contributing to the main peak area.

Discussion of Results:

The data clearly demonstrates the superiority of Method 2 for an accurate and reliable purity assessment. While Method 1 is faster and simpler, it suffers from two major drawbacks evident in the hypothetical data:

  • Poor Peak Shape: The significant peak tailing (T_f = 1.8) for the main analyte is a classic sign of secondary interactions between the basic amine and the stationary phase. This can lead to inaccurate peak integration and quantification.

  • Inadequate Resolution: The resolution of 1.3 is below the generally accepted minimum of 1.5 for baseline separation. This means the impurity peak is not fully distinct from the main analyte peak, leading to an overestimation of purity.

Method 2 directly addresses these issues. The use of an acidic modifier successfully mitigates peak tailing, resulting in a symmetrical peak (T_f = 1.1). The combination of a different stationary phase (Phenyl-Hexyl) and a gradient elution program provides the necessary selectivity and peak capacity to fully resolve the impurity from the main component (R_s = 3.5). This approach provides a much higher degree of confidence in the reported purity value of 99.28%.

Conclusion and Recommendations

The choice of an HPLC method for purity analysis must be fit for purpose.

  • Method 1 (Isocratic) may be suitable for very rapid, in-process checks where the impurity profile is well-understood and no closely eluting species are expected. However, its limitations in peak shape and resolving power make it unsuitable for final release testing or stability studies.

  • Method 2 (Gradient) represents a robust, scientifically sound approach for the definitive purity assessment of this compound. The strategic use of a gradient, an alternative stationary phase, and a mobile phase modifier demonstrates a thorough analytical development process. It provides a self-validating system where sharp, symmetrical peaks and excellent resolution instill high confidence in the results. This method is strongly recommended for quality control, regulatory submissions, and any application where an accurate impurity profile is paramount.

By comparing these two methods, we underscore a critical principle in analytical science: the initial, simplest approach is often just a starting point. True analytical excellence requires a deeper understanding of the chemical interactions at play and a willingness to optimize for resolution and peak integrity, thereby ensuring the trustworthiness of the final data.

References

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  • Benzonitrile, 4-methoxy-. NIST WebBook.[Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[Link]

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Heliyon (Cell Press).[Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences.[Link]

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  • Synthesis and Characterization of Bemotrizinol Impurities. Orbital: The Electronic Journal of Chemistry.[Link]

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A Senior Application Scientist's Guide to the Chemoselective Reduction of the Nitro Group on Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, aminobenzonitriles stand out as pivotal building blocks. Their utility stems from the dual reactivity of the amino and nitrile groups, which serve as handles for constructing complex molecular architectures. However, the synthesis of these valuable intermediates presents a classic chemoselectivity challenge: the reduction of an aromatic nitro group without affecting the adjacent, and also reducible, nitrile functionality.

This guide provides an in-depth comparison of the primary methodologies employed for this transformation. We will move beyond a simple recitation of reagents to dissect the underlying mechanisms, offering field-proven insights into why specific choices are made and how reaction parameters can be fine-tuned to achieve the desired outcome. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

The Core Challenge: Selectivity Over a Reducible Nitrile

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. Conversely, the reduction of a nitrile to a primary amine is a four-electron process. Many powerful reducing systems can readily effect both transformations, leading to the undesired benzylamine derivative. The key to success lies in selecting a reagent system that exhibits a strong kinetic or electronic preference for the nitro group.

G cluster_0 Reaction Pathways Start Nitrobenzonitrile (Ar-NO2-CN) Desired Aminobenzonitrile (Ar-NH2-CN) Start->Desired Selective -NO2 Reduction Undesired Aminobenzylamine (Ar-NH2-CH2NH2) Start->Undesired Non-selective -NO2 & -CN Reduction G cluster_1 Simplified Metal/Acid Reduction Pathway ArNO2 Ar-NO2 ArNO Ar-NO (Nitroso) ArNO2->ArNO + 2e- + 2H+ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e- + 2H+ ArNH3 Ar-NH3+ (Anilinium) ArNHOH->ArNH3 + 2e- + 2H+

Caption: Key intermediates in a metal/acid nitro reduction.

Common Systems and Performance:

  • Tin(II) Chloride (SnCl₂·2H₂O): This is a very mild and highly selective reagent, often used in polar protic solvents like ethanol or ethyl acetate. [1][2][3]It reliably reduces nitro groups while leaving nitriles, esters, and ketones untouched. The primary drawback is the workup, which requires neutralization and removal of tin salts, often leading to emulsions and tedious extractions. [4][5]* Iron/HCl or Iron/NH₄Cl (Béchamp Reduction): This is an economical, environmentally friendly, and highly effective method, particularly on an industrial scale. [6][7]A key advantage is that the reaction is autocatalytic; the FeCl₂ product is hydrolyzed by steam to regenerate HCl, meaning only a catalytic amount of acid is needed to initiate the process. [7][8]It demonstrates excellent chemoselectivity for the nitro group. [9]* Zinc/Acetic Acid (Zn/AcOH): Zinc powder in acetic acid or with ammonium chloride is another reliable system that offers mild conditions and good selectivity. [1]

Catalytic Transfer Hydrogenation: The Safe and Convenient Alternative

This method combines the catalytic efficiency of hydrogenation with the convenience of using liquid hydrogen donors, circumventing the need for high-pressure hydrogen gas. [10] Mechanism Causality: A hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, transfers hydrogen to the substrate via a metal catalyst. [11][12]The mechanism on the catalyst surface is similar to catalytic hydrogenation, but the source of hydrogen is different.

Common Systems and Performance:

  • Pd/C with Ammonium Formate (HCOONH₄) or Formic Acid (HCOOH): This is arguably the most common and convenient transfer hydrogenation system. [11][12]The reaction is often fast, clean, and highly selective for the nitro group. It provides an excellent balance of reactivity, selectivity, and operational safety.

  • Iron-Based Catalysts: In a push for more sustainable chemistry, well-defined iron complexes have been developed that catalyze the transfer hydrogenation of nitroarenes using formic acid, often under base-free conditions. [10]

Comparative Performance Data

Reducing SystemTypical ConditionsSelectivity (-NO₂ vs -CN)AdvantagesDisadvantages
H₂ / Pd-C 1-5 atm H₂, EtOH, RTGood to ModerateHigh yield, clean (H₂O byproduct), catalytic.Requires H₂ gas handling, risk of nitrile reduction and dehalogenation. [1][13]
H₂ / Raney-Ni 1-10 atm H₂, MeOH/Dioxane, RTGoodCost-effective, avoids dehalogenation. [1]Selectivity can be solvent-dependent, potential side reactions. [14][15]
SnCl₂·2H₂O EtOH or EtOAc, RefluxExcellentVery high chemoselectivity, mild conditions. [2]Stoichiometric, difficult workup due to tin salts. [5]
Fe / HCl (or NH₄Cl) EtOH/H₂O, RefluxExcellentVery low cost, high selectivity, environmentally benign. [7][9]Stoichiometric, requires removal of iron oxides.
Pd-C / HCOONH₄ MeOH, RefluxExcellentNo H₂ gas needed, very safe, fast, high yield. [11][12]Higher cost than Fe/HCl, catalyst can be pyrophoric.

Validated Experimental Protocols

G cluster_2 General Experimental Workflow Setup Reaction Setup (Substrate, Reagent, Solvent) Reaction Reaction Monitoring (TLC, LCMS) Setup->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Extraction Organic Extraction Workup->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification

Sources

A Comparative Guide to the Synthesis of 2-Amino-4-methoxybenzonitrile: Efficacy of Key Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, the efficient synthesis of key intermediates is a cornerstone of successful project timelines and resource management. 2-Amino-4-methoxybenzonitrile, a valuable building block in medicinal chemistry, can be accessed through several synthetic routes. This guide provides an in-depth comparison of two prominent pathways: the classical Sandmeyer reaction and the more modern Palladium-Catalyzed Cyanation. We will delve into the mechanistic underpinnings, practical execution, and critically compare the efficacy of each method based on available experimental data.

This guide is structured to provide a comprehensive technical overview, enabling you to make informed decisions for your synthetic strategy. We will explore the causality behind experimental choices and present detailed, validated protocols for each pathway.

Unveiling the Synthetic Approaches

The synthesis of this compound primarily revolves around the introduction of a cyano group onto a substituted aniline precursor. The two main strategies we will compare are:

  • The Sandmeyer Reaction: A long-established method that proceeds via a diazonium salt intermediate derived from an aromatic amine.

  • Palladium-Catalyzed Cyanation: A transition metal-catalyzed cross-coupling reaction that offers a more recent alternative to classical methods.

Pathway 1: The Sandmeyer Reaction of 3-Methoxyaniline

The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry for the conversion of primary aryl amines to a variety of functional groups, including nitriles.[1][2] The reaction proceeds through a two-step sequence: diazotization of the amine followed by displacement of the diazonium group with a cyanide nucleophile, typically mediated by a copper(I) salt.[1][2]

Mechanistic Rationale

The reaction is initiated by the diazotization of the starting material, 3-methoxyaniline, using a nitrite source (e.g., sodium nitrite) in an acidic medium to form the corresponding diazonium salt. This intermediate is highly reactive due to the excellent leaving group potential of dinitrogen gas (N₂). The subsequent cyanation is a radical-nucleophilic aromatic substitution (SRNAr) process.[2] Copper(I) cyanide plays a dual role, acting as both the source of the cyanide nucleophile and a catalyst that facilitates the single-electron transfer to the diazonium salt, generating an aryl radical. This radical then reacts with the cyanide to form the final product.

Figure 1: General workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol: Sandmeyer Cyanation

The following protocol is a representative procedure for the synthesis of an aromatic nitrile from a substituted aniline via the Sandmeyer reaction.

Step 1: Diazotization of 3-Methoxyaniline

  • In a well-ventilated fume hood, dissolve 3-methoxyaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, gently heat the reaction mixture to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Pathway 2: Palladium-Catalyzed Cyanation of 2-Bromo-5-methoxyaniline

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering milder conditions and broader functional group tolerance compared to many classical methods.[3] The cyanation of aryl halides provides a powerful tool for the synthesis of benzonitriles.[3]

Mechanistic Rationale

This pathway involves the reaction of a halogenated precursor, 2-bromo-5-methoxyaniline, with a cyanide source in the presence of a palladium catalyst. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) and subsequent reductive elimination to yield the desired benzonitrile and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.

Figure 2: General workflow for the Palladium-Catalyzed Cyanation synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Cyanation

The following is a general procedure for the palladium-catalyzed cyanation of an aryl bromide.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-5-methoxyaniline, the palladium catalyst (e.g., palladium(II) acetate), the phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf), and the cyanide source (e.g., zinc cyanide).

  • Add a dry, degassed solvent (e.g., DMF or DMAc) and a base (e.g., sodium carbonate or triethylamine).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Efficacy Comparison: Sandmeyer vs. Palladium-Catalyzed Cyanation

The choice between these two synthetic pathways depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

ParameterSandmeyer ReactionPalladium-Catalyzed Cyanation
Starting Material 3-Methoxyaniline2-Bromo-5-methoxyaniline
Key Reagents NaNO₂, HCl, CuCNPd catalyst, ligand, cyanide source (e.g., Zn(CN)₂)
Typical Yields Moderate to good (often 50-80%)Good to excellent (often >80%)[3]
Reaction Conditions Low temperatures for diazotization (0-5 °C), then heatingElevated temperatures (80-120 °C)
Functional Group Tolerance Limited due to highly acidic and oxidative conditionsGenerally broader
Safety Considerations Diazonium salts can be explosive if isolated; use of toxic copper cyanideUse of toxic cyanide sources (though less toxic alternatives like K₄[Fe(CN)₆] exist); palladium catalysts can be expensive
Scalability Well-established for large-scale synthesisCan be challenging due to catalyst cost and removal
Discussion of Efficacy

Yield and Purity: Palladium-catalyzed cyanations often provide higher yields and cleaner reactions compared to the Sandmeyer reaction.[3] The Sandmeyer reaction can be prone to side reactions, leading to the formation of byproducts that require more extensive purification.

Versatility and Substrate Scope: Palladium-catalyzed methods generally exhibit a broader substrate scope and greater functional group tolerance. The highly acidic and oxidative conditions of the Sandmeyer reaction can be incompatible with sensitive functional groups.

Cost and Practicality: For large-scale industrial synthesis, the Sandmeyer reaction may be more cost-effective due to the lower cost of reagents compared to expensive palladium catalysts and phosphine ligands. However, for laboratory-scale synthesis and in cases where high purity and yield are paramount, palladium-catalyzed methods are often preferred.

Safety: Both methods involve hazardous materials. The in-situ generation and immediate use of diazonium salts in the Sandmeyer reaction are crucial to mitigate the risk of explosion. While palladium-catalyzed reactions avoid diazonium salts, they still employ toxic cyanide sources, although less toxic alternatives are being developed.[3]

Conclusion

Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable synthetic pathways to this compound. The Sandmeyer reaction, while a classic and cost-effective method, may be limited by moderate yields and harsher reaction conditions. In contrast, palladium-catalyzed cyanation offers a more modern approach with generally higher yields, milder conditions, and broader functional group tolerance, albeit at a potentially higher cost for catalysts and ligands.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost considerations, and the chemical environment of the starting materials and desired product. For researchers in drug development, the high efficiency and cleaner reaction profiles of palladium-catalyzed methods often make them the preferred choice for the synthesis of complex and valuable intermediates like this compound.

References

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A Senior Application Scientist's Guide to 2-Amino-4-methoxybenzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of functionalized aromatic building blocks, 2-Amino-4-methoxybenzonitrile emerges as a molecule of significant interest, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth technical review of the applications of this compound, with a comparative analysis of its utility in the synthesis of kinase inhibitors and other heterocyclic scaffolds of medicinal importance.

Unveiling the Synthetic Potential of this compound

This compound (CAS 38487-85-3) is a trifunctional aromatic compound featuring an amine, a methoxy group, and a nitrile moiety.[1] This unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups imparts a distinct reactivity profile, making it a versatile precursor for a range of chemical transformations. Its primary utility lies in its role as a scaffold for the construction of complex heterocyclic systems, which are the core of many modern pharmaceuticals.

The strategic placement of the amino and nitrile groups ortho to each other facilitates cyclization reactions, leading to the formation of fused heterocyclic rings. The methoxy group, positioned para to the amino group, modulates the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions.

The Cornerstone Application: Synthesis of Kinase Inhibitors

A predominant application of this compound is as a key starting material in the synthesis of quinazoline-based kinase inhibitors. Notably, it serves as a precursor to the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib, a crucial therapeutic for non-small cell lung cancer.[2]

The Synthetic Pathway to Gefitinib: A Comparative Overview

The journey from this compound to Gefitinib involves a multi-step synthesis, with a critical nitration step to introduce a second amino group precursor. This dinitro derivative is then elaborated to the final quinazoline structure.

Diagram 1: Synthetic Pathway from this compound to Gefitinib

Gefitinib_Synthesis A This compound B 2-Amino-4-methoxy- 5-nitrobenzonitrile A->B Nitration (HNO3/H2SO4) C 2,5-Diamino-4- methoxybenzonitrile B->C Reduction (SnCl2/HCl) D 6-Methoxy-7-(3-morpholinopropoxy) -3,4-dihydroquinazolin-4-one C->D Cyclization (Formamide) E 4-Chloro-6-methoxy-7-(3- morpholinopropoxy)quinazoline D->E Chlorination (POCl3) F Gefitinib E->F Nucleophilic Substitution (3-Chloro-4-fluoroaniline)

Caption: Synthetic route to Gefitinib starting from this compound.

This pathway highlights the strategic importance of the functional groups on the starting material. The initial nitration is directed by the activating amino and methoxy groups. The subsequent reduction of the nitro group provides the necessary 1,2-diamine functionality for the cyclization to form the quinazoline ring system.

Alternative Precursors and Comparative Analysis

While this compound is a common starting point, alternative routes to Gefitinib exist, some of which bypass this specific intermediate. For instance, a synthesis starting from 3-hydroxy-4-methoxybenzaldehyde has been reported.[3] This alternative involves the conversion of the aldehyde to a nitrile, followed by a similar sequence of nitration, reduction, and cyclization.

Starting MaterialKey TransformationReported Overall YieldReference
This compoundNitration, Reduction, Cyclization~44%
3-Hydroxy-4-methoxybenzaldehydeNitrile formation, Nitration, ReductionNot explicitly stated[3]
6,7-Dimethoxyquinazolin-4(3H)-oneDemethylation, Chlorination10%[4]

This comparative data underscores the importance of starting material selection on the overall efficiency of the synthesis. The route starting from this compound offers a reasonably high yield and utilizes well-established chemical transformations.

Experimental Protocols: A Guide for the Synthetic Chemist

To ensure the reproducibility and success of these synthetic transformations, detailed experimental protocols are essential. The following protocols are based on established literature procedures.

Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile

Causality of Experimental Choices: The use of a strong acid mixture (sulfuric and nitric acid) is necessary to achieve the nitration of the electron-rich aromatic ring. The reaction is conducted at low temperatures to control the regioselectivity and prevent over-nitration.

Protocol 1: Nitration of this compound

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid. Cool this mixture to 0°C.

  • Addition: Slowly add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature is maintained below 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the resulting precipitate by filtration and wash with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. Recrystallize from ethanol to obtain pure 2-Amino-4-methoxy-5-nitrobenzonitrile.[1]

Reduction of the Nitro Group

Causality of Experimental Choices: Tin(II) chloride in the presence of a strong acid like HCl is a classic and effective method for the selective reduction of aromatic nitro groups to amines, even in the presence of other reducible functional groups like nitriles.

Protocol 2: Reduction of 2-Amino-4-methoxy-5-nitrobenzonitrile

  • Suspension: In a round-bottom flask, suspend 2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid to the suspension.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,5-Diamino-4-methoxybenzonitrile.

Beyond Kinase Inhibitors: Exploring Other Synthetic Applications

While the synthesis of Gefitinib is a prominent example, the utility of this compound extends to the preparation of other heterocyclic systems. The inherent reactivity of the amino and nitrile groups allows for their participation in a variety of cyclization and annulation reactions.

Diagram 2: General Reactivity of 2-Aminobenzonitriles

General_Reactivity A 2-Aminobenzonitrile Scaffold B Quinazolines A->B + Formic Acid or equivalent C Benzimidazoles A->C + Carboxylic Acid or equivalent D Benzothiazoles A->D + Sulfur source E Other Fused Heterocycles A->E Various Cyclization Agents

Caption: General synthetic utility of the 2-aminobenzonitrile scaffold.

The exploration of these alternative reaction pathways can lead to the discovery of novel compounds with diverse biological activities. For instance, benzimidazole and benzothiazole cores are present in a wide range of medicinally important molecules.

Conclusion: A Versatile Building Block with Enduring Relevance

References

  • A New Synthesis of Gefitinib. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). UKM Journal Article Repository. Retrieved January 6, 2026, from [Link]

  • Gefitinib. (2015, June 15). New Drug Approvals. Retrieved January 6, 2026, from [Link]

  • Process for the preparation of gefitinib. (n.d.). Google Patents.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • The Significance of Anisonitrile in Organic Synthesis and Chemical Manufacturing. (n.d.). Retrieved January 6, 2026, from [Link]

  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. (n.d.). Google Patents.
  • 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology. (n.d.). Google Patents.
  • United States Patent. (n.d.). Retrieved January 6, 2026, from [Link]

  • WO2023205164A1.pdf. (n.d.).
  • 4-amino-2-methoxybenzonitrile. (2024, April 9). ChemBK. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

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A Comparative Guide to the Biological Efficacy of Compounds Derived from 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Amino-4-methoxybenzonitrile

In the landscape of medicinal chemistry, the benzonitrile moiety serves as a privileged scaffold, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the benzene ring allows for the fine-tuning of physicochemical properties and biological activity. This compound, in particular, has emerged as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique arrangement of an amino group, a methoxy group, and a nitrile functionality provides multiple reactive sites for chemical modification, enabling the construction of complex molecular architectures.[2] This guide provides a comparative analysis of the biological efficacy of various compound classes derived from this core structure, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causality behind experimental designs, present comparative data, and provide detailed protocols to support further research and development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The derivatives of this compound have shown significant promise as anticancer agents, primarily through the synthesis of quinazoline and pyrimidine-based compounds. These heterocyclic systems are known to interact with key targets in cancer signaling pathways, such as receptor tyrosine kinases.

Quinazoline Derivatives: Potent Inhibitors of Receptor Tyrosine Kinases

A primary application of this compound derivatives is in the synthesis of quinazoline-based pharmaceuticals, most notably Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3] EGFR is a key player in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[3] By targeting the ATP-binding site of the EGFR tyrosine kinase, these inhibitors block downstream signaling cascades, leading to the inhibition of cancer cell growth and survival.

The synthesis of these potent molecules often begins with the nitration of this compound to form 2-Amino-4-methoxy-5-nitrobenzonitrile, a key intermediate.[1] Subsequent reduction of the nitro group and cyclization reactions lead to the formation of the quinazoline core.[2]

Logical Workflow for the Utilization of 2-Amino-4-methoxy-5-nitrobenzonitrile in Drug Discovery

Drug Discovery Workflow A This compound (Starting Material) B Nitration A->B C 2-Amino-4-methoxy-5-nitrobenzonitrile (Key Intermediate) B->C D Reduction of Nitro Group C->D E Cyclization Reactions D->E F Quinazoline/Pyrimidine Derivatives E->F G Biological Screening (e.g., Kinase Assays) F->G H Lead Compound Identification G->H

Caption: A generalized workflow for the synthesis and screening of bioactive compounds from this compound.

Comparative studies have demonstrated that subtle structural modifications to the quinazoline scaffold can significantly impact anticancer potency. For instance, a series of novel 4-stilbenylamino quinazoline derivatives synthesized from a key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, exhibited potent activity against several human tumor cell lines.[4] Many of these compounds showed superior IC50 values compared to Gefitinib against A431, A549, and BGC-823 cell lines.[4]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Quinazoline Derivatives

CompoundHeLaMDA-MB-231A431A549BGC-823Reference
Gefitinib 4.328.3>10.0>10.0>10.0[4][5][6]
Compound 21 2.811.95---[5][6]
Compound 22 1.852.15---[5][6]
Compound 23 2.112.05---[5][6]
Compound 6c --~2.0~2.0~2.0[4]

Note: '-' indicates data not available.

Pyrimidine Derivatives: Expanding the Anticancer Armamentarium

Following a similar synthetic strategy, pyrimidine derivatives of this compound have also been explored as potential anticancer agents. The pyrimidine ring serves as a versatile scaffold that can be functionalized to target various cellular pathways involved in cancer progression.

For example, a series of novel pyrimidine derivatives were designed and synthesized, with some compounds showing significant anti-proliferative activity against glioblastoma, triple-negative breast cancer, and oral squamous cell carcinoma cell lines.[7][8] The most potent of these compounds, an N-benzyl derivative, exhibited EC50 values in the range of 4 to 8 µM, demonstrating a significant improvement over the initial lead compound.[7][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., Gefitinib) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

While the anticancer applications of this compound derivatives are well-documented, their potential as antimicrobial and antifungal agents is an emerging area of research. The benzonitrile scaffold is present in some compounds with known antimicrobial properties.

Derivatives incorporating heterocyclic systems known for their antimicrobial activity, such as thiadiazole, have shown promise. For instance, a coumarin derivative bearing a 5-amino-1,3,4-thiadiazole moiety exhibited significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 15 to 22 mm.[9] This compound also demonstrated strong antifungal activity against Aspergillus niger and Candida albicans.[9]

Furthermore, methoxy amino chalcone derivatives have been synthesized and evaluated for their antimicrobial properties.[10] Some of these compounds displayed a broad spectrum of activity, comparable to the standard drugs sulfamerazine and sulfadiazine.[10]

Table 2: Antimicrobial Activity of Selected Heterocyclic Derivatives

CompoundOrganismZone of Inhibition (mm)Reference
ATMC Escherichia coli15-22[9]
Pseudomonas aeruginosa15-22[9]
Klebsiella pneumoniae15-22[9]
Proteus vulgaris15-22[9]
Staphylococcus aureus15-22[9]
Aspergillus nigerStrong Inhibition[9]
Candida albicansStrong Inhibition[9]
Methoxy Amino Chalcone 7 Escherichia coliGood Activity[10]
Staphylococcus aureusGood Activity[10]
Candida albicansGood Activity[10]

Note: "Good Activity" indicates activity comparable to standard controls as reported in the source.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

  • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The exploration of this compound derivatives for anti-inflammatory properties is a promising avenue for the development of new therapeutics for a range of inflammatory diseases. Several classes of compounds containing related structural motifs have demonstrated significant anti-inflammatory effects.

For example, novel benzothiazole derivatives have been synthesized and shown to possess potent in vivo anti-inflammatory and analgesic activities.[11] Similarly, certain quinazoline derivatives have been investigated for their anti-inflammatory potential, with some compounds exhibiting good activity.[12]

The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. For instance, some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to act as NRF2 activators, leading to the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in LPS-challenged RAW 264.7 cells.[13]

Signaling Pathway: NRF2 Activation and Anti-inflammatory Response

NRF2 Pathway cluster_0 Cytoplasm cluster_1 Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds and sequesters CUL3 CUL3-RBX1 (Ubiquitin Ligase) NRF2->CUL3 Ub Ubiquitination & Degradation NRF2->Ub NRF2_n NRF2 NRF2->NRF2_n Translocation CUL3->Ub Mediates ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds Genes Anti-inflammatory & Antioxidant Genes (e.g., HO-1) ARE->Genes Activates Transcription Inflammation_out ↓ Pro-inflammatory Cytokines & Mediators Genes->Inflammation_out Inhibits Activator 2-Amino-thiophene Derivative (NRF2 Activator) Activator->KEAP1 Inhibits Inflammation Inflammatory Stimuli (e.g., LPS)

Caption: Simplified diagram of NRF2 activation by a derivative leading to an anti-inflammatory response.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (final concentration of 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The derivatives, particularly quinazolines and pyrimidines, have demonstrated significant potential as anticancer agents, with some exhibiting superior potency to existing drugs like Gefitinib. The exploration of their antimicrobial and anti-inflammatory activities is a rapidly growing field with promising initial results.

Future research should focus on a more systematic exploration of the structure-activity relationships for each class of biological activity. The generation of comprehensive comparative data, including in vivo studies, will be crucial for identifying lead compounds with optimal efficacy and safety profiles. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this versatile chemical scaffold.

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise characterization of molecular structures is a foundational pillar upon which all subsequent research is built. For substituted benzonitriles, a class of compounds frequently utilized as scaffolds in medicinal chemistry, spectroscopic analysis provides the definitive "fingerprint" of a molecule.[1] This guide offers an in-depth comparative analysis of the spectral data for 2-Amino-4-methoxybenzonitrile, a molecule of interest for further functionalization, against its structural analogues: 4-methoxybenzonitrile, 2-aminobenzonitrile, and aniline.

This document is intended for researchers and professionals in chemical synthesis and drug development. It moves beyond a simple data repository to explain the why behind the observed spectral characteristics, grounding the interpretation in the fundamental principles of spectroscopy and the electronic effects of substituent groups on the benzene ring.

The Logic of Spectroscopic Comparison

The rationale for comparing this compound with its selected analogues is rooted in the principle of incremental structural analysis. By systematically removing key functional groups, we can deconstruct the spectral contributions of each component.

  • 4-Methoxybenzonitrile allows for the isolation of the effects of the electron-donating methoxy group on the benzonitrile core.

  • 2-Aminobenzonitrile demonstrates the influence of the electron-donating amino group, positioned ortho to the nitrile.[2]

  • Aniline provides a baseline spectrum for an amino group on a benzene ring, absent the electron-withdrawing nitrile.[3]

This comparative approach not only validates the structure of the target compound but also deepens our understanding of structure-property relationships within this class of molecules.

G cluster_target Target Compound cluster_analogues Structural Analogues for Comparison Target This compound A 4-Methoxybenzonitrile Target->A -NH2 group B 2-Aminobenzonitrile Target->B -OCH3 group C Aniline Target->C -CN & -OCH3 groups G cluster_workflow Spectroscopic Analysis Workflow Start Purified Compound Prep_NMR Dissolve in Deuterated Solvent Start->Prep_NMR Prep_IR Place on ATR Crystal Start->Prep_IR Prep_MS Dissolve in Volatile Solvent Start->Prep_MS Acquire_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Acquire_MS Acquire Mass Spectrum Prep_MS->Acquire_MS Analyze Data Processing & Interpretation Acquire_NMR->Analyze Acquire_IR->Analyze Acquire_MS->Analyze

Caption: General workflow for spectroscopic sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C. [4]

Infrared (IR) Spectroscopy
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis. This is crucial to subtract the atmospheric and instrument-related absorbances.

  • Sample Analysis:

    • Apply the sample to the ATR crystal.

    • Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)
  • Instrumentation: Use an Electron Ionization (EI) mass spectrometer, which is a common technique for small, relatively volatile organic molecules.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 40-400 amu).

    • The standard electron energy for EI is 70 eV. This provides reproducible fragmentation patterns that are useful for library matching.

Conclusion

The structural elucidation of this compound is effectively achieved through a multi-technique spectroscopic approach, enhanced by a comparative analysis with its structural analogues. The predicted spectra are consistent with the presence of the amino, methoxy, and nitrile functional groups on the benzene ring. The electron-donating nature of the amino and methoxy groups results in characteristic upfield shifts in the NMR spectra and influences the vibrational frequencies observed in the IR spectrum. This guide provides the foundational data and standardized protocols necessary for researchers to confidently synthesize, identify, and utilize this versatile chemical intermediate in their development programs.

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Navigating the Synthetic Maze: A Comparative Guide to the Limitations of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of medicinal chemistry and organic synthesis, the selection of building blocks is paramount to the success of a synthetic campaign. 2-Amino-4-methoxybenzonitrile (CAS: 38487-85-3), a bifunctional aromatic compound, presents itself as a valuable intermediate, offering both a nucleophilic amino group and an electrophilic nitrile functionality.[1][2] This unique arrangement allows for diverse transformations, making it a frequent starting point for the synthesis of heterocyclic scaffolds, particularly those found in pharmacologically active agents.[3]

However, the true utility of a reagent is defined not just by its potential reactions but also by its limitations. For researchers, scientists, and drug development professionals, understanding these constraints is crucial for troubleshooting, optimizing reaction conditions, and making informed decisions about substrate selection. This guide provides an in-depth analysis of the inherent limitations of this compound, comparing its performance with viable alternatives and providing the experimental context needed to navigate its complex reactivity.

The Electronic Dichotomy: When Activating and Deactivating Forces Collide

The reactivity of this compound is governed by a delicate interplay of electronic effects from its three functional groups. The methoxy (-OCH₃) and amino (-NH₂) groups are both powerful activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance (+R effect). Conversely, the nitrile (-C≡N) group is strongly deactivating, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects.[4]

This electronic tug-of-war is the primary source of the molecule's synthetic limitations. While the methoxy group enhances the ring's electron density, the adjacent, powerful electron-withdrawing nitrile group significantly diminishes the nucleophilicity of the amino group. This effect is well-documented in related structures; for instance, the conjugate acid of 4-aminobenzonitrile has a pKa of 1.74, making it a much weaker base than aniline (pKa of conjugate acid = 4.6), a direct consequence of the nitrile's electron-withdrawing nature.[4]

Caption: Interplay of electron-donating and withdrawing groups.

Limitation 1: Attenuated Nucleophilicity of the Amino Group

The most significant practical limitation of this compound is the reduced nucleophilic character of its amino group.

Causality and Consequences

The proximity of the potent electron-withdrawing nitrile group significantly delocalizes the nitrogen atom's lone pair of electrons, rendering the amino group less available for nucleophilic attack. This deactivation poses a considerable challenge in reactions that rely on the amino group's nucleophilicity as a key mechanistic step.

A prime example is in the synthesis of certain nitrogen-containing heterocycles. For instance, in cyclization reactions requiring an initial aza-Michael addition, a highly nucleophilic amine is essential. Studies on the closely related 2-amino-5-nitrobenzonitrile, which features the even more powerful electron-withdrawing nitro group, have shown it completely fails to undergo reactions like the synthesis of 4-aminoquinolines from ynones, where less deactivated aminobenzonitriles succeed.[5] This highlights a critical failure point: when the reaction mechanism hinges on a potent amine nucleophile, this compound is often an unsuitable substrate.

Comparative Analysis & Alternatives

When faced with a reaction failing due to low nucleophilicity, a scientist's logical next step is to choose a substrate where this deactivating influence is absent.

SubstrateKey FeatureExpected Yield in Nucleophilic AttackRationale
This compound Deactivated -NH₂ due to ortho -CNLow to NoneThe nitrile group's strong -I and -R effects reduce the amino group's nucleophilicity.[4]
3-Methoxyaniline No deactivating -CN groupHighThe amino group's nucleophilicity is preserved and enhanced by the meta -OCH₃ group.
2,4-Dimethoxyaniline Second activating -OCH₃ groupVery HighThe additional electron-donating methoxy group significantly boosts the amino group's nucleophilicity.

Limitation 2: The Vulnerable Nitrile Moiety in Harsh Conditions

While the nitrile group's electronic properties impact the amino group, its own reactivity presents a second major limitation: susceptibility to hydrolysis.

Causality and Consequences

Nitriles are prone to hydrolysis under both strongly acidic and strongly basic conditions. The reaction typically proceeds in two stages: first, conversion to a primary amide, followed by further hydrolysis to a carboxylic acid.[6][7] This transformation is often irreversible and can compete with or entirely prevent the desired reaction.

G A This compound (R-CN) B Amide Intermediate (R-CONH2) A->B H₃O⁺ or OH⁻ (Heat) C Carboxylic Acid Product (R-COOH) B->C H₃O⁺ or OH⁻ (Heat)

Caption: Unwanted hydrolysis pathway of the nitrile group.

This instability is a critical drawback in multi-step syntheses. For example, if a subsequent reaction step requires refluxing in concentrated HCl to remove a protecting group, the nitrile on this compound would likely be hydrolyzed to a carboxylic acid, leading to an undesired byproduct and low yield of the intended molecule.[7][8]

Strategic Alternatives
  • Reaction Sequencing: Introduce the nitrile group late in the synthetic sequence, after all harsh acidic or basic steps are completed. This can be achieved via a Sandmeyer reaction from a corresponding aniline.[9]

  • Use of Milder Conditions: Whenever possible, opt for reactions that proceed under neutral or mildly acidic/basic conditions. For example, using microwave-assisted synthesis can often reduce reaction times and allow for lower temperatures, potentially sparing the nitrile group.[10]

  • Alternative Functional Groups: Employ a more robust group as a precursor. For example, an aldehyde can be carried through several synthetic steps and converted to a nitrile in a final, mild step via its oxime.[11]

Case Study: Synthesis of 2-Aminoquinazoline Derivatives

The synthesis of the quinazoline scaffold, a privileged structure in medicinal chemistry, serves as an excellent case study to illustrate these limitations.[12][13] One modern approach involves the [4+2] annulation of a 2-aminobenzonitrile with another cyanamide, mediated by acid.[12]

The Challenge with this compound

In this reaction, the 2-aminobenzonitrile acts as the nucleophilic component. As established, the reduced nucleophilicity of the amino group in this compound would likely render this reaction slow and low-yielding. The required acidic conditions and heat could also jeopardize the integrity of the nitrile group, leading to hydrolysis byproducts.

Comparative Experimental Protocol

Here, we outline a general protocol for this type of cyclization and discuss the expected outcomes with different substrates.

Protocol: Acid-Mediated Synthesis of 2-Aminoquinazoline Derivatives [12]

  • Reaction Setup: To a 25 mL flask, add the 2-aminobenzonitrile derivative (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (5 mL) as the solvent.

  • Reaction: Stir the resulting mixture at 70 °C for 1-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.

Expected Outcomes & Scientist's Insights
  • Using 2-Aminobenzonitrile (Control): This substrate is expected to give a good yield of the desired 2-amino-4-iminoquinazoline product as it lacks strong deactivating groups ortho to the amine.[12]

  • Using this compound: The reaction is predicted to be significantly slower. A higher temperature or longer reaction time may be required, which increases the risk of nitrile hydrolysis and other side reactions. The final yield is expected to be poor. This is a classic example where intramolecular electronics work against the desired reaction pathway.

  • Alternative Substrate (e.g., 2-Aminoacetophenone): In the same study, 2-amino aryl ketones were shown to be effective substrates, reacting with N-benzyl cyanamides to form 2-aminoquinazolines in high yields.[12] This demonstrates a strategic pivot: if the aminobenzonitrile is too unreactive, switching to a related substrate with a different functional group (ketone instead of nitrile) can salvage the synthetic route.

G start Start: Quinazoline Synthesis sub Select Substrate start->sub ambn This compound sub->ambn Path A alt Alternative: 2-Aminoacetophenone sub->alt Path B (Recommended) react [4+2] Annulation (Acid, Heat) ambn->react alt->react outcome_ambn Low Nucleophilicity Leads to Low Yield / No Reaction Risk of Hydrolysis react->outcome_ambn From Path A outcome_alt Sufficient Nucleophilicity Leads to High Yield of Desired Quinazoline react->outcome_alt From Path B

Caption: Decision workflow for quinazoline synthesis.

Conclusion

This compound is a synthetically useful molecule, but its utility is circumscribed by two key limitations rooted in its electronic structure: the attenuated nucleophilicity of its amino group and the hydrolytic instability of its nitrile group. For the medicinal or process chemist, recognizing these potential pitfalls is the first step toward intelligent synthetic design. When a reaction requires a potent amine nucleophile or involves harsh acidic or basic conditions, researchers should strongly consider alternative substrates or synthetic strategies. By understanding the "why" behind a reaction's failure, we can more efficiently navigate the complex landscape of organic synthesis and accelerate the development of novel molecules.

References

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper handling and disposal of 2-Amino-4-methoxybenzonitrile, moving beyond simple steps to explain the scientific rationale behind each procedure.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No: 38487-85-3) is an aromatic nitrile compound.[1] Its structure presents a combination of functional groups that dictate its hazard profile. Before handling, it is imperative to understand its inherent risks. The primary hazards are associated with its irritant properties and the potential for severe reactions if mishandled.[1]

The general classification for nitriles warrants extreme caution, as they can potentially release highly toxic hydrogen cyanide gas under certain conditions, such as contact with strong acids.

Table 1: GHS Hazard Profile for this compound and Related Compounds

Hazard Class GHS Code Description Source(s)
Skin Irritation H315 Causes skin irritation. [2]
Allergic Skin Reaction H317 May cause an allergic skin reaction. [1]
Eye Irritation H319 Causes serious eye irritation. [1][2]
Respiratory Irritation H335 May cause respiratory irritation. [2]
Acute Toxicity H301/H311/H331 Toxic if swallowed, in contact with skin, or if inhaled (classification for some related aminobenzonitriles). [3][4]

| Aquatic Hazard | H402 | Harmful to aquatic life. | |

This profile necessitates that all waste is treated as hazardous.

Core Principle: Segregation and Incompatibility

The single most critical step in chemical waste management is proper segregation. Accidental mixing of incompatible chemicals is a leading cause of laboratory accidents. For this compound, this is of paramount importance.

The Causality Behind Incompatibility: The nitrile functional group (-C≡N) is susceptible to hydrolysis under acidic conditions, which can liberate hydrogen cyanide (HCN), an extremely toxic gas that inhibits cellular respiration. Therefore, under no circumstances should waste containing this compound be mixed with acidic waste streams.

Table 2: Chemical Incompatibility Chart

Incompatible Waste Stream Potential Hazard upon Mixing Rationale
Acids (Mineral and Organic) Generation of highly toxic and flammable gas (HCN).[5] Acid-catalyzed hydrolysis of the nitrile group.
Strong Oxidizing Agents Vigorous, potentially explosive reaction. Oxidation of the amino group and aromatic ring.
Strong Bases Potential for vigorous reaction. Base-catalyzed reactions.

| Reducing Agents | Potential for exothermic reaction. | Reduction of the nitrile group. |

Procedural Guide: From Collection to Disposal

The following protocols provide a step-by-step methodology for safe waste management. The entire process is predicated on the final disposal method: incineration by a licensed professional waste disposal service .[6] In-laboratory chemical neutralization is not recommended due to the significant risks involved.[6]

Workflow for Waste Management

G cluster_0 Initial Handling & Collection cluster_1 Spill Response cluster_2 Final Disposition start Waste Generated (Solid Residue, Contaminated Items) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Place in a Dedicated Hazardous Waste Container ppe->container labeling Step 3: Securely Cap & Label Container (Contents, Date, Hazard Symbols) container->labeling storage Step 4: Store in a Designated, Secondary Containment Area labeling->storage pickup Step 5: Arrange Pickup by Licensed Waste Disposal Service storage->pickup spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate spill_ppe Don Enhanced PPE (incl. Respirator if needed) evacuate->spill_ppe contain Contain Spill & Prevent Drain Entry spill_ppe->contain cleanup Clean Up with Inert Absorbent (Avoid Raising Dust) contain->cleanup cleanup->container incineration Final Disposal: High-Temperature Chemical Incineration pickup->incineration

Caption: Decision workflow for handling and disposal of this compound waste.

Experimental Protocol 1: Routine Waste Collection
  • Container Selection: Use a designated, leak-proof, and robust hazardous waste container made of compatible material (e.g., high-density polyethylene). The container must have a secure, vapor-tight lid.

  • Waste Addition: Carefully transfer solid waste this compound, reaction residues, or contaminated consumables (e.g., weigh boats, gloves, wipes) into the designated container. Keep the container closed at all times except when adding waste.[7]

  • Labeling: Immediately label the container with a hazardous waste tag. The label must clearly state "Hazardous Waste," list the full chemical name "this compound," and include the approximate quantity or concentration.[6]

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.[7] It must be located away from incompatible materials, particularly acids.[8]

  • Disposal Request: Once the container is full, or before it reaches the maximum storage time limit set by your institution and local regulations, arrange for pickup by a licensed hazardous waste disposal company.[2][6] Provide them with the Safety Data Sheet (SDS) for the chemical.

Experimental Protocol 2: Spill Cleanup and Disposal
  • Evacuate and Ventilate: Immediately alert personnel in the area and evacuate. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, a lab coat, and, if significant dust is present, a NIOSH-approved respirator.[2][6]

  • Containment: Prevent the spilled solid from spreading or entering any drains.[2][6]

  • Cleanup: Gently sweep or vacuum (using a HEPA-filtered vacuum) the solid material to avoid creating dust.[2] Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.

  • Decontamination: Thoroughly decontaminate the spill area. A recommended procedure is to first wipe the area with alcohol, followed by a thorough cleaning with soap and water.[6] All cleaning materials must be disposed of as hazardous waste.

  • Disposal: Seal and label the container holding the spill cleanup debris as described in Protocol 1 and arrange for professional disposal.

Experimental Protocol 3: Decontamination of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste. Under regulations like the EPA's Resource Conservation and Recovery Act (RCRA), containers of certain toxic chemicals must be triple-rinsed.[8]

  • Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound. Use a small amount, approximately 10% of the container's volume.

  • Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not pour rinsate down the drain. [9]

  • Repeat: Repeat the rinsing process two more times for a total of three rinses.

  • Container Disposal: After triple-rinsing and air-drying, deface or remove the original label. The container can now typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policy.

By adhering to these scientifically-backed procedures, you ensure that this compound is managed safely and responsibly from the benchtop to its final disposition, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures. (n.d.). Benchchem.
  • 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • This compound Product Information. (n.d.). Matrix Scientific.
  • NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978). Centers for Disease Control and Prevention.
  • 4-Hydroxybenzonitrile Safety Data Sheet. (2024). Sigma-Aldrich.
  • 2-Amino-4-methylbenzonitrile Safety Data Sheet. (2024). TCI Chemicals.
  • 2-Amino-4-methylbenzonitrile Safety Data Sheet. (2023). Fisher Scientific.
  • 2-Amino-5-methoxybenzonitrile Safety Data Sheet. (2013). Fisher Scientific.
  • 2-Amino-4,5-dimethoxybenzonitrile Safety Data Sheet. (2024). Fisher Scientific.
  • This compound Compound Summary. (n.d.). PubChem, National Institutes of Health.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Nitriles Waste Compatibility. (n.d.). CP Lab Safety.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • 2-Amino-4-methoxybenzoic acid Safety Data Sheet. (2025). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.

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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and organic synthesis, the introduction of a novel reagent into a workflow is a moment of both opportunity and critical evaluation. 2-Amino-4-methoxybenzonitrile, a versatile intermediate, is no exception. Its unique constellation of an aromatic amine, a nitrile, and a methoxy group presents a specific set of handling requirements that demand our full attention to ensure both the integrity of our research and the safety of our laboratory personnel. This guide moves beyond a simple checklist, offering a procedural and intellectual framework for the safe and effective use of this compound.

Understanding the Hazard Profile: More Than the Sum of Its Parts

This compound is classified as an irritant.[1] The primary hazards are associated with skin and eye irritation, and potential respiratory irritation upon inhalation of its dust or fumes.[2] It's crucial to understand that the reactivity of this molecule is dictated by its functional groups. The aromatic amine moiety suggests a potential for skin sensitization and requires precautions similar to those for other primary aromatic amines.[1][3][4] The nitrile group, while generally stable in this configuration, carries an inherent toxicity concern, as some nitriles can release toxic gases when in contact with strong acids.[5]

Hazard StatementGHS ClassificationImplication for Handling
Causes skin irritationSkin Irritation (Category 2)Prolonged or repeated contact can lead to inflammation, redness, and discomfort.[2]
Causes serious eye irritationEye Irritation (Category 2A)Direct contact can cause significant, but reversible, eye damage.[1][2]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.[2]
May cause an allergic skin reactionSkin Sensitization (Category 1)Repeated exposure may lead to an allergic reaction in susceptible individuals.[1]

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) strategy is non-negotiable. This is not merely about donning gear, but about creating an impermeable barrier between you and the chemical, tailored to the specific risks it presents.

Essential Personal Protective Equipment:
  • Hand Protection: Nitrile gloves are the cornerstone of hand safety when handling this compound.[6][7][8][9][10] Their superior resistance to a broad spectrum of chemicals, including the functional groups present in this molecule, makes them a reliable choice.[6][8] Always double-glove when handling the pure compound or concentrated solutions. This provides a critical buffer in case of a breach in the outer glove.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5][9] Given the serious eye irritation potential, standard safety glasses are insufficient.[2] When there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions, a face shield should be worn in conjunction with goggles to protect the entire face.[9]

  • Body Protection: A full-length, long-sleeved laboratory coat is required to protect against accidental skin contact.[5][11] Ensure the coat is fully buttoned. For operations with a higher risk of spills, a chemical-resistant apron over the lab coat provides an additional layer of security.

  • Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[5][11][12] If a fume hood is not available, or in the event of a significant spill, a NIOSH/MSHA-approved respirator with appropriate particulate filters should be used.[5]

Operational Blueprint: From Receipt to Reaction

A meticulous and well-rehearsed workflow is paramount to minimizing exposure and ensuring experimental success.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Reaction Complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.